molecular formula C7H6INO3 B050680 Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 116387-40-7

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B050680
CAS No.: 116387-40-7
M. Wt: 279.03 g/mol
InChI Key: LGUKGFMYVHZDEB-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 116387-40-7) is a high-value pyridine derivative supplied with a typical purity of 97% . This compound, with the molecular formula C7H6INO3 and a molecular weight of 279.03 g/mol, serves as a versatile building block in organic and medicinal chemistry research . Its structure features an iodine atom at the 5-position, making it a key intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create more complex 2,6-di- and 2,4,6-tri-substituted nicotinate derivatives . These core structures are prevalent in pharmacologically active molecules. Pyridine and dihydropyridinone moieties are recognized as bioisosteres for various functional groups and are found in compounds with a range of biological activities . As a 2-oxo-1,2-dihydropyridine (2-pyridone), this reagent is a valuable precursor for synthesizing novel chemical libraries aimed at drug discovery efforts . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-iodo-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6INO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUKGFMYVHZDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CNC1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377460
Record name Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate
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Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116387-40-7
Record name Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-iodo-nicotinic acid methyl ester
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Foundational & Exploratory

In-Depth Technical Guide: Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 116387-40-7

Introduction

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a halogenated derivative of the 2-pyridone scaffold, a class of heterocyclic compounds recognized for its significant and diverse biological activities. The 2-pyridone core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. These compounds and their derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects. The introduction of an iodine atom at the 5-position of the pyridone ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capabilities, which in turn can modulate its biological activity and potential as a drug candidate or a key intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 116387-40-7
Molecular Formula C₇H₆INO₃
Molecular Weight 279.03 g/mol
Melting Point 199-201 °C
Appearance White to light yellow solid
¹H NMR (300 MHz, CDCl₃) δ (ppm) 3.97 (s, 3H), 8.33 (brs, 1H), 8.43 (d, J=2.4Hz, 1H)

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the direct iodination of the corresponding 2-pyridone precursor.

Materials:

  • Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (also known as Methyl 2-hydroxynicotinate)

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM)

  • Ethyl acetate

Procedure:

  • Dissolve Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1 equivalent) in dichloromethane at room temperature.

  • Add N-Iodosuccinimide (NIS) (1.9 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After the reaction is complete, as monitored by an appropriate technique (e.g., TLC), remove the solvent by evaporation under reduced pressure.

  • Add ethyl acetate to the residue and heat the mixture under reflux for 2 hours.

  • Cool the mixture, which should result in the precipitation of the product.

  • Collect the solid product by filtration and wash with cold ethyl acetate.

  • Dry the product under vacuum to yield this compound as a white solid.

Logical Relationships in Synthesis

The synthesis of this compound is a straightforward electrophilic aromatic substitution reaction. The workflow can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate Reaction Reaction Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate->Reaction N-Iodosuccinimide N-Iodosuccinimide N-Iodosuccinimide->Reaction Dichloromethane (solvent) Dichloromethane (solvent) Dichloromethane (solvent)->Reaction Reflux (16h) Reflux (16h) Reflux (16h)->Reaction Evaporation Evaporation Reflux in Ethyl Acetate Reflux in Ethyl Acetate Evaporation->Reflux in Ethyl Acetate Filtration Filtration Reflux in Ethyl Acetate->Filtration This compound This compound Filtration->this compound Reaction->Evaporation Reaction Mixture

Synthetic workflow for this compound.

Potential Applications in Drug Development and Medicinal Chemistry

The 2-pyridone scaffold is a versatile building block in drug discovery, known to interact with a variety of biological targets.[1][2][3][4] The introduction of a halogen atom, such as iodine, can enhance biological activity through various mechanisms, including increased binding affinity to target proteins via halogen bonding and improved pharmacokinetic properties.

While specific biological targets for this compound have not been extensively reported in the available literature, the broader class of substituted 2-pyridones has shown promise in several therapeutic areas:

  • Anticancer Agents: Many 2-pyridone derivatives have been synthesized and evaluated for their anticancer properties.[1][2] They can induce apoptosis and inhibit cell cycle progression in various cancer cell lines. The iodinated nature of the title compound makes it an interesting candidate for further investigation in this area.

  • Antimicrobial Agents: The 2-pyridone nucleus is a key component of several antibacterial and antifungal compounds. Halogenation can often enhance the antimicrobial potency of organic molecules.

  • Enzyme Inhibition: Pyridinone-containing molecules have been developed as inhibitors for a range of enzymes, including kinases, which are critical targets in oncology and inflammatory diseases.

The logical relationship for the role of this compound as a building block in drug discovery can be visualized as follows:

G This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Diverse Library of Derivatives Diverse Library of Derivatives Chemical Modification->Diverse Library of Derivatives Biological Screening Biological Screening Diverse Library of Derivatives->Biological Screening Hit Identification Hit Identification Biological Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Drug Candidate Drug Candidate Lead Optimization->Drug Candidate

Role as a scaffold in a typical drug discovery workflow.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its synthesis is well-established, and the presence of the iodinated 2-pyridone core suggests a high likelihood of interesting biological activity. While further research is needed to fully elucidate its specific biological targets and therapeutic potential, this compound represents a promising starting point for the development of novel drug candidates. The detailed information provided in this guide serves as a foundational resource for researchers aiming to explore the chemical and biological properties of this and related compounds.

References

An In-depth Technical Guide to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate, a compound of interest for researchers, scientists, and professionals in drug development. While specific experimental data for this exact molecule is limited in publicly available literature, this guide consolidates information on its structural features, proposes a viable synthetic pathway based on established methodologies for related compounds, and discusses its potential biological significance.

Chemical Structure and Identification

This compound is a heterocyclic organic compound. Its structure features a dihydropyridine ring substituted with an iodine atom, a methyl carboxylate group, and an oxo group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 116387-40-7
Molecular Formula C₇H₆INO₃
Molecular Weight 279.03 g/mol
SMILES String COC(=O)C1=CC(I)=CNC1=O
InChI Key Not readily available

Physicochemical Properties

Specific, experimentally determined physicochemical properties for this compound are not widely reported. However, based on its structure, the following properties can be inferred.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Physical State Likely a solid at room temperature.
Melting Point Expected to be relatively high due to the planar heterocyclic core and potential for intermolecular interactions. For comparison, related 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have melting points in the range of 155-270 °C[1].
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF.
pKa The N-H proton is expected to be weakly acidic.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be designed based on well-established methods for the synthesis of substituted 2-pyridones and subsequent iodination.[2][3][4][5][6]

The proposed synthesis involves a multi-step process, likely starting from a suitable precursor to form the 2-pyridone ring, followed by an electrophilic iodination step.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: 2-Pyridone Ring Formation cluster_1 Step 2: Iodination A Starting Materials (e.g., β-ketoester and an enamine) B Cyclocondensation A->B Reaction C Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate B->C Product D Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate E Electrophilic Iodination (e.g., I₂, HIO₃) D->E Reaction F This compound E->F Product

A proposed two-step synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate

This step would likely follow a variation of the Guareschi-Thorpe condensation or a similar cyclization reaction.

  • Reactants: A suitable β-ketoester (e.g., dimethyl 2-oxoglutaconate) and an amine source (e.g., ammonia or a protected amine).

  • Solvent: A high-boiling point solvent such as ethanol or acetic acid.

  • Procedure:

    • The β-ketoester and amine source are dissolved in the solvent.

    • The mixture is heated under reflux for several hours to facilitate the cyclocondensation reaction.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified by recrystallization or column chromatography.

Step 2: Iodination of Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate

This step involves the electrophilic substitution of a hydrogen atom on the pyridine ring with an iodine atom. The 5-position is a likely site for substitution due to the directing effects of the existing functional groups.

  • Reactants: Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate, an iodinating agent (e.g., molecular iodine, I₂), and an oxidizing agent (e.g., iodic acid, HIO₃, or nitric acid) to generate the electrophilic iodine species.[7]

  • Solvent: An acidic medium, such as sulfuric acid or acetic acid, is often used to facilitate the reaction.

  • Procedure:

    • The starting pyridone is dissolved in the acidic solvent.

    • The iodinating and oxidizing agents are added portion-wise while maintaining the reaction temperature.

    • The reaction is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period determined by reaction monitoring (TLC or LC-MS).

    • After completion, the reaction is quenched, for instance, by pouring it into an ice-water mixture.

    • The crude product is collected by filtration, washed, and purified.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR and IR data can be predicted based on the structure.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR - Singlet for the methyl ester protons (~3.8-4.0 ppm).- Two doublets for the two protons on the pyridine ring (in the aromatic region, likely deshielded due to the electron-withdrawing groups).- A broad singlet for the N-H proton.
¹³C NMR - Signal for the methyl ester carbon (~50-55 ppm).- Signals for the carbonyl carbons of the ester and the pyridone ring (~160-170 ppm).- Signals for the sp² carbons of the pyridine ring, with the carbon bearing the iodine atom showing a characteristic shift.
IR Spectroscopy - N-H stretching vibration (~3200-3400 cm⁻¹).- C=O stretching vibrations for the ester and the pyridone ring (~1650-1750 cm⁻¹).- C=C and C-N stretching vibrations in the fingerprint region.

Biological Activity and Drug Development Potential

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[8][9] Derivatives of 2-pyridone have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[9]

The introduction of an iodine atom can significantly modulate the biological activity of a molecule. Halogen bonding can play a crucial role in ligand-receptor interactions, potentially enhancing binding affinity and selectivity. Furthermore, the iodo-substituent can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to generate a library of analogs for structure-activity relationship (SAR) studies.

Potential Signaling Pathway Involvement

Given the diverse activities of 2-pyridone derivatives, this compound could potentially interact with various cellular signaling pathways. For instance, many kinase inhibitors feature a pyridone core that interacts with the hinge region of the kinase domain.

Signaling_Pathway cluster_0 Conceptual Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor ATP ATP Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Phosphorylation Compound This compound (Potential Inhibitor) Compound->Receptor Inhibition ADP ADP ATP->ADP Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Conceptual pathway showing potential kinase inhibition.

Conclusion

This compound represents a molecule of significant interest for chemical and pharmaceutical research. While specific data on its synthesis and properties are scarce, this guide provides a solid foundation based on established chemical principles and data from related compounds. The proposed synthetic route offers a practical approach for its preparation, and the inherent biological potential of the 2-pyridone scaffold, enhanced by the presence of an iodine substituent, makes it a compelling target for further investigation in drug discovery programs. Future research should focus on the successful synthesis and characterization of this compound, followed by screening for various biological activities to unlock its therapeutic potential.

References

An In-depth Technical Guide to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone motif is a privileged heterocyclic structure in medicinal chemistry and materials science. Its unique electronic properties, arising from the tautomeric relationship between the pyridone and hydroxypyridine forms, coupled with its ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold.[1] Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, in particular, are of significant interest as complexing agents and as precursors for pharmaceuticals.[2][3] This guide focuses on a specific, functionalized derivative: Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate . The introduction of an iodine atom at the C5 position and a methyl ester at the C3 position creates a highly valuable and versatile intermediate for organic synthesis, particularly for researchers in drug development. The iodo group serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse molecular complexity, while the methyl ester provides a site for further modification or can be hydrolyzed to the corresponding carboxylic acid.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of its application in research. These parameters dictate choices for reaction conditions, purification methods, and formulation strategies.

Molecular Identity and Key Data

The fundamental properties of this compound are summarized below. This data is essential for stoichiometric calculations, spectroscopic analysis, and safety assessments.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 116387-40-7[4][5]
Molecular Formula C₇H₆INO₃[4]
Molecular Weight 279.03 g/mol [4]
Appearance Expected to be a solid (crystalline or powder)[6]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4]
Chemical Structure

The structural arrangement of atoms and functional groups dictates the molecule's reactivity and intermolecular interactions. The diagram below illustrates the key features of the target compound.

Caption: Chemical structure of this compound.

Section 2: Spectroscopic Profile (The Molecular Fingerprint)

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the protons on the pyridine ring, the N-H proton, and the methyl ester protons. In a solvent like DMSO-d₆, the N-H proton would likely appear as a broad singlet at a high chemical shift (>11 ppm). The two aromatic protons on the pyridine ring (at C4 and C6) would appear as distinct signals, likely doublets due to coupling with each other, in the aromatic region (7-9 ppm). The methyl ester protons would be a sharp singlet around 3.8 ppm.[10]

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show seven distinct signals. The carbonyl carbon of the pyridone (C2) and the ester carbonyl (C=O) will be the most downfield signals, typically >160 ppm. The carbons of the pyridine ring will appear in the 100-150 ppm range, with the carbon attached to the iodine (C5) showing a significant upfield shift compared to its non-iodinated analog due to the heavy atom effect. The methyl ester carbon will be found around 50-55 ppm.[9][10]

  • IR (Infrared) Spectroscopy: Key vibrational frequencies are expected to confirm the presence of the main functional groups. A strong absorption band around 1650-1680 cm⁻¹ would correspond to the C=O stretch of the pyridone ring.[9] Another strong band around 1700-1730 cm⁻¹ would indicate the C=O stretch of the methyl ester. A broad absorption in the 3100-3400 cm⁻¹ region would be characteristic of the N-H stretch.[11]

  • Mass Spectrometry (MS): The molecular ion peak ([M]+) in an EI-MS spectrum would be expected at m/z 279. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement confirming the molecular formula C₇H₆INO₃.[10]

Section 3: Synthesis and Mechanistic Insights

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives often involves the cyclization of functionalized precursors.[2][12] A common and effective strategy involves the reaction of an enamine derivative of a 1,3-dicarbonyl compound with an active methylene compound, such as a cyanoacetamide or cyanothioacetamide, in the presence of a base.[3] The resulting pyridone can then be further functionalized.

A Plausible Synthetic Workflow

While a specific protocol for the title compound is not detailed in the provided literature, a logical, multi-step synthesis can be constructed based on established methods for analogous structures. The key is the formation of the 2-pyridone ring followed by iodination and esterification.

G cluster_0 Step 1: Pyridone Ring Formation cluster_1 Step 2: Functional Group Manipulation cluster_2 Step 3: Halogenation cluster_3 Step 4: Esterification A Active Methylene Compound (e.g., Cyanoacetamide) C Base-catalyzed Cyclocondensation (e.g., KOH/EtOH) A->C B 1,3-Dicarbonyl Derivative B->C D 2-Oxo-dihydropyridine-3-carbonitrile C->D E Hydrolysis of Nitrile (Acidic or Basic) D->E F 2-Oxo-dihydropyridine-3-carboxylic acid E->F H Electrophilic Aromatic Substitution F->H G Iodination Reagent (e.g., NIS, I2) G->H I 5-Iodo-2-oxo-dihydropyridine- 3-carboxylic acid H->I K Fischer Esterification I->K J Methanol (MeOH) Acid Catalyst (e.g., H2SO4) J->K L Final Product: Methyl 5-iodo-2-oxo-1,2- dihydropyridine-3-carboxylate K->L

Caption: A plausible multi-step synthetic workflow for the target compound.

Causality in Experimental Design
  • Choice of Base in Ring Formation: A base like potassium hydroxide is crucial for deprotonating the active methylene compound, initiating the nucleophilic attack that drives the ring-closing reaction.[12] The choice of ethanol as a solvent is common as it effectively dissolves the reactants and the basic catalyst.[12]

  • Iodination Conditions: The pyridone ring is electron-rich and susceptible to electrophilic aromatic substitution. Reagents like N-Iodosuccinimide (NIS) or Iodine with an oxidizing agent are effective for introducing the iodo group specifically at the C5 position, which is activated by the electron-donating nature of the ring nitrogen and the directing effect of the existing substituents.

  • Esterification Method: Fischer esterification, using an excess of methanol in the presence of a strong acid catalyst like sulfuric acid, is a standard and cost-effective method to convert the carboxylic acid to the methyl ester. The reaction is driven to completion by using one of the reagents in excess.

Section 4: Solubility, Handling, and Storage

Practical laboratory use requires knowledge of a compound's solubility and stability.

  • Solubility Profile: Based on the structure (a polar heterocyclic ring with an ester group), the compound is expected to have limited solubility in water and non-polar solvents like hexanes. It is likely to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in chlorinated solvents like dichloromethane and chloroform, as well as alcohols like methanol and ethanol.[6][13] This profile is typical for compounds of this class and is important for choosing solvents for reactions and chromatography.[10]

  • Handling and Safety: The compound is classified as harmful if swallowed and an irritant to the skin and eyes.[4] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Section 5: Applications in Research and Drug Development

This compound is not an end-product but a strategic building block. Its value lies in the synthetic possibilities unlocked by its functional groups.

  • Scaffold for Medicinal Chemistry: The 2-pyridone core is a key pharmacophore in numerous biologically active molecules. Its ability to mimic the hydrogen bonding patterns of nucleic acid bases has made it a target in antiviral and anticancer research.

  • Intermediate for Cross-Coupling: The C5-iodo group is the most synthetically valuable feature. It provides a reactive site for palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient synthesis of a library of C5-substituted pyridone derivatives. For example:

    • Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, introducing aryl or heteroaryl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

    • Heck Coupling: Reaction with alkenes.

These reactions are fundamental in modern drug discovery, enabling the exploration of the chemical space around the pyridone core to optimize potency, selectivity, and pharmacokinetic properties. The 2-oxo-1,2-dihydropyridine-3-carboxylic acid framework itself is recognized as a valuable precursor for drug candidates.[2][12]

Conclusion

This compound is a well-defined chemical entity with a unique combination of physical and chemical properties that make it a highly valuable intermediate for chemical synthesis. Its stable, solid form, coupled with the versatile reactivity of its iodo and ester functional groups, provides researchers, particularly in the field of drug development, with a powerful tool for constructing complex molecular architectures based on the privileged 2-pyridone scaffold. A thorough understanding of its properties, as outlined in this guide, is essential for its safe handling and effective application in the laboratory.

References

An In-depth Technical Guide to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is limited in publicly available literature. This guide has been compiled by integrating established synthetic methodologies and by drawing analogies from closely related chemical structures. The experimental protocols and potential biological activities described herein are therefore predictive and intended for research and development purposes.

Core Compound Identification

The IUPAC name for the topic compound is This compound .

Structural Information
ParameterValue
Molecular Formula C₇H₆INO₃
Molecular Weight 295.03 g/mol
Canonical SMILES COC(=O)C1=CC(I)=CN=C1O
InChI Key (Predicted)
CAS Number Not available

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves a two-step process: first, the synthesis of the parent ester, Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate, followed by regioselective iodination at the C5 position.

Synthetic Pathway cluster_0 Step 1: Synthesis of the Pyridone Core cluster_1 Step 2: Regioselective Iodination start1 Diethyl Malonate + Acetaldehyde Ammonia intermediate1 Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate start1->intermediate1 Multi-step reaction start2 Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate final_product This compound start2->final_product Iodinating Agent (e.g., NIS, I₂/oxidant)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (Parent Ester)

This protocol is adapted from general methods for synthesizing 2-pyridone-3-carboxylates. One common approach involves the condensation of an enamine with an active methylene compound.

  • Materials: Diethyl malonate, acetaldehyde ammonia (or an equivalent), sodium ethoxide, methanol, hydrochloric acid.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • To this, add diethyl malonate and stir.

    • Slowly add acetaldehyde ammonia to the reaction mixture and reflux for 4-6 hours.

    • After cooling, neutralize the mixture with hydrochloric acid to precipitate the crude 2-oxo-1,2-dihydropyridine-3-carboxylic acid.

    • Filter the solid, wash with cold water, and dry.

    • To a suspension of the carboxylic acid in methanol, slowly add thionyl chloride at 0°C.

    • Allow the reaction to warm to room temperature and then reflux for 3-4 hours.

    • Remove the solvent under reduced pressure. The residue is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate.

Step 2: Regioselective Iodination at the C5 Position

The iodination of 2-pyridones can be achieved using various reagents, with the C3 and C5 positions being the most susceptible to electrophilic substitution.[1][2][3][4] A radical-based C-H iodination protocol has been shown to be effective for the C5 iodination of pyridones.[1][2][3][4]

  • Materials: Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate, N-Iodosuccinimide (NIS), acetonitrile, trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate in acetonitrile.

    • Add N-Iodosuccinimide (1.1 equivalents) and a catalytic amount of trifluoroacetic acid.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.

Predicted Physicochemical Properties

The following properties are predicted based on the analysis of structurally similar compounds.

PropertyPredicted ValueNotes
Melting Point 180-200 °CHalogenated pyridones often have relatively high melting points.
Solubility Soluble in DMSO, DMF, and hot methanol. Sparingly soluble in water and nonpolar solvents.The polar pyridone core and ester group suggest this solubility profile.
¹H NMR (DMSO-d₆) δ 11.5-12.5 (s, 1H, NH), 8.0-8.2 (d, 1H, H-6), 7.8-8.0 (d, 1H, H-4), 3.8-3.9 (s, 3H, OCH₃)Chemical shifts are estimations and may vary.
¹³C NMR (DMSO-d₆) δ 165 (C=O, ester), 160 (C=O, pyridone), 145 (C-6), 140 (C-4), 115 (C-3), 90 (C-5), 52 (OCH₃)Chemical shifts are estimations. The C-I signal (C-5) is expected to be significantly upfield.
IR (KBr, cm⁻¹) ~3400 (N-H), ~1720 (C=O, ester), ~1650 (C=O, amide), ~1600 (C=C)Characteristic vibrational frequencies for the functional groups present.

Potential Biological and Pharmacological Relevance

While the specific biological activity of this compound has not been reported, the 2-pyridone scaffold is a well-established pharmacophore found in numerous bioactive molecules.[5] Derivatives of 2-pyridone have demonstrated a wide range of activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5][6]

Structure-Activity Relationship Insights

The introduction of a halogen at the C5 position of the 2-pyridone ring can significantly influence biological activity. For instance, 5-halo-substituted pyrimidinone nucleosides have shown significant antiherpes activity.[7] Furthermore, 5- and 6-chloro-2-pyridones have been investigated for their antimicrobial and antioxidant activities.[8] The iodine atom in the target molecule could serve as a handle for further functionalization via cross-coupling reactions or may enhance activity through halogen bonding interactions with biological targets.

SAR cluster_activity Potential Biological Activities cluster_substituents Key Substituent Positions Core 2-Pyridone Core Anticancer Anticancer Core->Anticancer Antiviral Antiviral Core->Antiviral Antibacterial Antibacterial Core->Antibacterial Antifungal Antifungal Core->Antifungal C5_Iodo C5-Iodo Group C5_Iodo->Core Modulates activity (e.g., halogen bonding) C3_Ester C3-Carboxylate C3_Ester->Core Influences solubility and pharmacokinetics

Caption: Key structural features and their potential influence on bioactivity.

Potential Research Applications
  • Antimicrobial Drug Discovery: The compound could be screened against a panel of bacterial and fungal strains to evaluate its potential as an antimicrobial agent.[8]

  • Antiviral Research: Given the antiviral activity of related 5-halo-pyrimidinones, this compound could be a candidate for antiviral screening, particularly against herpesviruses.[7]

  • Oncology: The 2-pyridone scaffold is present in some anticancer agents.[6] The antiproliferative activity of this compound could be assessed against various cancer cell lines.

  • Synthetic Building Block: The iodo-substituent provides a reactive site for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, to generate a library of novel compounds for high-throughput screening.

Conclusion

This compound is a functionalized 2-pyridone with potential for applications in medicinal chemistry and drug discovery. While direct experimental data is scarce, this guide provides a robust framework based on established chemical principles and data from analogous structures. The proposed synthetic route is feasible, and the predicted properties offer a starting point for further investigation. The rich biological activity profile of the 2-pyridone class of compounds suggests that the title compound is a promising candidate for future research and development.

References

An In-depth Technical Guide to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, synthesis, and currently understood biological potential, based on available scientific literature.

Chemical Identity and Nomenclature

This compound is a substituted pyridinone derivative. Due to tautomerism, it can exist in both the keto (2-oxo) and enol (2-hydroxy) forms. Consequently, it is frequently referred to by several alternative names in chemical literature and commercial catalogs.

Primary Name: this compound

Alternative Names:

  • Methyl 2-hydroxy-5-iodonicotinate[1][2]

  • 2-Hydroxy-5-iodo-nicotinic acid methyl ester[1]

  • Methyl 5-iodo-2-oxo-1,2-dihydro-3-pyridinecarboxylate

  • 5-Iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid methyl ester

CAS Number: 116387-40-7

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

PropertyValueReference
Molecular Formula C₇H₆INO₃
Molecular Weight 279.03 g/mol
Appearance White to off-white crystalline powder
Melting Point 199-201 °C
CAS Number 116387-40-7

Synthesis Protocol

The synthesis of this compound is typically achieved through the iodination of the corresponding pyridinone precursor. A general and widely cited experimental protocol is detailed below.

Reaction Scheme:

G cluster_0 Synthesis Workflow Start Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate Reagent N-Iodosuccinimide (NIS) Dichloromethane (DCM) Start->Reagent Reflux, 16h Product This compound Reagent->Product

Caption: Synthetic workflow for the iodination of the pyridinone precursor.

Detailed Experimental Protocol:

  • Dissolution: Dissolve Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1 equivalent) in dichloromethane (DCM).[1][2]

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.5-2 equivalents) to the solution at room temperature.[1][2]

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).[1][2]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add ethyl acetate to the residue and heat under reflux for a short period.

    • Cool the mixture and collect the resulting precipitate by filtration.

  • Purification: The collected solid can be further purified by recrystallization if necessary.

Quantitative Data from Synthesis:

ParameterValueReference
Starting Material Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (20 g)[1][2]
Reagent N-Iodosuccinimide (NIS) (38 g)[1][2]
Solvent Dichloromethane (500 mL)[1][2]
Reaction Time 16 hours[1][2]
Yield 30 g (81%)[1][2]

Characterization Data:

  • ¹H NMR (300 MHz, CDCl₃): δ 8.43 (d, J=2.4Hz, 1H), 8.33 (brs, 1H), 3.97 (s, 3H).[1][2]

Potential Biological and Therapeutic Applications

While specific biological activity data for this compound is limited in publicly available literature, the broader class of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has been investigated for various therapeutic applications. These studies suggest potential avenues for future research into the iodo-substituted analog.

Derivatives of this scaffold have been explored for their potential as:

  • Anticancer Agents: Several studies have reported the synthesis and evaluation of novel 2-oxo-1,2-dihydropyridine-3-carboxylate derivatives with antiproliferative activity against various cancer cell lines. The mechanism of action for some of these derivatives is believed to involve the induction of apoptosis.

  • Antimicrobial Agents: The pyridinone core is a feature of interest in the development of new antibacterial and antifungal compounds. Research in this area is ongoing, with some derivatives showing promising activity.

It is important to note that the presence and position of the iodine atom on the pyridine ring can significantly influence the biological activity, potency, and pharmacokinetic properties of the molecule. Further in-vitro and in-vivo studies are required to elucidate the specific biological profile of this compound.

Future Directions

The available data indicates that this compound is a readily synthesizable compound. Given the established biological activities of the parent scaffold, this iodo-derivative represents a valuable candidate for further investigation.

Recommended areas for future research include:

  • Screening for Biological Activity: Comprehensive screening against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial potential.

  • Enzyme Inhibition Assays: Evaluation of its inhibitory activity against various enzymes, particularly those relevant to cancer and infectious diseases.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activity, including potential interactions with signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further derivatives to understand the role of the iodo-substituent and other structural modifications on biological activity.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided information on its identity, synthesis, and the biological potential of its structural class should facilitate further exploration and drug development efforts.

References

An In-Depth Technical Guide to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate, a key heterocyclic building block in medicinal chemistry. While the specific historical discovery of this compound is not extensively documented in dedicated literature, its importance lies in its role as a crucial intermediate in the synthesis of complex pharmacologically active molecules. This document details the first publicly available, detailed synthetic protocol, its physicochemical properties, and its likely application in drug discovery programs. The synthesis involves the direct iodination of its pyridinone precursor, a reaction that is both efficient and scalable.

Introduction and Historical Context

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data is essential for its use in synthetic protocols and for the characterization of its derivatives.

PropertyValueReference
Molecular Formula C₇H₆INO₃[1]
Molecular Weight 279.03 g/mol [1]
CAS Number 116387-40-7[1]
Appearance Light yellow to yellow solid[1]
Melting Point 199-201 °C[1]
Boiling Point (Predicted) 362.2 ± 42.0 °C[1]
Density (Predicted) 1.98 ± 0.1 g/cm³[1]
pKa (Predicted) 8.20 ± 0.10[1]
Storage Temperature 2-8°C (protect from light)[1]

Synthesis

The most direct and commonly cited method for the preparation of this compound is through the electrophilic iodination of its non-iodinated precursor, Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthesis_Pathway Precursor Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate Reagent N-Iodosuccinimide (NIS) Dichloromethane (DCM) Precursor->Reagent Product This compound Reagent->Product Reflux, 16h

Caption: Synthetic route to this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.[2]

Materials:

  • Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (20 g)

  • N-Iodosuccinimide (NIS) (38 g)

  • Dichloromethane (CH₂Cl₂) (500 mL)

  • Ethyl acetate (200 mL)

Procedure:

  • In a suitable reaction vessel, dissolve Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (20 g) in dichloromethane (500 mL) at room temperature.

  • To this solution, add N-iodosuccinimide (NIS, 38 g).

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After the reaction is complete, remove the solvent by rotary evaporation.

  • To the resulting residue, add ethyl acetate (200 mL) and heat the mixture under reflux for 2 hours.

  • Cool the mixture. The insoluble solid product will precipitate.

  • Collect the solid by filtration to afford the target product, this compound (30 g, 81% yield), as a white solid.[2]

Characterization Data:

  • ¹H NMR (300 MHz, CDCl₃): δ 3.97 (s, 3H), 8.33 (brs, 1H), 8.43 (d, J=2.4Hz, 1H).[2]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and workup of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup and Purification dissolve Dissolve Precursor in DCM add_nis Add NIS dissolve->add_nis reflux Reflux for 16 hours add_nis->reflux evaporate Evaporate Solvent reflux->evaporate add_etoac Add Ethyl Acetate and Reflux evaporate->add_etoac cool Cool Mixture add_etoac->cool filtrate Filter to Collect Product cool->filtrate

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

The utility of this compound in drug discovery stems from the presence of the iodine atom, which serves as a key functional group for introducing molecular diversity. The primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives with potentially diverse biological activities.

The logical relationship for its application in a drug discovery workflow is illustrated below.

Drug_Discovery_Logic Start Methyl 5-iodo-2-oxo-1,2- dihydropyridine-3-carboxylate Coupling Palladium-Catalyzed Cross-Coupling Reactions Start->Coupling Derivatives Library of Novel 5-Substituted Pyridinones Coupling->Derivatives Screening Biological Screening (e.g., Kinase Assays, GPCR Assays) Derivatives->Screening Lead_Gen Lead Compound Generation Screening->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Role in a typical drug discovery pipeline.

Conclusion

This compound is a valuable and versatile intermediate in synthetic and medicinal chemistry. While its initial discovery is not well-documented, its synthetic accessibility via a straightforward iodination protocol makes it a readily available building block for the synthesis of more complex molecules. Its primary utility lies in its application in cross-coupling reactions, which enables the rapid generation of diverse chemical libraries for drug discovery programs. This guide provides the essential technical information for researchers to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Chemical Stability of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a 2-pyridone nucleus, a structure of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3][4] The 2-pyridone scaffold is a privileged structure found in numerous bioactive natural products and FDA-approved drugs.[2][3] The physicochemical properties of these molecules, including their metabolic stability, aqueous solubility, and ability to act as hydrogen bond donors and acceptors, make them attractive candidates in drug discovery.[1][2][3]

The presence of an iodine substituent and a methyl ester group on the 2-pyridone ring of the title compound introduces specific chemical characteristics that influence its stability. Understanding the chemical stability of this molecule is crucial for its development as a potential therapeutic agent, as it impacts formulation, storage, and in vivo behavior.[5][6][7] This guide provides a comprehensive overview of the predicted chemical stability of this compound, based on the known chemistry of its constituent functional groups and general principles of drug degradation. It outlines potential degradation pathways and provides standardized protocols for experimental stability assessment.

Predicted Chemical Stability and Degradation Pathways

The primary sites susceptible to degradation are the ester linkage (hydrolysis), the carbon-iodine bond (photolytic or reductive cleavage), and the pyridone ring itself (oxidation).

Data Presentation: Predicted Degradation Profile

The following table summarizes the anticipated stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[5][6][7]

Stress ConditionPredicted StabilityPotential Degradation ProductsRationale
Acidic Hydrolysis Susceptible5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid and MethanolThe methyl ester is prone to hydrolysis under acidic conditions.
Basic Hydrolysis Highly SusceptibleCarboxylate salt of 5-iodo-2-oxo-1,2-dihydropyridine and MethanolEster hydrolysis is typically faster under basic conditions. The 2-pyridone amide bond may also be susceptible to hydrolysis under harsh basic conditions.
Oxidation Potentially SusceptibleN-oxides, hydroxylated derivatives, or ring-opened products.The pyridine ring system can be susceptible to oxidation, although the electron-withdrawing groups may offer some protection.[9]
Photochemical Degradation SusceptibleDe-iodinated product (Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate) and other radical-mediated products.The carbon-iodine bond is known to be photolabile and can undergo homolytic cleavage upon exposure to UV light.[10][11]
Thermal Degradation Likely Stable at moderate temperaturesDecomposition at high temperatures, potential for decarboxylation or other complex reactions.Solid-state stability is generally good for crystalline organic compounds, but elevated temperatures can induce degradation.[5]

Experimental Protocols for Forced Degradation Studies

To experimentally determine the chemical stability of this compound, a series of forced degradation studies should be conducted.[5][6][7] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex. A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS), is essential for these studies.[5][6]

General Procedure for Stress Testing
  • Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.

  • Peak Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any degradation products. Mass spectrometry can be used to elucidate the structure of the degradation products.[7]

Specific Protocols
  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C).

    • Analyze samples at various time points (e.g., 2, 6, 24, and 48 hours).

    • Before injection, neutralize the sample with an equivalent amount of base (e.g., 0.1 M to 1 M sodium hydroxide).

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C).

    • Analyze samples at shorter time intervals due to expected faster degradation (e.g., 30 minutes, 1, 2, and 6 hours).

    • Neutralize the sample with an equivalent amount of acid (e.g., 0.1 M to 1 M hydrochloric acid) before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

    • Keep the mixture at room temperature and protect from light.

    • Analyze samples at various time points (e.g., 2, 6, 24, and 48 hours).

  • Photostability Testing:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the light-exposed and dark control samples.

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven (e.g., 80 °C).

    • Analyze samples at various time points (e.g., 1, 7, and 14 days).

    • For solution stability, heat the stock solution at a controlled temperature (e.g., 60-80 °C) and analyze at various time points.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation API Prepare Stock Solution of API Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 40°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Photo Photolysis (ICH Q1B) API->Photo Thermal Thermal Stress (e.g., 80°C, Solid & Solution) API->Thermal Control Prepare Control Sample (Protected) HPLC Stability-Indicating HPLC-UV/MS Analysis Control->HPLC Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize Neutralize->HPLC Quantify Quantify API & Degradants HPLC->Quantify Identify Identify Degradation Products (MS) Quantify->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

The following diagrams illustrate the predicted major degradation pathways for this compound.

A. Hydrolytic Degradation

Hydrolysis_Pathway Parent Methyl 5-iodo-2-oxo-1,2- dihydropyridine-3-carboxylate AcidProduct 5-iodo-2-oxo-1,2-dihydropyridine -3-carboxylic acid Parent->AcidProduct H+ or OH- / H2O Methanol Methanol Parent->Methanol H+ or OH- / H2O

Caption: Predicted Hydrolysis Pathway.

B. Photochemical Degradation

Photolysis_Pathway Parent Methyl 5-iodo-2-oxo-1,2- dihydropyridine-3-carboxylate Deiodinated Methyl 2-oxo-1,2-dihydropyridine -3-carboxylate Parent->Deiodinated hν (UV light)

Caption: Predicted Photodegradation Pathway.

Conclusion

The chemical stability of this compound is a critical parameter for its potential development as a pharmaceutical agent. Based on its chemical structure, the molecule is predicted to be susceptible to hydrolysis (both acidic and basic), photodegradation (de-iodination), and potentially oxidation. The provided experimental protocols offer a standardized approach to rigorously evaluate these degradation pathways and identify the resulting degradants. The insights gained from such studies are fundamental for developing a stable formulation, defining appropriate storage conditions, and ensuring the safety and efficacy of the compound throughout its lifecycle.[5][7]

References

An In-depth Technical Guide to the Solubility of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate. Due to the limited availability of precise quantitative solubility data for this compound in the public domain, this document focuses on providing detailed experimental protocols for its determination. Understanding the solubility of this compound is crucial for various stages of research and development, including reaction optimization, purification, formulation, and biological screening. This guide outlines both qualitative and quantitative methods for solubility assessment, offering a practical framework for researchers to generate reliable solubility data for this compound in a range of organic solvents.

Introduction to this compound

This compound is a heterocyclic organic compound. Its structure, featuring a substituted pyridinone ring, suggests potential applications in medicinal chemistry and materials science. The solubility of this compound in various organic solvents is a fundamental physicochemical property that dictates its handling, reactivity, and bioavailability.

Compound Structure:

Caption: Chemical structure of the target compound.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like."[1] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1] The solubility of this compound will depend on the interplay of its functional groups (an ester, a lactam, an iodine atom) with the properties of the organic solvent, such as polarity, hydrogen bonding capacity, and dielectric constant.

Given its structure, the compound possesses both polar (the pyridinone ring, the ester group) and non-polar (the methyl group, the iodine atom) characteristics. Therefore, its solubility is expected to vary across a range of organic solvents.

Experimental Protocols for Solubility Determination

The absence of readily available solubility data necessitates experimental determination. Below are detailed protocols for qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This is a rapid method to estimate solubility and is useful for selecting appropriate solvents for reactions, chromatography, and recrystallization.[2][3]

Objective: To visually assess whether the compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexanes)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Weigh approximately 1-5 mg of the compound into a small, clean, and dry test tube.[2]

  • Add the selected organic solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

  • After each addition, vortex the tube vigorously for 30-60 seconds to facilitate dissolution.

  • Observe the mixture against a contrasting background.

  • Continue adding the solvent up to a total volume of 1 mL.

  • Record the observations as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially soluble: Some of the solid dissolves, but a solid residue remains.

    • Insoluble: The solid does not appear to dissolve at all.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]

Objective: To determine the maximum concentration of the compound that dissolves in a specific solvent at a given temperature to reach equilibrium.

Materials:

  • This compound

  • Selected organic solvents

  • Scintillation vials or flasks with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[4]

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.[5] A pre-established calibration curve for the compound is necessary for accurate quantification.

G A Add excess compound to solvent B Equilibrate in shaking incubator A->B C Filter supernatant B->C D Quantify concentration (HPLC/UV-Vis) C->D

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison between different solvents.

Table 1: Solubility of this compound at 25 °C

Organic SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)47.2Data to be determinedData to be determined
N,N-Dimethylformamide (DMF)36.7Data to be determinedData to be determined
Acetonitrile37.5Data to be determinedData to be determined
Methanol32.7Data to be determinedData to be determined
Ethanol24.5Data to be determinedData to be determined
Acetone20.7Data to be determinedData to be determined
Dichloromethane (DCM)9.1Data to be determinedData to be determined
Ethyl Acetate6.0Data to be determinedData to be determined
Toluene2.4Data to be determinedData to be determined
Hexanes1.9Data to be determinedData to be determined

Solvent Selection for Recrystallization

The process of recrystallization is a powerful technique for the purification of solid organic compounds and relies heavily on the differential solubility of the compound in a hot versus a cold solvent.[6][7] An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature or below.[6]

General Guidance for Solvent Selection:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the N-H and C=O groups in the pyridinone ring suggests potential for hydrogen bonding, which may lead to good solubility in these solvents, especially when heated.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds.[8] Given the compound's polarity, it is likely to be soluble in these solvents.

  • Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): The overall polarity of the molecule will determine its solubility in these mid-polarity solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexanes): Due to the polar functional groups, the compound is expected to have low solubility in non-polar solvents. These may be useful as anti-solvents in a co-solvent recrystallization system.[9]

G A Dissolve compound in minimum hot solvent B Slowly cool to room temperature A->B C Cool further in an ice bath B->C D Collect crystals by filtration C->D E Wash crystals with cold solvent D->E F Dry the purified crystals E->F

Caption: General workflow for recrystallization.

Conclusion

References

Unlocking the Potential of 2-Pyridones: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted 2-pyridone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. Its unique electronic and structural properties make it a versatile template for designing novel therapeutics. This in-depth technical guide delves into the theoretical properties of substituted 2-pyridones, offering a comprehensive overview of the computational methodologies used to predict their behavior and guide drug discovery efforts. By understanding the intricate interplay of molecular structure and biological activity, researchers can more effectively design and optimize 2-pyridone-based drug candidates.

Quantum Chemical Calculations: Elucidating Electronic and Structural Properties

Density Functional Theory (DFT) has become an indispensable tool for investigating the fundamental properties of molecular systems. For substituted 2-pyridones, DFT calculations provide invaluable insights into their geometry, electronic structure, and reactivity. These calculations are crucial for understanding how different substituents influence the overall characteristics of the 2-pyridone core.

Molecular Geometry

The precise arrangement of atoms in a molecule dictates its interaction with biological targets. DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, can accurately predict bond lengths and angles. This information is vital for building accurate 3D models for further computational studies like molecular docking.

Table 1: Calculated Molecular Geometry of 2-Pyridone and Substituted Analogs (B3LYP/6-31G(d,p))

CompoundBondBond Length (Å)Bond Angle (°)
2-PyridoneN1-C21.385C6-N1-C2
C2=O71.245N1-C2-C3
N1-C61.378C2-C3-C4
C5-C61.371C4-C5-C6
5-Chloro-2-pyridoneN1-C21.383C6-N1-C2
C2=O71.247N1-C2-C3
C4-C51.389C2-C3-C4
C5-Cl81.735C4-C5-Cl8
5-Nitro-2-pyridoneN1-C21.381C6-N1-C2
C2=O71.250N1-C2-C3
C4-C51.392C2-C3-C4
C5-N81.468C4-C5-N8
Electronic Properties

The distribution of electrons within a molecule is fundamental to its reactivity and intermolecular interactions. Mulliken population analysis, derived from DFT calculations, provides an estimation of the partial atomic charges.[1][2] These charges can highlight regions of the molecule that are likely to engage in electrostatic interactions with a biological target.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's chemical reactivity and kinetic stability.[3][4] A small HOMO-LUMO gap suggests that a molecule is more reactive and can more readily participate in chemical reactions.[4]

Table 2: Calculated Electronic Properties of 2-Pyridone and Substituted Analogs (B3LYP/6-31G(d,p))

CompoundAtomMulliken ChargeHOMO (eV)LUMO (eV)Energy Gap (eV)
2-PyridoneN1-0.452-6.78-0.256.53
C20.489
O7-0.431
5-Chloro-2-pyridoneN1-0.448-7.02-0.896.13
C20.495
O7-0.425
Cl8-0.089
5-Nitro-2-pyridoneN1-0.435-7.85-2.115.74
C20.512
O7-0.410
N80.654

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[5] By identifying the key molecular descriptors that influence a compound's potency, QSAR models can be used to predict the activity of novel, untested molecules, thereby prioritizing synthetic efforts.

Molecular Descriptors

A wide range of molecular descriptors can be calculated to capture different aspects of a molecule's physicochemical properties. These are broadly categorized as:

  • Topological descriptors: Describe the connectivity of atoms in a molecule.

  • Geometrical descriptors: Relate to the 3D shape and size of the molecule.

  • Electronic descriptors: Characterize the electronic properties, such as partial charges and dipole moments.

  • Hydrophobic descriptors: Quantify the lipophilicity of the molecule, which influences its absorption and distribution.

Table 3: Key Molecular Descriptors for QSAR Analysis of Substituted 2-Pyridones

DescriptorDescriptionTypical Value Range for 2-Pyridone Analogs
Molecular Weight (MW) The sum of the atomic weights of all atoms in the molecule.95 - 350 g/mol
LogP The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity.0.5 - 4.0
Topological Polar Surface Area (TPSA) The sum of the surface areas of polar atoms in a molecule, which correlates with hydrogen bonding potential and membrane permeability.40 - 90 Ų
Number of Rotatable Bonds The count of bonds that allow for free rotation, indicating molecular flexibility.0 - 8
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms (N, O).1 - 3
Hydrogen Bond Acceptors The number of electronegative atoms (N, O) with lone pairs.1 - 5
Molar Refractivity (MR) A measure of the volume occupied by a molecule and its polarizability.25 - 90 cm³/mol

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In drug discovery, it is used to predict how a small molecule (ligand), such as a substituted 2-pyridone, binds to the active site of a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity.

The following diagram illustrates a typical workflow for a molecular docking study.

molecular_docking_workflow Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Obtain Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand Design/Obtain Ligand Structure PrepLig Prepare Ligand (Generate 3D coordinates, assign charges) Ligand->PrepLig Grid Define Binding Site (Grid Box) PrepProt->Grid Dock Perform Docking Simulation PrepLig->Dock Grid->Dock Analyze Analyze Docking Poses (Scoring, visualize interactions) Dock->Analyze Select Select Promising Candidates Analyze->Select

Caption: A generalized workflow for molecular docking studies.

Experimental Protocols

Detailed Protocol for DFT Calculations using Gaussian

This protocol outlines the general steps for performing a geometry optimization and frequency calculation for a substituted 2-pyridone using the Gaussian software package.

  • Molecule Building:

    • Construct the 3D structure of the substituted 2-pyridone using a molecular modeling program (e.g., GaussView, Avogadro).

    • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF).

  • Input File Generation:

    • Open the optimized structure in a text editor or the graphical interface of the computational chemistry package.

    • Set up the calculation with the following keywords in the route section: #p B3LYP/6-31G(d,p) Opt Freq.

      • B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional.

      • 6-31G(d,p): Defines the basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p).

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).

    • Specify the charge (usually 0) and spin multiplicity (usually 1 for a singlet state) of the molecule.

    • Provide the Cartesian coordinates of all atoms.

  • Execution and Analysis:

    • Submit the input file to the Gaussian program for calculation.

    • Upon completion, analyze the output file to:

      • Confirm successful convergence of the optimization.

      • Verify the absence of imaginary frequencies.

      • Extract the optimized bond lengths, bond angles, and dihedral angles.

      • Obtain the Mulliken atomic charges.

      • Record the energies of the HOMO and LUMO.

The following diagram illustrates the logical flow of a typical DFT calculation.

dft_workflow DFT Calculation Workflow Start Build Initial 3D Structure Input Create Gaussian Input File (# B3LYP/6-31G(d,p) Opt Freq) Start->Input Run Run Gaussian Calculation Input->Run Check Check for Convergence and Imaginary Frequencies Run->Check Extract Extract Data: - Geometry - Charges - HOMO/LUMO Check->Extract Success Error Error: Revise Structure or Calculation Settings Check->Error Failure End Analysis Complete Extract->End Error->Input

Caption: A step-by-step workflow for performing DFT calculations.

Detailed Protocol for Molecular Docking using AutoDock Vina

This protocol provides a step-by-step guide for docking a substituted 2-pyridone ligand to a target protein using AutoDock Vina.[7]

  • Preparation of the Receptor (Protein):

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera, AutoDockTools).

    • Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Kollman charges).

    • Save the prepared receptor in the PDBQT format.

  • Preparation of the Ligand (Substituted 2-Pyridone):

    • Obtain the 3D structure of the ligand, for instance, from a DFT optimization.

    • Open the ligand file in AutoDockTools.

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Load the prepared receptor (PDBQT file) into AutoDockTools.

    • Define the search space for docking by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be adjusted to cover the entire binding pocket.

  • Docking Execution:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line, providing the configuration file as input: vina --config conf.txt --log log.txt.

  • Analysis of Results:

    • The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the docked poses in a molecular graphics program to analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the receptor.

By integrating these theoretical and computational approaches, researchers can gain a deeper understanding of the structure-property and structure-activity relationships of substituted 2-pyridones. This knowledge is paramount for the rational design of more potent and selective drug candidates, ultimately accelerating the drug discovery and development process.

References

An In-depth Technical Guide to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, a verified synthesis protocol, and discusses its potential therapeutic context based on the activities of related compounds.

Core Compound Data

This compound is a substituted pyridinone derivative. The incorporation of an iodine atom at the C5 position and a methyl carboxylate group at the C3 position of the 2-oxo-1,2-dihydropyridine core makes it a valuable scaffold for further chemical modifications and a candidate for biological screening.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 116387-40-7[1]
Molecular Formula C₇H₆INO₃[1]
Molecular Weight 279.03 g/mol [1]
Appearance Light yellow to yellow solid[2]
Melting Point 199-201 °C[2]
Storage 2-8°C, protect from light[2]

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the direct iodination of its non-iodinated precursor.[2][3]

Materials:

  • Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (also known as methyl 2-hydroxynicotinate)

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (DCM)

  • Ethyl acetate

Procedure:

  • Methyl 2-hydroxynicotinate (20 g) is dissolved in dichloromethane (500 mL) at room temperature.[2][3]

  • N-Iodosuccinimide (38 g) is added to the solution.[2][3]

  • The reaction mixture is heated to reflux and maintained for 16 hours.[2][3]

  • Upon completion of the reaction, the solvent is removed by evaporation under reduced pressure.[2][3]

  • Ethyl acetate (200 mL) is added to the residue, and the mixture is heated under reflux for 2 hours.[2][3]

  • The mixture is then cooled, and the insoluble solid product is collected by filtration.[2][3]

  • The resulting white solid is this compound (yield: 30 g, 81%).[2][3]

Characterization:

The product can be characterized by ¹H NMR spectroscopy.[2][3]

  • ¹H NMR (300 MHz, CDCl₃): δ 3.97 (s, 3H), 8.33 (brs, 1H), 8.43 (d, J=2.4Hz, 1H).[2][3]

Potential Biological Activity and Signaling Pathway

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of 2-oxo-pyridine derivatives has garnered significant attention for a range of biological activities. Notably, various substituted pyridinone scaffolds are being investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP).[4][5][6] PARP enzymes, particularly PARP1 and PARP14, are overexpressed in several cancers and play a crucial role in DNA damage repair.[4][5]

Inhibition of PARP in cancer cells with existing DNA repair defects, such as mutations in BRCA1 or BRCA2, can lead to a synthetic lethality, making PARP inhibitors a targeted cancer therapy.[5][7] The mechanism involves the accumulation of unrepaired DNA single-strand breaks, which, during replication, are converted into double-strand breaks that are lethal to the cancer cell.[5]

Given this context, a plausible, though hypothetical, signaling pathway for a 2-oxo-pyridine derivative acting as a PARP inhibitor is depicted below.

PARP_Inhibition_Pathway Hypothetical Signaling Pathway for a 2-Oxo-Pyridine Derivative as a PARP Inhibitor cluster_cell Cancer Cell DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP PARP Activation DNA_Damage->PARP recruits SSB_Repair Single-Strand Break Repair PARP->SSB_Repair facilitates Replication DNA Replication DSB Double-Strand Break Formation PARP->DSB leads to (when inhibited) SSB_Repair->Replication allows successful Compound Methyl 5-iodo-2-oxo-1,2- dihydropyridine-3-carboxylate (Hypothetical Inhibitor) Compound->PARP inhibits Replication->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis induces

Caption: Hypothetical mechanism of PARP inhibition by a 2-oxo-pyridine derivative.

Experimental Workflow for Synthesis

The synthesis of this compound follows a straightforward workflow, which is outlined in the diagram below.

Synthesis_Workflow Synthesis Workflow of this compound cluster_synthesis Synthesis and Purification Start Start: Methyl 2-oxo-1,2- dihydropyridine-3-carboxylate Dissolution Dissolve in Dichloromethane Start->Dissolution Addition Add N-Iodosuccinimide (NIS) Dissolution->Addition Reflux1 Reflux for 16 hours Addition->Reflux1 Evaporation Solvent Evaporation Reflux1->Evaporation Residue Residue Evaporation->Residue Extraction Add Ethyl Acetate and Reflux for 2 hours Residue->Extraction Cooling Cool the Mixture Extraction->Cooling Filtration Filter to Collect Solid Cooling->Filtration Product Product: Methyl 5-iodo-2-oxo-1,2- dihydropyridine-3-carboxylate Filtration->Product

Caption: Step-by-step workflow for the synthesis of the title compound.

References

Introduction: The Ascendance of a "Privileged Scaffold"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the 2-Oxo-1,2-Dihydropyridine Pharmacophore: Core Features and Drug Design Principles

The 2-oxo-1,2-dihydropyridine, commonly known as the 2-pyridone, is a six-membered, nitrogen-containing heterocyclic ring that has garnered significant interest from researchers and drug development professionals.[1] Its prevalence in numerous natural products, bioactive molecules, and FDA-approved pharmaceuticals has cemented its status as a "privileged scaffold" in medicinal chemistry.[2][3][4][5] This designation stems from its unique combination of structural and electronic features that allow it to interact favorably with a wide array of biological targets, addressing diseases ranging from cancer to viral infections.[6][7]

This guide, written from the perspective of a senior application scientist, provides an in-depth analysis of the core features of the 2-oxo-1,2-dihydropyridine pharmacophore. We will move beyond a simple recitation of facts to explore the underlying causality of its effectiveness, offering field-proven insights into its application in modern drug discovery. The narrative will focus on its critical tautomeric nature, its rich capacity for intermolecular interactions, and its proven success, as illustrated by numerous clinical agents.

The Decisive Feature: Lactam-Lactim Tautomerism

The most defining characteristic of the 2-pyridone scaffold is its existence in a tautomeric equilibrium between the 2-pyridone (lactam) form and the 2-hydroxypyridine (lactim) form.[3][4] This equilibrium is not a mere chemical curiosity; it is a critical determinant of the scaffold's biological activity and physicochemical properties, as the dominant form can shift based on the molecular environment.[1][8]

The lactam form, 2-pyridone, is generally predominant in the solid state and in polar, protic solvents like water.[1][9][10] Conversely, the lactim form, 2-hydroxypyridine, is favored in the gas phase and non-polar solvents.[1][9][10] The energetic difference between the two forms is subtle, allowing the molecule to adapt to the polarity of a protein's binding pocket.[10] For instance, in the gas phase, the 2-hydroxypyridine form is more stable by approximately 3 kJ/mol, but in water, the equilibrium shifts dramatically to favor the 2-pyridone form.[9] This environmental sensitivity allows the scaffold to present different interaction profiles, a key reason for its versatility.

tautomerism cluster_lactim 2-Hydroxypyridine (Lactim) cluster_lactam 2-Oxo-1,2-dihydropyridine (Lactam) Lactim Lactam Lactim->Lactam Proton Transfer note1 Favored in Non-Polar Solvents & Gas Phase note2 Favored in Polar Solvents & Solid State

Table 1: Environmental Influence on Tautomeric Equilibrium
EnvironmentPredominant TautomerEnergy Difference (Approx.)Reference(s)
Gas Phase2-Hydroxypyridine (Lactim)~3 kJ/mol in favor of lactim[9]
Non-polar Solvents (e.g., Cyclohexane)Coexistence of both tautomersSmall[9][10]
Polar Solvents (e.g., Water, Alcohols)2-Pyridone (Lactam)~12 kJ/mol in favor of lactam[9][10]
Solid State2-Pyridone (Lactam)N/A (predominantly one form)[9][10]

Core Pharmacophoric Features: A Deep Dive into Intermolecular Interactions

The true power of the 2-pyridone scaffold in drug design lies in its ability to form specific and robust intermolecular interactions with biological targets. The lactam form, which predominates under physiological conditions, presents a distinct pharmacophoric pattern.

  • Hydrogen Bond Donor: The N-H group acts as an excellent hydrogen bond donor.[2][3] This interaction is crucial for anchoring the molecule within a binding site and is often seen to mimic the hydrogen bonds formed by peptide backbones in natural ligands.

  • Hydrogen Bond Acceptor: The exocyclic carbonyl group (C=O) is a strong hydrogen bond acceptor.[2][3] The combination of a proximate donor and acceptor allows for a bidentate interaction with complementary residues like arginine or asparagine, significantly enhancing binding affinity and specificity.

  • Aromatic System: Despite the presence of the carbonyl group, the 2-pyridone ring retains aromatic character due to the delocalization of the nitrogen lone pair into the ring system.[11] This allows for π-π stacking or other non-covalent interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the target protein.

// Main scaffold image scaffold [label=<>];

// Pharmacophore feature nodes HBD [label="H-Bond\nDonor (N-H)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HBA [label="H-Bond\nAcceptor (C=O)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aro [label="Aromatic\nRing (π-system)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges to connect features to scaffold HBD -> scaffold [style=dashed, color="#4285F4", constraint=false]; HBA -> scaffold [style=dashed, color="#EA4335", constraint=false]; Aro -> scaffold [style=dashed, color="#34A853", constraint=false]; } Caption: Key pharmacophoric features of the 2-pyridone scaffold.

Bioisosterism: The Art of Molecular Mimicry

One of the most powerful applications of the 2-pyridone scaffold is its role as a bioisostere—a chemical group that can replace another while retaining or enhancing biological activity. This strategy is central to lead optimization in drug discovery.

  • Carboxylic Acid Bioisostere: The N-H and C=O groups of the 2-pyridone create an acidic proton and a charge distribution that can effectively mimic a carboxylic acid.[12][13] This is particularly valuable because carboxylic acids often suffer from poor cell permeability and rapid metabolism. Replacing a crucial carboxylic acid with a 2-pyridone can significantly improve a drug candidate's pharmacokinetic profile.[12][14][15]

  • Amide and Phenol Mimic: The scaffold can also serve as a non-peptidic mimic of an amide bond or a phenol group, engaging in similar hydrogen bonding interactions.[3][16] This allows chemists to replace metabolically labile amide bonds or reactive phenol groups, thereby increasing the stability and safety of the molecule.

Structural and Physicochemical Properties

Computational studies and X-ray crystallography have provided precise details on the geometry of the 2-pyridone ring. The tautomerization from 2-hydroxypyridine to 2-pyridone involves significant changes in bond lengths, reflecting the shift in electronic distribution from a classic aromatic phenol-like system to a conjugated amide.[9]

Table 2: Representative Bond Lengths (Å) of Tautomers
Bond2-Hydroxypyridine (Lactim)2-Pyridone (Lactam)Change (Lactim → Lactam)Reference
C2-O11~1.351 Å~1.225 ÅShortened by ~0.126 Å[9]
C2-N1~1.303 Å~1.379 ÅElongated by ~0.076 Å[9]
C2-C3~1.429 Å~1.480 ÅElongated by ~0.051 Å[9]
(Note: Values are derived from DFT calculations at the CAM-B3LYP/aug-cc-pvdz level of theory and may vary slightly with different computational methods.)

These structural changes underscore the electronic shift: in the lactam form, the C2-O11 bond gains significant double-bond character, while the C2-N1 bond becomes more single-bond like. This redistribution of electrons influences the molecule's dipole moment, solubility, and metabolic stability, all critical drug-like properties.[3]

The 2-Pyridone Scaffold in Action: A Survey of Approved Drugs

The theoretical advantages of the 2-pyridone pharmacophore are validated by its incorporation into numerous successful therapeutic agents. This scaffold is a cornerstone of many kinase inhibitors, antiviral agents, and other drugs.

Table 3: Selected FDA-Approved Drugs Containing the 2-Oxo-1,2-Dihydropyridine Scaffold
Drug NameTherapeutic AreaMechanism of ActionYear of Approval (Approx.)Reference(s)
Palbociclib OncologyCDK4/6 Inhibitor2015[3][6]
Doravirine Antiviral (HIV)Non-nucleoside reverse transcriptase inhibitor (NNRTI)2018[3][4]
Ripretinib OncologyKinase Inhibitor (KIT/PDGFRA)2020[3][4][6]
Tazemetostat OncologyEZH2 Histone Methyltransferase Inhibitor2020[3][4]
Pirfenidone Anti-fibroticTreatment of Idiopathic Pulmonary Fibrosis2014
Milrinone CardiovascularPhosphodiesterase 3 (PDE3) Inhibitor1987[17]

The success of these drugs highlights the scaffold's ability to be tailored for high-affinity binding to diverse targets. In many kinase inhibitors, for example, the 2-pyridone N-H and C=O groups form critical hydrogen bonds with the "hinge" region of the kinase domain, a common binding motif for this class of drugs.[16]

Methodologies for Characterization and Validation

A key aspect of leveraging the 2-pyridone pharmacophore is the ability to synthesize and computationally evaluate new derivatives efficiently.

Experimental Protocol: Multicomponent Synthesis of a 2-Oxo-1,2-dihydropyridine Derivative

This protocol describes a general one-pot, four-component reaction for synthesizing 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, a common class of bioactive 2-pyridone derivatives.[18][19] This method is valued for its efficiency and ability to generate diverse libraries for screening.

Objective: To synthesize a substituted 2-oxo-1,2-dihydropyridine scaffold.

Materials:

  • Aromatic ketone (e.g., acetophenone, 1 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Ammonium acetate (8 mmol)

  • Ethanol (30 mL)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol or DMF)

Step-by-Step Methodology:

  • Reaction Setup: Combine the aromatic ketone (1 mmol), aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol) in a round-bottom flask containing 30 mL of ethanol.

  • Reflux: Equip the flask with a condenser and magnetic stir bar. Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 10-18 hours).

  • Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add cold water to induce precipitation.

  • Filtration: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol and then water to remove excess ammonium acetate.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, FT-IR, and Mass Spectrometry.[18]

// Nodes start [label="Combine Reactants\n(Ketone, Aldehyde,\nEthyl Cyanoacetate,\nAmmonium Acetate)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reflux [label="Reflux in Ethanol\n(10-18 hours)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor by TLC", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="Cool to Room Temp\n& Precipitate"]; filter [label="Vacuum Filtration\n& Wash"]; purify [label="Recrystallize", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Characterize Product\n(NMR, IR, MS)", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reflux; reflux -> monitor; monitor -> cool [label="Reaction Complete"]; cool -> filter; filter -> purify; purify -> end; } Caption: Workflow for multicomponent synthesis of 2-pyridones.

Computational Protocol: Molecular Docking of a 2-Pyridone Ligand

Molecular docking is an indispensable computational tool for predicting the binding conformation and affinity of a ligand to a target protein. This protocol outlines a general workflow using AutoDock, a widely used docking software.[20]

Objective: To predict the binding mode of a 2-pyridone derivative in the active site of a target protein (e.g., SARS-CoV-2 Main Protease, PDB: 6WQF).[20]

Software/Resources:

  • Protein Data Bank (PDB) for target structure

  • AutoDock Tools (ADT) for file preparation

  • AutoDock Vina for docking calculations

  • PyMOL or Chimera for visualization

Step-by-Step Methodology:

  • Protein Preparation: a. Download the protein crystal structure from the PDB (e.g., 6WQF). b. Open the structure in ADT. Remove water molecules, co-factors, and any existing ligands. c. Add polar hydrogens to the protein structure. d. Compute Gasteiger charges. e. Save the prepared protein in PDBQT format.

  • Ligand Preparation: a. Build or download the 3D structure of the 2-pyridone ligand. b. Use a tool like GaussView or an online server to perform a geometry optimization of the ligand.[20] c. Open the optimized ligand in ADT. d. Detect the rotatable bonds and set the torsion tree. e. Save the prepared ligand in PDBQT format.

  • Grid Box Definition: a. In ADT, define the search space (grid box) for docking. This box should encompass the entire binding site of the protein where the natural ligand binds. b. Save the grid parameter file (grid.gpf).

  • Docking Simulation: a. Create a configuration file (conf.txt) specifying the paths to the protein receptor, ligand, and grid parameters, as well as the output file name. b. Run the docking simulation using AutoDock Vina from the command line: vina --config conf.txt --log log.txt.

  • Analysis of Results: a. The output file will contain several predicted binding poses ranked by their binding affinity scores (in kcal/mol). b. Use a visualization tool like PyMOL to open the protein and the docked ligand poses. c. Analyze the top-scoring pose to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) between the 2-pyridone ligand and protein residues.[21]

Conclusion and Future Outlook

The 2-oxo-1,2-dihydropyridine scaffold is a testament to the power of a well-defined pharmacophore. Its unique tautomeric equilibrium, combined with a robust hydrogen bonding profile and aromatic character, provides a versatile template for interacting with a multitude of biological targets. Its ability to act as a bioisostere for problematic functional groups like carboxylic acids further enhances its utility, allowing for the fine-tuning of ADMET properties. The continued success of 2-pyridone-containing drugs in the clinic ensures that this privileged scaffold will remain a focal point of innovation in medicinal chemistry and drug discovery for the foreseeable future. Future work will likely focus on leveraging this core in novel modalities, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs), further expanding its therapeutic reach.

References

Methodological & Application

Synthesis of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the pyridone core followed by regioselective iodination.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic protocol. Please note that these values are based on representative procedures and may vary depending on the specific experimental conditions and scale.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
1Methyl 2-oxo-1,2-dihydropyridine-3-carboxylateC₇H₇NO₃153.1460-70>95
2This compoundC₇H₆INO₃279.0350-60>98

Experimental Protocols

Step 1: Synthesis of Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate

This procedure outlines the synthesis of the pyridone precursor via a condensation and cyclization reaction.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Ethyl formate

  • Cyanoacetamide

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation of the Enolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Formylation: Add ethyl formate (1.1 eq) to the reaction mixture and reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling to room temperature, add cyanoacetamide (1.0 eq) and continue stirring for 12-16 hours.

  • Hydrolysis and Esterification: Acidify the reaction mixture with concentrated hydrochloric acid and reflux for 8-12 hours to hydrolyze the nitrile and ester groups. Cool the mixture and neutralize with a saturated solution of sodium bicarbonate. The resulting carboxylic acid can be esterified by refluxing in methanol with a catalytic amount of sulfuric acid.

  • Work-up and Purification: Remove the solvent under reduced pressure. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate.

Step 2: Synthesis of this compound

This protocol describes the regioselective C-H iodination of the pyridone precursor at the 5-position using a radical-based method.[1][2][3][4]

Materials:

  • Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (from Step 1)

  • Potassium persulfate (K₂S₂O₈)

  • Sodium iodide (NaI)

  • Manganese(II) sulfate (MnSO₄) (optional, as catalyst)

  • Dichloroethane (DCE) or another suitable solvent

  • Sodium thiosulfate solution

  • Brine

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for purification (e.g., dichloromethane, methanol)

Procedure:

  • Reaction Setup: To a solution of Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq) in dichloroethane, add potassium persulfate (2.0 eq), sodium iodide (1.5 eq), and a catalytic amount of manganese(II) sulfate.

  • Reaction Conditions: Heat the reaction mixture at 130 °C for 12-24 hours.[1] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the mixture with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water) to yield this compound as a solid.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Pyridone Precursor cluster_1 Step 2: Regioselective Iodination start1 Diethyl malonate + Sodium ethoxide + Ethyl formate enolate Enolate Formation start1->enolate formylation Formylation enolate->formylation cyclization Cyclization with Cyanoacetamide formylation->cyclization hydrolysis_esterification Hydrolysis & Esterification cyclization->hydrolysis_esterification purification1 Purification (Column Chromatography) hydrolysis_esterification->purification1 product1 Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate purification1->product1 start2 Precursor + K₂S₂O₈ + NaI product1->start2 Precursor iodination Radical Iodination (130 °C) start2->iodination workup Quenching & Extraction iodination->workup purification2 Purification (Chromatography/Recrystallization) workup->purification2 product2 Methyl 5-iodo-2-oxo-1,2- dihydropyridine-3-carboxylate purification2->product2

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_reaction Proposed Reaction Mechanism: Radical Iodination S2O8 S₂O₈²⁻ (Persulfate) SO4_radical 2 SO₄⁻• (Sulfate Radical) S2O8->SO4_radical Heat (Δ) I_radical I• (Iodine Radical) SO4_radical->I_radical + I⁻ I_minus I⁻ (Iodide) Pyridone Methyl 2-oxo-1,2-dihydropyridine- 3-carboxylate Radical_Intermediate Pyridone Radical Intermediate Pyridone->Radical_Intermediate + I• - H• Product Methyl 5-iodo-2-oxo-1,2-dihydropyridine- 3-carboxylate Radical_Intermediate->Product + I•

Caption: Proposed radical mechanism for the C-5 iodination of the pyridone ring.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has found widespread application in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in biologically active compounds.[3][4]

This document provides detailed application notes and experimental protocols for the Suzuki cross-coupling reaction of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate. This versatile building block can be coupled with a variety of aryl and heteroaryl boronic acids or esters to generate a library of 5-aryl-2-oxo-1,2-dihydropyridine-3-carboxylates. These products are of significant interest in drug discovery as the 2-pyridone scaffold is a common motif in medicinal chemistry.

The protocols described herein are adapted from established procedures for structurally similar iodo-heterocyclic compounds and provide a robust starting point for optimization in a research and development setting.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1] A palladium(0) species undergoes oxidative addition to the carbon-iodine bond of this compound. In the presence of a base, the organoboron reagent (boronic acid or ester) undergoes transmetalation, transferring the aryl or heteroaryl group to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the desired 5-aryl-2-oxo-1,2-dihydropyridine-3-carboxylate product and regenerates the active palladium(0) catalyst.[1][4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-I PdII_Aryl R-Pd(II)Ln-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)2 Base PdII_Both R-Pd(II)Ln-R' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim R-R' RedElim->Pd0 Product Methyl 5-aryl-2-oxo-1,2-dihydropyridine-3-carboxylate (R-R') RedElim->Product Start This compound (R-I) Start->OxAdd Boronic Arylboronic Acid (R'-B(OR)2) Boronic->Transmetalation

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki cross-coupling of iodo-heterocycles with various boronic acids, which can be applied to this compound. The expected yields are based on analogous reactions and may vary depending on the specific boronic acid used.

EntryBoronic Acid (1.2 equiv)Catalyst (mol%)Ligand (mol%)Base (2.0 equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/Ethanol/H₂O (4:1:1)851285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane/H₂O (4:1)100880-90
33-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DMF901675-85
4Thiophene-2-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene/H₂O (10:1)110670-80
5Pyridine-3-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃Acetonitrile/H₂O (3:1)802460-75

Experimental Protocols

Protocol 1: Conventional Heating Conditions

This protocol is a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid using a standard palladium catalyst.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent system, a mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • The reaction mixture is stirred and heated to 85 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired Methyl 5-aryl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Protocol 2: Microwave-Assisted Conditions

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.

Materials and Reagents:

  • This compound

  • Arylboronic acid pinacol ester (or boronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reaction vial with a stir bar

  • Microwave reactor

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a microwave reaction vial, add this compound (0.5 mmol, 1.0 equiv), the arylboronic acid pinacol ester (0.75 mmol, 1.5 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), XPhos (0.03 mmol, 6 mol%), and Pd₂(dba)₃ (0.015 mmol, 3 mol%).[5]

  • The vial is purged with argon.

  • Add dioxane (3 mL) and water (0.5 mL).[5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10-30 minutes with stirring.[5]

  • Monitor the reaction progress by LC-MS. If the reaction is incomplete, further irradiation can be applied.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid/Ester - Base - Catalyst/Ligand solvent Add Solvent System reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heating Heat Reaction Mixture (Conventional or Microwave) inert->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Upon Completion extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Methyl 5-aryl-2-oxo-1,2-dihydropyridine-3-carboxylate purify->product

Figure 2: A generalized experimental workflow for the Suzuki cross-coupling reaction.

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-2-oxo-1,2-dihydropyridine-3-carboxylates from this compound. The protocols provided offer versatile options for both conventional and microwave-assisted synthesis, allowing for the rapid generation of diverse compound libraries for drug discovery and development programs. Researchers are encouraged to optimize the reaction conditions, including the choice of catalyst, ligand, base, and solvent, for each specific boronic acid to achieve the highest possible yields and purity.

References

Application Notes and Protocols for Heck Coupling of Iodinated Pyyridinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction has become an indispensable tool in organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures found in many biologically active compounds. Iodinated pyridinones are valuable building blocks in medicinal chemistry, and their functionalization via the Heck coupling provides a direct route to vinyl-substituted pyridinones, which are key intermediates in the synthesis of various drug candidates.

This document provides detailed application notes and protocols for the Heck coupling of iodinated pyridinones with various alkenes. The information is intended to serve as a comprehensive guide for researchers and professionals in drug development, offering insights into reaction optimization, experimental procedures, and the underlying catalytic cycle.

Catalytic Cycle and Reaction Mechanism

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the iodinated pyridinone, forming a Pd(II)-pyridyl intermediate.

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-pyridyl bond.

  • β-Hydride Elimination: A β-hydrogen from the newly formed alkyl group is eliminated, yielding the vinylated pyridinone product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Alkene_Complex Alkene_Complex Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product Insertion_Product Alkene_Complex->Insertion_Product Migratory Insertion Hydrido_Complex Hydrido_Complex Insertion_Product->Hydrido_Complex β-Hydride Elimination Hydrido_Complex->Pd(0)L2 Reductive Elimination Product Vinylated Pyridinone Hydrido_Complex->Product HX H-X Hydrido_Complex->HX Ar-X Iodinated Pyridinone Ar-X->Ar-Pd(II)-X(L2) Alkene Alkene Alkene->Alkene_Complex Base Base Base->Hydrido_Complex regenerates Pd(0)

Caption: Catalytic cycle of the Heck coupling reaction.

Key Parameters for Optimization

Several factors can influence the outcome of the Heck coupling reaction. Careful optimization of these parameters is crucial for achieving high yields and selectivity.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used catalyst precursors.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often employed to stabilize the palladium catalyst and modulate its reactivity.

  • Base: An inorganic or organic base is required to neutralize the hydrogen iodide generated during the reaction and facilitate the reductive elimination step. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), and dioxane are typically used.

  • Temperature: The reaction is usually conducted at elevated temperatures, often ranging from 80 to 120 °C.

  • Alkene: The nature of the alkene coupling partner can significantly impact the reaction. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive.

Experimental Protocols

The following protocols are representative examples for the Heck coupling of iodinated pyridinones. Researchers should note that optimization may be necessary for specific substrates.

Protocol 1: Heck Coupling of 3-Iodo-2(1H)-pyridinone with Ethyl Acrylate

This protocol describes a typical procedure for the coupling of an iodinated pyridinone with an activated acrylate.

dot

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 3-iodo-2(1H)-pyridinone, Pd(OAc)2, and PPh3 in a flask. B Add solvent (DMF) and stir. A->B C Add triethylamine (base) and ethyl acrylate. B->C D Heat the mixture to 100 °C under an inert atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and filter. E->F G Concentrate the filtrate. F->G H Purify the crude product by column chromatography. G->H

Caption: Experimental workflow for Protocol 1.

Materials:

  • 3-Iodo-2(1H)-pyridinone

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-2(1H)-pyridinone (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF (5 mL) via syringe and stir the mixture at room temperature for 10 minutes.

  • Add triethylamine (1.5 mmol, 1.5 equiv) followed by ethyl acrylate (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Protocol 2: Heck Coupling of 5-Iodo-2(1H)-pyridinone with Styrene

This protocol outlines the coupling of an iodinated pyridinone with styrene, a less activated alkene.

dot

Protocol2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 5-iodo-2(1H)-pyridinone, Pd2(dba)3, and P(o-tol)3 in a flask. B Add solvent (dioxane) and stir. A->B C Add potassium carbonate (base) and styrene. B->C D Heat the mixture to 110 °C under an inert atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with water. E->F G Extract with an organic solvent (e.g., EtOAc). F->G H Dry, concentrate, and purify by column chromatography. G->H

Caption: Experimental workflow for Protocol 2.

Materials:

  • 5-Iodo-2(1H)-pyridinone

  • Styrene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a flame-dried Schlenk tube, combine 5-iodo-2(1H)-pyridinone (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) and stir for 15 minutes at room temperature.

  • Add potassium carbonate (2.0 mmol, 2.0 equiv) and styrene (1.5 mmol, 1.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18-36 hours.

  • After completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Heck coupling of iodinated pyridinones. Please note that these are representative examples, and actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Heck Coupling of 3-Iodo-2(1H)-pyridinone with Various Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Ethyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1001875-90
2StyrenePd₂(dba)₃ (1)P(o-tol)₃ (4)K₂CO₃ (2)Dioxane1102460-75
3n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAc (2)CH₃CN802070-85
4AcrylonitrilePd(OAc)₂ (2)NoneEt₃N (1.5)DMF1001665-80

Table 2: Heck Coupling of 5-Iodo-2(1H)-pyridinone with Various Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Methyl methacrylatePd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2.5)DMF1203650-65
24-VinylpyridinePd₂(dba)₃ (1.5)P(o-tol)₃ (6)Et₃N (2)Dioxane1102855-70
3Vinyl acetatePd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)CH₃CN902460-75
4Ethylene (1 atm)Pd(OAc)₂ (5)PPh₃ (10)Et₃N (2)DMF1004840-55

Troubleshooting and Safety Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, changing the ligand, or using a different solvent or base. The purity of the reagents, especially the solvent, is also critical.

  • Formation of Byproducts: The formation of homocoupled products or reduced arenes can sometimes be an issue. Adjusting the reaction temperature or using a different palladium source might mitigate these side reactions.

  • Safety: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions at elevated temperatures should be conducted with proper shielding.

Conclusion

The Heck coupling reaction is a highly effective method for the vinylation of iodinated pyridinones, providing access to a wide range of functionalized heterocyclic compounds of interest in drug discovery and development. The protocols and data presented in this document offer a solid foundation for researchers to successfully implement and optimize these important transformations in their synthetic endeavors.

Application Notes and Protocols: Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its structure, featuring a pyridinone core, a reactive iodine atom, and a methyl carboxylate group, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries. The 2-pyridone motif is present in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1] The iodo-substituent at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl groups. This allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents.

Key Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of various therapeutic agents, primarily targeting kinases and viral enzymes.

Kinase Inhibitors

The 2-pyridone core is a well-established pharmacophore in the design of kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase hinge region.[1] By functionalizing the 5-position of the pyridinone ring, it is possible to target the solvent-exposed region of the ATP-binding site, which can confer selectivity for specific kinases.

Relevant Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A key target in oncology.[2]

  • Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR): Crucial regulators of cell growth and proliferation.[3]

  • Tyrosine Kinases (e.g., Bcr-Abl): Implicated in various cancers.[4]

Antiviral Agents

Derivatives of pyridinone and related heterocycles have shown significant promise as inhibitors of viral enzymes essential for replication.

Relevant Viral Targets:

  • HIV Integrase: This enzyme is crucial for integrating the viral genome into the host cell's DNA.[5][6][7] The pyridinone scaffold can chelate the essential metal ions in the integrase active site.

  • Hepatitis C Virus (HCV) NS5B Polymerase: An RNA-dependent RNA polymerase that is a key target for anti-HCV drug development.[8][9]

Data Presentation: Representative Biological Activities of Related Compounds

The following tables summarize the biological activities of compounds containing the 2-pyridone or related scaffolds, illustrating the potential of derivatives of this compound.

Table 1: Representative Kinase Inhibitory Activity

Compound ScaffoldTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Thiazolyl-pyrazolineEGFR83Erlotinib57
Imidazo[1,2-a]pyridinePI3Kα<100--
4-(Arylaminomethyl)benzamideEGFR91% inhibition at 10 nMImatinib-

Note: Data is for structurally related compounds and serves as a guide for potential applications.[2][3][4]

Table 2: Representative Antiviral Activity

Compound ScaffoldViral TargetEC50 / IC95 (nM)Reference CompoundEC50 / IC95 (nM)
N-Methyl PyrimidoneHIV Integrase65 (IC95)--
Pyridine CarboxamideHCV NS5B Polymerase700 (EC50)--

Note: Data is for structurally related compounds and serves as a guide for potential applications.[5][8]

Experimental Protocols

The following are detailed protocols for key derivatization reactions of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is used to introduce aryl or heteroaryl substituents at the 5-position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry reaction vessel, add this compound, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Cross-Coupling

This reaction is used to introduce alkynyl substituents at the 5-position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv)

  • Solvent (e.g., anhydrous THF or DMF)

Procedure:

  • To a dry reaction vessel, add this compound, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway: Simplified Kinase Inhibition

kinase_inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates Substrate Substrate Protein Substrate->Kinase Binds Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Triggers Inhibitor Pyridone-based Inhibitor Inhibitor->Kinase Blocks ATP Binding

Caption: Simplified signaling pathway of kinase inhibition.

Experimental Workflow: Suzuki-Miyaura Coupling

suzuki_workflow start Start: Methyl 5-iodo-2-oxo-1,2- dihydropyridine-3-carboxylate reactants Add Arylboronic Acid, Pd Catalyst, Base start->reactants reaction Heat under Inert Atmosphere reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Product: 5-Aryl-2-oxo-1,2- dihydropyridine-3-carboxylate purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Logical Relationship: Scaffold Hopping from Known Inhibitors

scaffold_hopping known_inhibitor Known Kinase Inhibitor (e.g., with quinazoline core) scaffold_hop Scaffold Hopping (Bioisosteric Replacement) known_inhibitor->scaffold_hop new_scaffold Methyl 5-iodo-2-oxo-1,2- dihydropyridine-3-carboxylate scaffold_hop->new_scaffold diversification Diversification via Cross-Coupling new_scaffold->diversification new_inhibitors Novel Pyridone-based Kinase Inhibitors diversification->new_inhibitors

Caption: Logical relationship of scaffold hopping to new inhibitors.

References

Application Notes and Protocols for Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential biological activities of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate and its derivatives. The document includes detailed protocols for assessing their anticancer and antimicrobial properties, along with data presentation and visualizations to guide further research and development.

Introduction

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a halogen atom, such as iodine, at the C-5 position of the pyridone ring can significantly modulate the compound's physicochemical properties and biological efficacy. This document focuses on the potential of this compound derivatives as therapeutic agents and provides detailed methodologies for their biological evaluation. While specific data for the title compound is limited in publicly available literature, the following sections are based on the activities of closely related 5-halo-2-pyridone analogs.

Potential Biological Activities

Derivatives of 5-halo-2-oxo-1,2-dihydropyridine-3-carboxylate have demonstrated notable potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 2-pyridone derivatives against a variety of human cancer cell lines. The proposed mechanisms of action often involve the induction of cell cycle arrest and apoptosis. For instance, some pyridine derivatives have been shown to induce G2/M arrest and apoptosis in liver and breast cancer cells, potentially through the upregulation of p53 and JNK pathways[1].

Antimicrobial Activity

The 2-pyridone core is also associated with antimicrobial effects. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for some pyridone derivatives is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase[2].

Data Presentation: Biological Activity of 5-Halo-2-Pyridone Derivatives

The following tables summarize the reported biological activities of representative 5-halo-2-pyridone derivatives against various cancer cell lines and microbial strains. This data provides a benchmark for the expected potency of novel analogs, including this compound derivatives.

Table 1: Anticancer Activity of Representative 5-Halo-2-Pyridone Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
5-lodo-2-pyridone AnalogsA549 (Lung)~46.77 (as per analog)[3]
5-lodo-2-pyridone AnalogsMCF-7 (Breast)Data not specified
5-Chloro-2-pyridone AnalogsHCT116 (Colon)7.1 ± 0.6[4]
Substituted 2-PyridonesHepG2 (Liver)4.5 ± 0.3[1]
Substituted 2-PyridonesEAC (Ascites)20.77 - 75.32[5]

Table 2: Antimicrobial Activity of Representative 5-Halo-2-Pyridone Derivatives

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
5-Cyano-6-pyridonesS. aureus0.0024[2]
5-Cyano-6-pyridonesB. subtilis0.078[2]
5-Cyano-6-pyridonesC. albicans1.95[2]
Thiazolidine-2,4-dione derivativesS. aureusNot specified

Experimental Protocols

The following are detailed protocols for the evaluation of the biological activities of this compound derivatives.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

This protocol outlines the determination of the cytotoxic effects of the test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 × 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth in a 96-well plate.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of the test compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compounds

  • PBS

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol details the detection of apoptosis in cancer cells treated with the test compounds using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The analysis will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

The following diagrams illustrate key experimental workflows and a potential signaling pathway involved in the anticancer activity of 2-pyridone derivatives.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis A Seed Cancer Cells in 96-well plates B Incubate for 24h A->B C Treat with Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Solubilize Formazan F->G H Read Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Values I->J

Figure 1. Experimental workflow for the in vitro anticancer MTT assay.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_inoculation_incubation Inoculation & Incubation cluster_mic_determination MIC Determination A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate wells with Microbial Suspension A->C B Prepare Serial Dilutions of Derivatives in 96-well plate B->C D Incubate at 37°C for 18-24h (Bacteria) or 35°C for 24-48h (Fungi) C->D E Visually Inspect for Microbial Growth D->E F Determine the Lowest Concentration with No Visible Growth (MIC) E->F

Figure 2. Experimental workflow for the antimicrobial MIC assay.

signaling_pathway_apoptosis cluster_cell Cancer Cell cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound 5-Iodo-2-Pyridone Derivative p53 p53 Upregulation compound->p53 jnk JNK Upregulation compound->jnk g2m_arrest G2/M Phase Arrest p53->g2m_arrest apoptosis Apoptosis jnk->apoptosis g2m_arrest->apoptosis

Figure 3. A potential signaling pathway for the anticancer activity of 2-pyridone derivatives.

References

Application Notes and Protocols: N-alkylation of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate. The N-alkylation of 2-pyridone scaffolds is a critical transformation in medicinal chemistry, as the introduction of diverse alkyl groups on the nitrogen atom can significantly modulate the biological activity of the resulting compounds. These derivatives are integral to a wide array of pharmaceuticals and natural products.[1][2]

Introduction

The N-alkylation of 2-pyridones, such as this compound, presents a regioselectivity challenge due to the presence of two nucleophilic centers: the nitrogen and the oxygen atoms of the pyridone ring.[1][2][3] Direct alkylation can lead to a mixture of N-alkylated and O-alkylated products, often necessitating tedious separation procedures.[4] Various strategies have been developed to favor N-alkylation, including the choice of base, solvent, and alkylating agent. This document outlines common and effective protocols to achieve selective N-alkylation of the target compound.

Reaction Principle

The N-alkylation of a 2-pyridone typically proceeds via the deprotonation of the nitrogen atom by a suitable base to form a pyridonate anion. This anion then acts as a nucleophile, attacking an alkylating agent (e.g., an alkyl halide) in a substitution reaction to form the N-alkylated product. The choice of reaction conditions is crucial to favor N-alkylation over the competing O-alkylation.

Experimental Protocols

Several methods can be employed for the N-alkylation of this compound. Below are detailed protocols for common approaches.

Protocol 1: N-Alkylation using a Strong Base

This protocol utilizes a strong base to generate the pyridonate anion, followed by reaction with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: N-Alkylation under Phase-Transfer Catalysis Conditions

This method is advantageous for its mild reaction conditions and high selectivity for N-alkylation.

Materials:

  • This compound

  • Alkyl halide

  • Tetrabutylammonium fluoride (TBAF) or Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile or Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a mixture of this compound (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium fluoride (5.0 eq) in acetonitrile, add the alkyl halide (1.2 eq).[5][6]

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) for 6-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of 2-pyridones, which can be adapted for this compound.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl chlorideTetrabutylammonium fluorideTHFRoom TempOvernight92[6]
Isobutyl bromideTetrabutylammonium fluorideAcetonitrileReflux5-[5]
Various alkyl halidest-BuOKDMF803Varies[4]
α-Keto estersP(NMe₂)₃TolueneRoom Temp-Good to Excellent[3]

Note: Yields are highly dependent on the specific substrate and alkylating agent used.

Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start inert Establish Inert Atmosphere (Argon) start->inert reagents Combine Pyridone, Base, and Solvent cool Cool to 0 °C reagents->cool inert->reagents add_alkyl_halide Add Alkyl Halide Dropwise cool->add_alkyl_halide warm_rt Warm to Room Temperature add_alkyl_halide->warm_rt stir Stir for 4-16h (Monitor by TLC) warm_rt->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Pure N-alkylated Product purify->end

Caption: General workflow for the N-alkylation of 2-pyridones.

N- vs. O-Alkylation Selectivity

selectivity pyridone This compound N-H C=O anion Pyridonate Anion (Ambident Nucleophile) pyridone->anion -H+ base Base base->anion alkyl_halide R-X n_alkylation N-Alkylated Product alkyl_halide->n_alkylation o_alkylation O-Alkylated Product alkyl_halide->o_alkylation anion->n_alkylation N-attack (Favored) anion->o_alkylation O-attack (Disfavored)

Caption: Competing pathways in the alkylation of 2-pyridones.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the successful N-alkylation of this compound. The choice of methodology will depend on the specific alkyl group to be introduced and the available laboratory resources. Careful optimization of reaction conditions, particularly the base and solvent, is key to achieving high yields and regioselectivity. For challenging substrates, methods employing masked 2-hydroxypyridine derivatives, such as 2-halopyridines, may offer a viable alternative.[7] Researchers are encouraged to consult the cited literature for further details and a broader understanding of the reaction scope and limitations.

References

Application Notes and Protocols: Decarboxylation of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-pyridone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous bioactive compounds and FDA-approved drugs.[1][2][3][4] Derivatives of 2-pyridone exhibit a wide range of pharmacological activities, including antibacterial, antitumor, anti-inflammatory, and antiviral properties.[2] The decarboxylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives is a key synthetic transformation that provides access to a variety of substituted 2-pyridones, which are valuable intermediates in drug discovery and development.[5][6] This document provides detailed protocols for the decarboxylation of these compounds and highlights their applications.

The 2-pyridone structure can act as a bioisostere for amides, phenyls, and other heterocycles, and its ability to serve as both a hydrogen bond donor and acceptor contributes to its frequent role in pharmacologically active molecules.[1][2] Several FDA-approved drugs, such as the kinase inhibitors Ripretinib, Tazemetostat, Doravirine, Duvelisib, and Palbociclib, contain the 2-pyridone moiety.[1][4]

Applications in Drug Development

The synthesis of functionalized 2-pyridones through decarboxylation is a critical step in the development of new therapeutic agents. For instance, a series of 1-alkyl-5-(2-hydroxybenzoyl)pyridin-2(1H)-one derivatives, prepared via decarboxylation, have been evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] These studies have shown that certain substitution patterns on the 2-pyridone ring can lead to significant antimicrobial efficacy, highlighting the importance of this chemical transformation in generating libraries of compounds for biological screening.[5][6]

Experimental Protocols

This section details the experimental procedures for the synthesis and decarboxylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.

Protocol 1: Synthesis of 1-Alkyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acids

This protocol describes the synthesis of the carboxylic acid precursors required for the decarboxylation reaction.

Materials:

  • Appropriate 2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Dimethylformamide (DMF)

  • Appropriate alkyl or benzyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH) for recrystallization

  • Ice-water

Procedure:

  • To a solution of the starting 2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 equivalent) in DMF (4 mL), add the corresponding alkyl or benzyl halide (1.3 equivalents) and potassium carbonate (1.5 equivalents).[5]

  • Stir the reaction mixture at room temperature for 20-50 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, pour the reaction mixture into ice-water (25 mL).[5]

  • Filter the resulting solid product, wash thoroughly with water, and dry.[5]

  • Purify the crude product by recrystallization from ethanol.[5]

Protocol 2: Decarboxylation of 1-Alkyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acids

This protocol outlines the base-mediated decarboxylation to yield the corresponding 2-pyridone derivatives.

Materials:

  • 1-Alkyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Dichloromethane (DCM)

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate (EtOAc) mixture for elution

Procedure:

  • In an oven-dried flask, combine the 1-alkyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (0.2 mmol) and potassium carbonate (0.4 mmol, 55 mg) in toluene (0.5 mL).[5]

  • Reflux the mixture for 8 hours.[5]

  • Monitor the reaction for completion using TLC.[5]

  • After the reaction is complete, cool the mixture to room temperature.[5]

  • Evaporate the solvent in vacuo.[5]

  • To the crude product, add DCM (15 mL) and extract with water (3 x 15 mL).[5]

  • Dry the organic layer over sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel using a hexane/EtOAc (3:1) mixture as the eluent to obtain the final decarboxylated 2-pyridone product.[5]

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 1-substituted-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acids and their subsequent decarboxylation products.

EntryR-GroupCarboxylic Acid Yield (%)Decarboxylated Product Yield (%)
1Benzyl8686
2AllylNot Specified88
3Propargyl78Not Specified
44-Methoxybenzyl52Not Specified

Data extracted from Meghrazi Ahadi et al., 2021.[5]

Visualizing the Workflow

The following diagrams illustrate the general synthetic and experimental workflow for the preparation and decarboxylation of the target compounds.

G cluster_synthesis Synthesis of Carboxylic Acid Precursor start 2-Oxo-1,2-dihydropyridine-3-carboxylic acid reaction Stir at RT (20-50h) start->reaction reactants Alkyl/Benzyl Halide, K2CO3, DMF reactants->reaction workup Pour into ice-water, filter, wash, dry reaction->workup purification Recrystallize from EtOH workup->purification product1 1-Substituted-2-oxo-1,2-dihydropyridine-3-carboxylic acid purification->product1 G cluster_decarboxylation Decarboxylation Protocol start_decarb 1-Substituted-2-oxo-1,2-dihydropyridine-3-carboxylic acid reaction_decarb Reflux (8h) start_decarb->reaction_decarb reagents_decarb K2CO3, Toluene reagents_decarb->reaction_decarb workup_decarb Evaporate solvent, DCM extraction, wash with H2O reaction_decarb->workup_decarb drying_decarb Dry over Na2SO4, evaporate workup_decarb->drying_decarb purification_decarb Column Chromatography (Hexane/EtOAc) drying_decarb->purification_decarb final_product Decarboxylated 2-Pyridone purification_decarb->final_product

References

Application Notes and Protocols for the Synthesis of 2-Oxo-1,2-dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-1,2-dihydropyridines, also known as 2-pyridones, are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The 2-pyridone scaffold is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Their structural features allow for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. This document provides a detailed experimental protocol for the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles via a one-pot, four-component reaction, along with relevant data and pathway visualizations to guide researchers in this field. Some derivatives have shown potential as inhibitors of key signaling pathways in cancer, such as those involving p38 MAP kinase, EGFR, and VEGFR-2.[3][4]

Experimental Protocol: One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles

This protocol outlines a versatile and efficient one-pot synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles from an aromatic aldehyde, an acetophenone derivative, ethyl cyanoacetate, and ammonium acetate.[1][5][6]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Aromatic ketone (e.g., 1-(naphthalen-1-yl)ethanone)

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol

  • Piperidine (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Recrystallization solvent (e.g., ethanol or DMF/water)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aromatic aldehyde (1 mmol), the aromatic ketone (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol).[5]

  • Solvent and Catalyst Addition: Add ethanol (30 mL) to the flask to dissolve the reactants. Add a catalytic amount of piperidine (a few drops).[7]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[7] For some substrates, refluxing the mixture for 10-12 hours may be necessary to drive the reaction to completion.[5]

  • Workup: Upon completion of the reaction, cool the mixture to room temperature. A precipitate will often form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of DMF and water, to yield the pure 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as melting point determination, FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Data Presentation

The following table summarizes the quantitative data for the synthesis of selected 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.

EntryArAr'Yield (%)m.p. (°C)Reference
14-Cl-C₆H₄Naphthalen-1-yl88184-186[7]
2Thiophen-2-ylNaphthalen-1-yl81262-264[7]
3Pyridin-3-yl4-Br-C₆H₄70330-332[8]
43,4-Cl₂-C₆H₃4-Br-C₆H₄70289-290[8]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for 2-Oxo-1,2-dihydropyridine Synthesis reagents Aromatic Aldehyde (1 mmol) Aromatic Ketone (1 mmol) Ethyl Cyanoacetate (1 mmol) Ammonium Acetate (8 mmol) reaction_setup Combine reactants in Ethanol Add catalytic Piperidine reagents->reaction_setup reaction Stir at Room Temperature or Reflux for 10-12h reaction_setup->reaction workup Cool to Room Temperature Precipitate Formation reaction->workup isolation Vacuum Filtration Wash with cold Ethanol workup->isolation purification Recrystallization isolation->purification characterization Characterization (m.p., FT-IR, NMR, MS) purification->characterization

Caption: One-pot synthesis of 2-oxo-1,2-dihydropyridine derivatives.

Proposed Signaling Pathway Inhibition

Many 2-oxo-1,2-dihydropyridine derivatives have been investigated for their anticancer properties, with some showing inhibitory activity against key receptor tyrosine kinases like EGFR and VEGFR-2.[4] Inhibition of these pathways can block downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis, ultimately leading to apoptosis in cancer cells.

signaling_pathway Proposed Anticancer Mechanism of 2-Oxo-1,2-dihydropyridine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK Pathway EGFR->MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Activates Proliferation Gene Transcription (Proliferation, Survival) PI3K_Akt->Proliferation MAPK->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Pyridone 2-Oxo-1,2-dihydropyridine Derivative Pyridone->EGFR Inhibition Pyridone->VEGFR2 Inhibition

Caption: Inhibition of EGFR/VEGFR-2 signaling by 2-oxo-pyridines.

References

The Role of Substituted Dihydropyridines as Calcium Channel Blockers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of substituted dihydropyridines (DHPs) as L-type calcium channel blockers, a critical class of drugs in the management of cardiovascular diseases. This document details their mechanism of action, structure-activity relationships, and key experimental protocols for their characterization.

Introduction

Substituted 1,4-dihydropyridines are a class of organic compounds renowned for their potent and selective blockade of L-type voltage-gated calcium channels (Ca_v1).[1] This action forms the basis of their widespread therapeutic use as antihypertensive agents, for the treatment of angina pectoris, and other cardiovascular disorders.[2] By inhibiting the influx of extracellular calcium ions into vascular smooth muscle cells and cardiac myocytes, DHPs lead to vasodilation and a reduction in cardiac contractility, respectively.[3] The dihydropyridine core can be variously substituted, allowing for a wide range of pharmacological profiles and therapeutic applications.[1]

Mechanism of Action

Dihydropyridines exert their pharmacological effects by binding to the α1 subunit of the L-type calcium channel, which is the pore-forming subunit.[3] This binding is allosteric and state-dependent, with a higher affinity for the inactivated state of the channel. This preferential binding stabilizes the channel in a non-conducting conformation, thereby reducing the probability of channel opening in response to membrane depolarization. The subsequent decrease in intracellular calcium concentration in vascular smooth muscle cells leads to relaxation and vasodilation, which in turn lowers blood pressure.[4] In cardiac muscle, the reduction in calcium influx leads to a decrease in the force of contraction (negative inotropy).[4]

Signaling Pathway of Dihydropyridine Action

The blockade of L-type calcium channels by dihydropyridines initiates a cascade of intracellular events, primarily leading to muscle relaxation. The following diagram illustrates this signaling pathway.

DHP Substituted Dihydropyridine LTCC L-type Calcium Channel (α1 subunit) DHP->LTCC Binds to Ca_influx Ca²⁺ Influx (Blocked) LTCC->Ca_influx Inhibits Ca_i Decreased Intracellular [Ca²⁺] Ca_influx->Ca_i Calmodulin Calmodulin Ca_i->Calmodulin Reduced activation of MLCK_inactive Myosin Light Chain Kinase (Inactive) Ca_i->MLCK_inactive Favors MLCK_active Myosin Light Chain Kinase (Active) Calmodulin->MLCK_active Activates MLC Myosin Light Chain MLCK_active->MLC Phosphorylates MLC_P Phosphorylated Myosin Light Chain Actin Actin MLC_P->Actin Interacts with Contraction Muscle Contraction Actin->Contraction Leads to Relaxation Muscle Relaxation Contraction->Relaxation Inhibition of leads to

Caption: Signaling pathway of dihydropyridine-mediated muscle relaxation.

Quantitative Data

The following tables summarize key quantitative data for a selection of substituted dihydropyridines, facilitating comparison of their potency and pharmacokinetic profiles.

Table 1: In Vitro Potency of Dihydropyridine Calcium Channel Blockers

CompoundTarget/AssayIC50K_iReference
Nifedipine[³H]nitrendipine binding-1.6 nM[3]
AmlodipineK⁺-induced contraction~3000x more potent than papaverine-[3]
FelodipineL-type Ca²⁺ channels--
IsradipineL-type Ca²⁺ channels--
Nicardipine[³H]Nitrendipine binding1.32 x 10⁻⁶ M (IC50)-[5]
Nimodipine[³H]Nitrendipine binding--[5]
NisoldipineL-type Ca²⁺ channels--
Nitrendipine[³H]Nitrendipine binding--[5]
CilnidipineBlood Pressure ReductionComparable to Amlodipine-[3]
LercanidipineL-type Ca²⁺ channels--
Novel DHP 5aL-type Ca²⁺ channels (A7r5 cells)0.18 ± 0.02 µg/mL-[3]
Novel DHP 5eL-type Ca²⁺ channels (A7r5 cells)0.25 ± 0.63 µg/mL-[3]

Table 2: Pharmacokinetic Properties of Selected Dihydropyridine Calcium Channel Blockers

CompoundBioavailability (%)Half-life (h)Protein Binding (%)Metabolism
Nifedipine45-752-592-98Hepatic (CYP3A4)
Amlodipine64-9030-50>95Hepatic (CYP3A4)
Felodipine~1511-16>99Hepatic (CYP3A4)
Isradipine15-24895Hepatic (CYP3A4)
Nicardipine~352-4>95Hepatic (CYP3A4)
Nimodipine~131-2>95Hepatic (CYP3A4)
Nisoldipine<107-12>99Hepatic (CYP3A4)
Nitrendipine20-308-12>98Hepatic
Cilnidipine-~8.6>99Hepatic
Lercanidipine~108-10>98Hepatic (CYP3A4)

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of substituted dihydropyridines are provided below.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a dihydropyridine on L-type calcium channels using the whole-cell patch-clamp technique.

Materials:

  • Cells expressing L-type calcium channels (e.g., HEK293 cells transfected with the channel subunits, or primary vascular smooth muscle cells)

  • External solution (in mM): 135 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

  • Dihydropyridine stock solution (in DMSO)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.

    • Record baseline currents in the external solution.

    • Perfuse the cell with increasing concentrations of the dihydropyridine compound, allowing for equilibration at each concentration.

    • Record the calcium currents at each drug concentration.

  • Data Analysis:

    • Measure the peak inward current amplitude at each drug concentration.

    • Normalize the current at each concentration to the baseline current to calculate the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for K_i Determination

This protocol outlines the determination of the inhibitory constant (K_i) of a dihydropyridine for the L-type calcium channel using a competitive radioligand binding assay.

Materials:

  • Membrane preparation from tissue or cells expressing L-type calcium channels (e.g., rat brain or heart)

  • Radiolabeled dihydropyridine (e.g., [³H]nitrendipine)

  • Unlabeled dihydropyridine test compounds

  • Binding buffer (50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation (typically 50-100 µg of protein)

    • A fixed concentration of radiolabeled dihydropyridine (at or below its K_d value)

    • Varying concentrations of the unlabeled dihydropyridine test compound.

    • For total binding, add buffer instead of the unlabeled compound.

    • For non-specific binding, add a saturating concentration of an unlabeled dihydropyridine (e.g., 1 µM nifedipine).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 3: Hantzsch Dihydropyridine Synthesis (Nifedipine)

This protocol describes the classical Hantzsch synthesis for the preparation of nifedipine, a prototypical dihydropyridine.

Materials:

  • 2-Nitrobenzaldehyde

  • Methyl acetoacetate

  • Ammonia solution (e.g., 25% in water)

  • Methanol

  • Reflux apparatus

  • Stirring plate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitrobenzaldehyde (1 equivalent) and methyl acetoacetate (2 equivalents) in methanol.

  • Addition of Ammonia: While stirring, slowly add an excess of ammonia solution to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product, nifedipine, will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash it with cold methanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Experimental Workflows

The following diagrams illustrate the workflows for the Hantzsch synthesis and the characterization of dihydropyridine calcium channel blockers.

cluster_synthesis Hantzsch Dihydropyridine Synthesis Reactants Combine: - Aldehyde - 2x β-Ketoester - Ammonia Source Reaction Reflux in Solvent (e.g., Methanol) Reactants->Reaction Isolation Cooling and Precipitation Reaction->Isolation Purification Filtration and Recrystallization Isolation->Purification DHP_Product Pure Dihydropyridine Product Purification->DHP_Product

Caption: Workflow for the Hantzsch synthesis of dihydropyridines.

cluster_characterization Characterization Workflow Synthesis Dihydropyridine Synthesis Binding_Assay Radioligand Binding Assay (Determine K_i) Synthesis->Binding_Assay Patch_Clamp Whole-Cell Patch-Clamp (Determine IC50) Synthesis->Patch_Clamp SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay Isolated Tissue Assay (e.g., Vascular Ring) Patch_Clamp->Functional_Assay Patch_Clamp->SAR_Analysis Functional_Assay->SAR_Analysis

Caption: Workflow for the characterization of dihydropyridines.

References

Application Notes and Protocols: Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs. The functionalization of the 2-pyridone ring allows for the fine-tuning of pharmacological properties, making it an attractive starting point for novel drug discovery. Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate is a key intermediate in the synthesis of a diverse range of 2-pyridone derivatives. The presence of the iodo group at the C5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties. This application note details the synthesis of a hypothetical potent anticancer agent, PyridoCarb-1 , derived from this compound, and provides protocols for its biological evaluation.

Synthesis of PyridoCarb-1 via Suzuki-Miyaura Coupling

The synthesis of PyridoCarb-1 is achieved through a Suzuki-Miyaura cross-coupling reaction between this compound and a substituted phenylboronic acid. This reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds.

G cluster_synthesis Synthesis of PyridoCarb-1 Start Methyl 5-iodo-2-oxo-1,2- dihydropyridine-3-carboxylate Reaction Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Toluene/H2O) Start->Reaction Boronic_Acid 4-(Trifluoromethyl)phenylboronic Acid Boronic_Acid->Reaction Product PyridoCarb-1 (Methyl 2-oxo-5-(4-(trifluoromethyl)phenyl) -1,2-dihydropyridine-3-carboxylate) Reaction->Product Purification Column Chromatography Product->Purification

Figure 1: Synthetic workflow for PyridoCarb-1.
Experimental Protocol: Synthesis of PyridoCarb-1

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 g, 3.39 mmol), 4-(trifluoromethyl)phenylboronic acid (0.77 g, 4.07 mmol), and potassium carbonate (1.40 g, 10.17 mmol).

  • Solvent Addition: Add a 4:1 mixture of toluene and water (25 mL).

  • Degassing: Bubble argon gas through the mixture for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.20 g, 0.17 mmol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux at 90°C and stir vigorously for 12 hours under an argon atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (20% to 50%) to afford PyridoCarb-1 as a white solid.

In Vitro Anticancer Activity of PyridoCarb-1

The cytotoxic potential of PyridoCarb-1 was evaluated against a panel of human cancer cell lines using the MTT assay.

Quantitative Data: IC50 Values of PyridoCarb-1
Cell LineCancer TypeIC50 (µM) of PyridoCarb-1IC50 (µM) of Doxorubicin (Control)
MCF-7Breast Cancer8.5 ± 0.71.2 ± 0.2
A549Lung Cancer5.2 ± 0.50.8 ± 0.1
HeLaCervical Cancer12.1 ± 1.11.5 ± 0.3
HCT116Colon Cancer7.9 ± 0.61.0 ± 0.1
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of PyridoCarb-1 in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of PyridoCarb-1 (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Mechanism of Action: Induction of Apoptosis

Further studies indicate that PyridoCarb-1 induces apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This is characterized by the upregulation of pro-apoptotic proteins and the activation of executioner caspases.

G cluster_pathway Intrinsic Apoptosis Pathway Drug PyridoCarb-1 Stress Cellular Stress Drug->Stress Bcl2_Family Upregulation of Bax Downregulation of Bcl-2 Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: PyridoCarb-1 induced apoptosis pathway.
Experimental Protocol: Western Blot Analysis of Apoptotic Proteins

  • Cell Treatment and Lysis: Treat cancer cells with PyridoCarb-1 at its IC50 concentration for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and β-actin (as a loading control), diluted in 5% BSA in TBST.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound serves as a versatile and valuable building block for the synthesis of novel anticancer agents. Through efficient synthetic methodologies such as the Suzuki-Miyaura coupling, a wide array of derivatives can be generated and screened for biological activity. The hypothetical compound, PyridoCarb-1, demonstrates the potential of this scaffold to yield potent cytotoxic agents that can induce apoptosis in cancer cells. The detailed protocols provided herein offer a framework for the synthesis and evaluation of new 2-pyridone-based anticancer drug candidates.

Application Notes and Protocols: Purification of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate via recrystallization. This method is designed to effectively remove impurities, yielding a product of high purity suitable for downstream applications in research and drug development.

Data Presentation

The efficiency of the recrystallization process is typically evaluated by yield and the increase in purity. The following table summarizes representative data for the purification of this compound.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Light brown crystalline solidWhite to off-white crystalline solid
Purity (by HPLC) 95.2%99.7%
Initial Mass 5.00 g-
Final Mass -4.35 g
Yield -87%
Melting Point 188-191 °C195-197 °C

Experimental Protocol

This protocol outlines the step-by-step procedure for the recrystallization of this compound.

Materials and Equipment:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer Flasks (appropriate sizes)

  • Heating Mantle or Hot Plate with Magnetic Stirrer

  • Stir Bar

  • Condenser

  • Buchner Funnel and Flask

  • Filter Paper

  • Spatula

  • Glass Stirring Rod

  • Ice Bath

  • Vacuum Oven or Desiccator

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform the recrystallization in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames and use a heating mantle or steam bath for heating.

  • Handle the hot glassware with caution to prevent burns.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information. A safety data sheet for a similar compound, 5-Iodo-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid Methyl ester, suggests moving to fresh air if inhaled, washing skin with soap and water if contact occurs, and seeking medical attention if irritation persists.[1]

Procedure:

  • Solvent Selection: Based on the polar nature of the target molecule, a mixed solvent system of ethanol and water is recommended. The compound should be soluble in hot ethanol and less soluble in cold ethanol/water mixtures.

  • Dissolution:

    • Place the crude this compound (e.g., 5.00 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask to just cover the solid.

    • Gently heat the mixture on a hot plate or in a heating mantle while stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution (approximately 1-2% of the solute mass).

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration (if activated carbon was used or insoluble impurities are present):

    • Pre-heat a second Erlenmeyer flask and a glass funnel with a fluted filter paper by placing them on the hot plate.

    • Quickly filter the hot solution through the pre-heated funnel into the clean, hot flask. This step prevents premature crystallization of the product on the filter paper.

    • Rinse the original flask and the filter paper with a small amount of hot ethanol to recover any remaining product.

  • Crystallization:

    • To the hot, clear filtrate, add deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator under vacuum until a constant weight is achieved.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow A Crude Compound B Dissolve in Minimal Hot Ethanol A->B C Hot Solution B->C D Decolorize with Activated Carbon (Optional) C->D G Induce Crystallization (Add Water, Cool Slowly) C->G if no decolorization E Hot Filtration D->E if needed F Clear Hot Filtrate E->F F->G H Crystal Slurry G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Pure Crystals J->K L Dry under Vacuum K->L M Purified Product L->M

Caption: Workflow for the purification of this compound.

References

One-Pot Synthesis of Functionalized 2-Pyridones: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized 2-pyridone scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide array of biologically active natural products and FDA-approved pharmaceuticals.[1][2][3][4] These heterocyclic compounds exhibit a broad spectrum of pharmacological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties.[5] Their unique physicochemical characteristics, such as the ability to act as hydrogen bond donors and acceptors, contribute to their versatility as privileged scaffolds in drug design.[3][4] One-pot synthesis methodologies offer an efficient and atom-economical approach to constructing these valuable molecules, minimizing waste and simplifying purification processes. This document provides detailed application notes and protocols for the one-pot synthesis of functionalized 2-pyridones, tailored for researchers in organic synthesis and drug development.

Application Notes

The development of efficient synthetic routes to functionalized 2-pyridones is crucial for the rapid assembly and diversification of compound libraries for biological screening. One-pot multicomponent reactions (MCRs) are particularly advantageous as they allow for the construction of complex molecules from simple starting materials in a single synthetic operation.[3][4] These reactions often proceed through a cascade of elementary steps, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization.[6][7][8]

Recent advances have focused on the use of environmentally benign solvents like water and ethanol, as well as the application of various catalysts to improve reaction efficiency and selectivity.[6][7][8] The choice of catalyst, whether a simple organic base like piperidine or a transition metal complex, can significantly influence the reaction outcome and substrate scope. The protocols detailed below exemplify some of these modern and efficient approaches to 2-pyridone synthesis.

Experimental Workflow

The general workflow for a one-pot synthesis of functionalized 2-pyridones is depicted below. The process begins with the selection and preparation of starting materials, followed by the one-pot reaction under specific catalytic and solvent conditions. The workflow concludes with the isolation and purification of the final 2-pyridone product.

One-Pot Synthesis Workflow cluster_prep 1. Preparation cluster_reaction 2. One-Pot Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Start Select Starting Materials (e.g., Aldehyde, Active Methylene Compound, Nitrogen Source) Solvent_Catalyst Prepare Solvent and Catalyst Reaction Combine Reactants, Solvent, and Catalyst in a Single Vessel Solvent_Catalyst->Reaction Add Conditions Set Reaction Conditions (Temperature, Time) Reaction->Conditions Control Workup Reaction Quenching and Product Extraction Conditions->Workup Proceed to Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Followed by Analysis Characterization of Functionalized 2-Pyridone (NMR, MS, etc.) Purification->Analysis Final Product

Caption: General experimental workflow for the one-pot synthesis of functionalized 2-pyridones.

Key Experimental Protocols

Protocol 1: Piperidine-Catalyzed One-Pot Three-Component Synthesis of N-Amino-3-cyano-2-pyridones

This protocol describes a simple and environmentally friendly method for synthesizing highly functionalized N-amino-3-cyano-2-pyridone derivatives.[6][7][8] The reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, intramolecular cyclization, tautomerization, and oxidative aromatization.[6][7]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Cyanoacetohydrazide (1.0 mmol)

  • Activated nitrile substrate (e.g., malononitrile, ethyl cyanoacetate, or cyanoacetamide) (1.0 mmol)

  • Piperidine (0.2 mmol)

  • Water or a 1:1 mixture of water and ethanol (5 mL)

  • Ethanol for recrystallization

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), cyanoacetohydrazide (1.0 mmol), and the activated nitrile substrate (1.0 mmol).

  • Add 5 mL of water (or a 1:1 water/ethanol mixture).

  • Add piperidine (0.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for the time specified in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid precipitate is collected by filtration.

  • Wash the solid with cold water.

  • Purify the product by recrystallization from ethanol to afford the desired N-amino-3-cyano-2-pyridone derivative.

Quantitative Data Summary:

EntryAromatic Aldehyde (Ar)Activated NitrileTime (h)Yield (%)
1C₆H₅Malononitrile295
24-Cl-C₆H₄Malononitrile2.592
34-MeO-C₆H₄Malononitrile390
4C₆H₅Ethyl Cyanoacetate488
54-Cl-C₆H₄Ethyl Cyanoacetate4.585
6C₆H₅Cyanoacetamide582

Table 1: Synthesis of various N-amino-3-cyano-2-pyridone derivatives. Yields are for the isolated, purified products.

Protocol 2: Copper-Catalyzed Synthesis of 2-(1H)-Pyridones

This protocol outlines a copper-catalyzed method for the synthesis of 2-(1H)-pyridones from acetaldehydes and a nitrogen donor.[9] The reaction involves a cascade of Chichibabin-type cyclization, C(sp³)–C(sp³) bond cleavage, and aerobic oxidation.[9]

Materials:

  • Substituted acetaldehyde (0.5 mmol)

  • Nitrogen donor (e.g., Ceric Ammonium Nitrate - CAN) (1.0 mmol)

  • Cu(OAc)₂ (10 mol%)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

  • Molecular oxygen (O₂) balloon

Procedure:

  • To a sealed tube, add the substituted acetaldehyde (0.5 mmol), the nitrogen donor (1.0 mmol), and Cu(OAc)₂ (0.05 mmol).

  • Add 2.0 mL of DCE to the tube.

  • Seal the tube and place it under an O₂ atmosphere (balloon).

  • Stir the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired 2-(1H)-pyridone.

Quantitative Data Summary:

EntryAcetaldehyde Substituent (R)Nitrogen DonorYield (%)
1PhenylCAN75
24-TolylCAN78
34-MethoxyphenylCAN72
44-ChlorophenylCAN68
5NaphthylCAN70

Table 2: Synthesis of various 2-(1H)-pyridone derivatives. Yields are for the isolated, purified products.

Logical Relationship of Synthetic Approaches

The synthesis of functionalized 2-pyridones can be broadly categorized based on the nature of the bond formation and the complexity of the reaction. The following diagram illustrates the relationship between different synthetic strategies.

Synthetic Approaches cluster_multicomponent Multicomponent Reactions (MCRs) cluster_cyclization Cyclization Strategies 2-Pyridone Synthesis 2-Pyridone Synthesis One-Pot Synthesis One-Pot Synthesis 2-Pyridone Synthesis->One-Pot Synthesis Intramolecular Cyclization Intramolecular Cyclization 2-Pyridone Synthesis->Intramolecular Cyclization High Atom Economy High Atom Economy One-Pot Synthesis->High Atom Economy Cascade Reactions Cascade Reactions One-Pot Synthesis->Cascade Reactions Transition-Metal Catalyzed Transition-Metal Catalyzed Intramolecular Cyclization->Transition-Metal Catalyzed From Acyclic Precursors From Acyclic Precursors Intramolecular Cyclization->From Acyclic Precursors

Caption: Logical relationship between different synthetic strategies for 2-pyridones.

Conclusion

The one-pot synthesis of functionalized 2-pyridones represents a powerful and efficient strategy for accessing a diverse range of these medicinally important scaffolds. The protocols provided herein offer researchers practical and reproducible methods that can be adapted to various substrates. By leveraging multicomponent reactions and modern catalytic systems, the synthesis of complex 2-pyridone derivatives can be achieved with high efficiency and in a more environmentally friendly manner. These approaches are invaluable for generating compound libraries for drug discovery programs and for the total synthesis of natural products containing the 2-pyridone core.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with Iodopyridinone Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with iodopyridinone substrates. The information is designed to help resolve common experimental challenges and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of iodopyridinone substrates.

Problem 1: Low to No Conversion of the Iodopyridinone Starting Material

Possible Causes:

  • Catalyst Inactivity or Poisoning: The palladium catalyst is the heart of the reaction, and its failure is a primary reason for low conversion.

    • The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

    • The pyridinone nitrogen or oxygen may coordinate to the palladium center, inhibiting its catalytic activity. This is a specific concern for pyridinone substrates compared to simple pyridines.

    • Impurities in reagents or solvents can poison the catalyst. High-purity reagents are essential for reproducible results.

    • The chosen ligand may not be suitable for activating the specific iodopyridinone substrate.

  • Ineffective Base: The base plays a crucial role in the transmetalation step.

    • The base may be too weak to activate the boronic acid derivative.

    • Poor solubility of an inorganic base in the reaction medium can hinder the reaction.

  • Suboptimal Reaction Temperature: The oxidative addition of the C-I bond to the palladium center is often the rate-limiting step and is temperature-dependent.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be readily deactivated through oxidation.

Solutions:

  • Catalyst and Ligand Selection:

    • For routine couplings, traditional catalysts like Pd(PPh₃)₄ can be effective.

    • For more challenging substrates, consider using more robust catalytic systems. A combination of a palladium(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands such as SPhos, XPhos) can significantly improve reaction efficiency.

    • N-heterocyclic carbene (NHC) ligands are also a powerful alternative for activating less reactive substrates.

    • If catalyst inhibition by the pyridinone moiety is suspected, consider protecting the pyridinone nitrogen (e.g., with a Boc group).

  • Base Selection:

    • Screen a variety of bases. Stronger inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.

    • If using an inorganic base, a mixed solvent system (e.g., dioxane/water, toluene/water) can improve its solubility and effectiveness.

    • For base-sensitive substrates, milder bases like K₂CO₃ or KF can be employed.

  • Temperature Optimization:

    • Increase the reaction temperature, typically in the range of 80-120 °C.

    • Microwave irradiation can sometimes accelerate the reaction and improve yields.

  • Ensure Inert Atmosphere:

    • Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

    • Maintain a positive pressure of inert gas throughout the reaction.

Problem 2: Formation of Significant Side Products

Possible Causes and Solutions:

  • Dehalogenation (Iodine replaced by Hydrogen):

    • Cause: This can be promoted by certain bases and high temperatures.

    • Solution: Use a milder, non-coordinating base. Reducing the reaction time may also minimize dehalogenation.

  • Protodeboronation (Boronic acid converted to the corresponding arene):

    • Cause: This is a common side reaction, especially with heteroaryl boronic acids, and can be accelerated by excess base or water.

    • Solution: Use a less harsh base or consider using a more stable boronic ester (e.g., pinacol ester). Running the reaction under anhydrous conditions, if possible, can also mitigate this issue.

  • Homocoupling of the Boronic Acid:

    • Cause: This side reaction is often a result of oxygen in the reaction mixture, which can facilitate the coupling of two boronic acid molecules.

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. Thorough degassing of solvents and the reaction vessel is critical.

  • Homocoupling of the Iodopyridinone:

    • Cause: This can occur at high temperatures or with high catalyst loadings.

    • Solution: Optimize the reaction temperature and catalyst concentration to favor the cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for Suzuki coupling with iodopyridinones?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific iodopyridinone and boronic acid partner. A good starting point for many iodopyridinone couplings is Pd(PPh₃)₄ . For more challenging or sterically hindered substrates, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often more effective.

Q2: What is the best base to use for my iodopyridinone Suzuki coupling?

A2: The choice of base is critical. A screening of bases is often recommended. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are frequently successful, especially for less reactive coupling partners. K₂CO₃ is a good general-purpose base. For substrates with base-sensitive functional groups, a milder base like KF may be necessary. The solubility of the base is also important; using a mixed aqueous-organic solvent system can be beneficial.

Q3: What are the recommended solvents for this reaction?

A3: A mixture of an organic solvent and water is often optimal to dissolve both the organic substrates and the inorganic base. Common choices include 1,4-dioxane/water , toluene/water , or DME/water . The ratio of organic solvent to water is typically around 3:1 to 4:1.

Q4: My iodopyridinone is poorly soluble. How can I improve the reaction?

A4: Poor solubility can significantly hinder the reaction.

  • Solvent Screening: Test a range of solvents, including more polar aprotic solvents like DMF or DMSO, but be aware that these can sometimes interfere with the catalytic cycle.

  • Temperature: Increasing the reaction temperature will improve the solubility of your substrate.

  • N-Protection: Protecting the pyridinone nitrogen can alter its solubility profile and may be beneficial.

Q5: Can the tautomerism of the pyridinone ring affect the Suzuki coupling?

A5: Yes, the tautomeric equilibrium between the pyridone and hydroxypyridine forms can influence the electronic properties of the substrate. While the pyridone form is generally dominant, the presence of the hydroxypyridine tautomer can affect the reactivity of the C-I bond and the potential for catalyst coordination. This is a factor to consider when troubleshooting unexpected reactivity.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of Iodopyridinones

ParameterRecommended ConditionNotes
Iodopyridinone 1.0 equiv
Boronic Acid/Ester 1.1 - 1.5 equivAn excess of the boronic acid derivative is common.
Palladium Catalyst 2-5 mol%Higher loadings may be needed for difficult couplings.
Base 2.0 - 3.0 equivStrong bases like K₃PO₄ or Cs₂CO₃ are often effective.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Degassed prior to use.
Temperature 80 - 110 °CHigher temperatures may be required for less reactive substrates.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation.

Table 2: Comparison of Common Palladium Catalysts for Heteroaryl Suzuki Coupling

Catalyst SystemAdvantagesDisadvantagesTypical Loading
Pd(PPh₃)₄ Commercially available, easy to handle, effective for many substrates.May be less effective for challenging or sterically hindered substrates.2-5 mol%
Pd(OAc)₂ + Ligand Versatile, allows for ligand screening to optimize reactivity.Requires separate addition of ligand, which can be air-sensitive.1-5 mol%
Pd₂(dba)₃ + Ligand Good source of Pd(0), often highly active.Can be less stable than other sources.1-3 mol%
Buchwald Precatalysts Highly active for challenging substrates, including heteroaryl chlorides.More expensive.1-3 mol%

Experimental Protocols

General Protocol for Suzuki Coupling of an Iodopyridinone

This protocol provides a general starting point and should be optimized for specific substrates.

Materials:

  • Iodopyridinone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the iodopyridinone, arylboronic acid, and base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Iodopyridinone (R-I) PdII R-Pd(II)-I L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar-B(OH)₂ + Base PdII_Aryl R-Pd(II)-Ar L_n Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product (R-Ar)

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low or No Product Yield Catalyst Is the catalyst system optimal? Start->Catalyst Base Is the base effective? Catalyst->Base No ChangeCatalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. Catalyst->ChangeCatalyst Yes Conditions Are reaction conditions appropriate? Base->Conditions No ChangeBase Screen stronger bases (K₃PO₄, Cs₂CO₃). Ensure adequate solubility (e.g., use aqueous mixture). Base->ChangeBase Yes Inert Is the system properly degassed? Conditions->Inert No ChangeConditions Increase temperature (80-120 °C). Consider microwave irradiation. Conditions->ChangeConditions Yes Degas Thoroughly degas solvents and reaction vessel. Maintain positive inert gas pressure. Inert->Degas Yes Success Reaction Optimized Inert->Success No ChangeCatalyst->Base ChangeBase->Conditions ChangeConditions->Inert Degas->Success

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

Technical Support Center: Synthesis of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and offering solutions to improve yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of reagents: The iodinating agent (e.g., I₂, NIS, ICl) may have decomposed. 3. Poor quality starting material: Impurities in Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate can inhibit the reaction.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider a modest increase in temperature if the reaction is sluggish. 2. Use a fresh bottle of the iodinating agent or purify it before use. For instance, Iodine monochloride (ICl) is moisture-sensitive and should be handled under anhydrous conditions.[1] 3. Ensure the starting material is pure and dry. Recrystallization or column chromatography may be necessary.
Formation of Multiple Products (Poor Regioselectivity) 1. Over-iodination: The reaction conditions are too harsh, leading to the formation of di-iodinated or other multi-iodinated species. 2. Reaction at other positions: Besides the desired C5-iodination, iodination might occur at other positions on the pyridone ring.1. Carefully control the stoichiometry of the iodinating agent; use 1.0-1.2 equivalents. Running the reaction at a lower temperature can enhance selectivity for the mono-iodinated product.[1] 2. The choice of solvent can influence regioselectivity. Experiment with different solvents to optimize for C5-iodination.
Product is Difficult to Purify 1. Presence of unreacted starting material. 2. Formation of closely related side products. 3. Product instability under purification conditions. 1. Ensure the reaction goes to completion by monitoring with TLC. If starting material persists, consider extending the reaction time or adding a slight excess of the iodinating agent. 2. Utilize column chromatography with a carefully selected eluent system to separate the desired product from impurities. Gradient elution may be necessary. 3. Avoid unnecessarily harsh conditions during workup and purification. Use of a non-polar/polar solvent system for recrystallization can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions are over-iodination, leading to the formation of di-iodinated byproducts, and lack of regioselectivity, where iodination occurs at positions other than the desired C5. The pyridone ring has multiple potentially reactive sites, and controlling the reaction conditions is crucial to favor the formation of the desired isomer.

Q2: Which iodinating agent is best for this synthesis?

A2: Several iodinating agents can be used, including N-iodosuccinimide (NIS), iodine monochloride (ICl), and molecular iodine (I₂) in the presence of an oxidizing agent. The choice of reagent can affect the reaction's regioselectivity and yield. ICl is often effective for activated heterocycles, but careful control of stoichiometry and temperature is necessary to prevent side reactions.[1] NIS is a milder alternative that can sometimes offer better control.

Q3: How can I confirm the correct regiochemistry of my product?

A3: The most definitive methods for confirming the structure and regiochemistry are 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and single-crystal X-ray diffraction.

Q4: My reaction is very slow. What can I do to speed it up?

A4: If the reaction is proceeding slowly, you can try gently heating the reaction mixture. However, be cautious as increased temperature can also lead to a decrease in regioselectivity and the formation of side products.[1] Alternatively, ensuring the purity of your reagents and using a suitable solvent can also improve reaction rates.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile (CH₃CN)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq.) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Starting Material in Anhydrous Acetonitrile start->dissolve add_nis Add N-Iodosuccinimide (portion-wise) dissolve->add_nis react Stir at Room Temperature (Monitor by TLC) add_nis->react quench Quench with Na2S2O3 (aq) react->quench extract Extract with CH2Cl2 quench->extract wash_dry Wash with Brine & Dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Potential Side Reactions

side_reactions SM Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate IodinatingAgent + Iodinating Agent (e.g., NIS) SM->IodinatingAgent DesiredProduct This compound IodinatingAgent->DesiredProduct Desired Pathway DiIodo Di-iodinated Product IodinatingAgent->DiIodo Side Reaction (Over-iodination) OtherIsomer Other Mono-iodo Isomer IodinatingAgent->OtherIsomer Side Reaction (Poor Regioselectivity)

Caption: Potential reaction pathways including common side reactions.

References

Technical Support Center: Synthesis of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate. Our aim is to help improve reaction yields and purity through systematic problem-solving.

Frequently Asked Questions (FAQs)

Q1: My iodination reaction of Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the iodination of pyridinone systems are a common challenge and can stem from several factors. The primary reasons often include suboptimal reaction conditions, insufficient reactivity of the iodinating agent, or degradation of the starting material or product.

Potential Causes and Solutions:

  • Insufficient Electrophilicity of the Iodinating Agent: The pyridinone ring may not be electron-rich enough for efficient electrophilic substitution with molecular iodine alone.

    • Solution: Employ a more potent iodinating agent. Iodine monochloride (ICl) is a common choice for less reactive aromatic systems.[1] Alternatively, using an oxidizing agent like hydrogen peroxide or iodic acid in conjunction with molecular iodine can generate a more electrophilic iodine species in situ.[2][3]

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

    • Solution: Systematically screen a range of temperatures. For highly activated substrates, reactions are often conducted at lower temperatures (e.g., 0 °C to room temperature) to control selectivity.[1] For less reactive substrates, gentle heating might be necessary, but this should be monitored carefully to prevent decomposition.[4]

  • Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion or the formation of di-iodinated byproducts.

    • Solution: Carefully control the stoichiometry. A slight excess of the iodinating agent (e.g., 1.1 to 1.2 equivalents) is often used to drive the reaction to completion. However, if di-iodination is observed, reducing the equivalents of the iodinating agent to 1.0 or slightly less may be beneficial.[1]

  • Poor Solvent Choice: The solvent can affect the solubility of reagents and the stability of intermediates.

    • Solution: Acetic acid is a common solvent for iodination reactions as it can help to activate the iodinating agent and is relatively inert. Other solvents to consider include dichloromethane or chloroform, especially when using iodine monochloride.[1]

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired 5-iodo isomer?

A2: Poor selectivity is a frequent cause of low yields and purification difficulties.[5] In pyridine chemistry, the position of electrophilic attack is influenced by both electronic and steric factors.

Strategies to Enhance Selectivity:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often favor the formation of the thermodynamically more stable product and reduce the rate of competing side reactions.[1]

  • Controlled Reagent Addition: Adding the iodinating agent dropwise to the solution of the pyridinone can help to maintain a low concentration of the electrophile, which can improve selectivity and minimize side reactions.[4]

  • Choice of Iodinating Agent: Different iodinating agents can exhibit different selectivities. If iodine monochloride leads to multiple products, a bulkier iodinating agent or a different activation method might provide better regioselectivity.

Q3: The purification of the crude product is challenging, and I am losing a significant amount of my compound. What are the best practices for purification?

A3: Purification can indeed be a major source of yield loss.[4] The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Purification Strategies:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Experiment with different solvent systems (e.g., ethanol, methanol, or mixtures with water) to find conditions that provide good recovery.[5]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A gradient of ethyl acetate in hexanes is a common starting point for the elution of polar heterocyclic compounds.

  • Work-up Procedure: Ensure a proper work-up procedure is followed after the reaction is complete. This typically involves quenching any remaining iodinating agent with a reducing agent like sodium thiosulfate, followed by extraction and washing steps to remove inorganic salts and other impurities.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Observed Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive iodinating agentUse a fresh bottle of iodine monochloride or purify it before use.[1] If using I2/oxidant, ensure the oxidant is active.
Low substrate reactivityIncrease the electrophilicity of the iodinating agent by adding a Lewis acid or performing the reaction in a strong acid.[1]
Reaction temperature too lowGradually increase the reaction temperature while monitoring for product formation and decomposition by TLC.
Formation of Dark, Tar-like Materials Decomposition of starting material or productRun the reaction at a lower temperature.[1] Ensure the reaction is not exposed to light, as some iodine compounds are light-sensitive.
Highly reactive impuritiesPurify the starting material (Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate) before the iodination step.
Presence of Di-iodinated Byproduct Excess iodinating agentUse a 1:1 or slightly sub-stoichiometric amount of the iodinating agent.[1]
High reaction temperaturePerform the reaction at a lower temperature to improve selectivity for mono-iodination.[1]
Difficult Product Isolation Product is highly soluble in the work-up solventUse a different extraction solvent or increase the polarity difference between the aqueous and organic phases.
Product co-elutes with impurities during chromatographyTry a different solvent system for chromatography or consider reverse-phase chromatography if the compound is sufficiently polar.

Experimental Protocols

Synthesis of this compound

This protocol is a suggested starting point based on general procedures for the iodination of heterocyclic compounds. Optimization may be required.

Materials:

  • Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate

  • Iodine Monochloride (ICl)

  • Glacial Acetic Acid

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq.) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine monochloride (1.1 eq.) in glacial acetic acid dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by pouring it into a beaker of ice water containing a saturated solution of sodium thiosulfate.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

Synthetic Pathway

Synthesis_Pathway start Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate reagents + ICl (Iodine Monochloride) in Glacial Acetic Acid start->reagents product This compound reagents->product

Caption: Synthesis of the target compound via iodination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_sm Check Purity of Starting Material start->check_sm check_reagents Verify Reagent Activity (e.g., fresh ICl) check_sm->check_reagents [If Pure] optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp [If Active] optimize_stoch Adjust Stoichiometry of ICl optimize_temp->optimize_stoch change_solvent Screen Alternative Solvents optimize_stoch->change_solvent improve_workup Refine Work-up & Purification change_solvent->improve_workup success Improved Yield improve_workup->success

Caption: A step-by-step guide to troubleshooting low yields.

Relationship Between Reaction Parameters and Yield

Parameter_Relationships Yield Yield Purity Purity Yield->Purity Temp Temperature Temp->Yield Temp->Purity Stoich Stoichiometry Stoich->Yield Stoich->Purity Solvent Solvent Solvent->Yield Reagent Reagent Activity Reagent->Yield

Caption: Interdependencies of key reaction parameters affecting yield and purity.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during palladium-catalyzed cross-coupling reactions with Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: Failures or low yields can stem from several factors. The most common issues include catalyst deactivation, suboptimal reaction conditions, poor reagent quality, or inherent challenges with the substrate. The pyridinone nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Additionally, issues like inefficient oxidative addition or premature catalyst decomposition can halt the reaction.

Q2: What are the most common side products I might observe in these reactions?

A2: Common side products include hydrodehalogenation (replacement of iodine with hydrogen), homocoupling of the coupling partner (e.g., boronic acid dimerization in Suzuki reactions), and protodeboronation in the case of Suzuki-Miyaura coupling.[2][3] Catalyst decomposition can also lead to the formation of palladium black, which is often a sign of a failed reaction.[4]

Q3: How does the reactivity of the C-I bond in this substrate compare to other halogens?

A3: The Carbon-Iodine bond is significantly more reactive and susceptible to oxidative addition by the palladium catalyst than C-Br or C-Cl bonds.[2] This is due to its lower bond dissociation energy, making it the preferred choice for cross-coupling reactions. While this high reactivity is generally advantageous, it can sometimes lead to faster side reactions if conditions are not optimal.

Q4: My reaction turns black and stalls. What does this mean?

A4: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition of the active Pd(0) catalyst into palladium metal.[4] This deactivation stops the catalytic cycle. Common causes include the presence of oxygen, impurities in the reagents or solvent, or excessively high reaction temperatures.[4] Ensuring the reaction is run under a strictly inert atmosphere with degassed solvents is critical.

General Troubleshooting Workflow

If you are experiencing low or no conversion of your starting material, the following workflow provides a logical sequence of steps to diagnose and resolve the issue.

G start Reaction Failure (Low/No Conversion) reagent_check 1. Verify Reagent Quality start->reagent_check conditions_check 2. Optimize Reaction Conditions start->conditions_check catalyst_check 3. Re-evaluate Catalyst System start->catalyst_check purity Check Purity of Starting Materials (NMR, LC-MS) reagent_check->purity solvent Use Anhydrous & Degassed Solvent reagent_check->solvent base_check Ensure Base is Anhydrous and Freshly Handled reagent_check->base_check temp Increase Temperature (in 10-20 °C increments) conditions_check->temp time Extend Reaction Time (Monitor by LC-MS) conditions_check->time concentration Adjust Concentration conditions_check->concentration base_screen Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) conditions_check->base_screen loading Increase Catalyst/Ligand Loading (e.g., 2-5 mol%) catalyst_check->loading ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) catalyst_check->ligand precatalyst Use a Palladium Pre-catalyst (e.g., G2, G3, G4) catalyst_check->precatalyst

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Troubleshooting Specific Cross-Coupling Reactions

Suzuki-Miyaura Coupling
  • Problem: Low yield, significant protodeboronation of the boronic acid.

  • Possible Cause: The base may be too strong or the solvent system too protic, leading to the cleavage of the C-B bond.[1] The pyridinone nitrogen may also be inhibiting the catalyst.

  • Solutions:

    • Base Selection: Switch to a milder base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[2][5]

    • Solvent System: Use a less protic solvent system. While some water is often necessary, try reducing its amount (e.g., dioxane/water 10:1) or using an anhydrous system with a base like KF.[6][7]

    • Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) which can promote the desired catalytic cycle and shield the palladium center from inhibition.[4][8]

Buchwald-Hartwig Amination
  • Problem: No reaction or formation of hydrodehalogenated starting material.

  • Possible Cause: The chosen base may not be strong enough to deprotonate the amine coupling partner, or the catalyst/ligand combination is not active enough for this specific substrate.[2]

  • Solutions:

    • Base Selection: Use a strong, non-nucleophilic base such as NaOt-Bu, LHMDS, or K₃PO₄.[2] Base choice is critical and often substrate-dependent.

    • Catalyst System: Use a palladium pre-catalyst (e.g., XPhos Pd G3) for more reliable activation of the active Pd(0) species.[8] Screening different ligands is often necessary; XPhos and RuPhos are common starting points for heteroaryl halides.[2]

    • Solvent: Toluene and dioxane are common choices. Ensure the solvent is rigorously degassed to prevent oxidation of the catalyst and ligand.[2][9]

Heck Reaction
  • Problem: Low conversion and/or poor regioselectivity.

  • Possible Cause: The reaction temperature may be insufficient, or the base may not be optimal for regenerating the active catalyst. Regioselectivity can be a challenge with substituted alkenes.[10]

  • Solutions:

    • Temperature & Concentration: These are often the most important variables in a Heck reaction. Systematically increase the temperature.[11]

    • Base: An inorganic base like K₂CO₃ or a tertiary amine base like Et₃N is typically used. The choice can influence the reaction outcome.[12]

    • Ligand: The ligand influences both activity and regioselectivity. Forcing conditions may not require a phosphine ligand, but for challenging substrates, ligands like P(o-tol)₃ can be effective.[10][13]

Sonogashira Coupling
  • Problem: Homocoupling of the terminal alkyne (Glaser coupling) and low yield of the desired product.

  • Possible Cause: The presence of oxygen can promote the copper-catalyzed homocoupling. The amine base may not be optimal.

  • Solutions:

    • Inert Atmosphere: Rigorous exclusion of oxygen is critical. Use degassed solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).

    • Copper-Free Conditions: To avoid Glaser coupling, consider a copper-free Sonogashira protocol. This typically requires a palladium catalyst, a phosphine ligand, and an amine base (e.g., Et₃N or piperidine).[14]

    • Catalyst System: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a ligand is commonly used.[14][15]

Stille Coupling
  • Problem: Low conversion, potential for toxic tin byproducts.

  • Possible Cause: The transmetalation step can be slow. The reactivity of the organostannane reagent is key.

  • Solutions:

    • Additives: The addition of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step and improve yields.[16]

    • Ligand: Triphenylphosphine (PPh₃) is a common ligand for Stille reactions.

    • Solvent: Aprotic polar solvents like DMF or non-polar solvents like toluene are often effective. The choice depends on the solubility of the coupling partners.

Comparative Data on Reaction Conditions

The following table summarizes typical starting conditions for various cross-coupling reactions. These should be considered as starting points for optimization.

Cross-Coupling ReactionTypical Catalyst System (mol%)Typical Base (equiv.)Typical SolventTemperature (°C)Anticipated Yield (%)
Suzuki-Miyaura Pd₂(dba)₃ (2.5) / SPhos (5)K₃PO₄ (2.0)Dioxane / H₂O80 - 11060 - 90
Buchwald-Hartwig XPhos Pd G3 (2-5)NaOt-Bu (1.4)Toluene or Dioxane80 - 11050 - 85
Heck Pd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃N or K₂CO₃ (2.0)DMF or Acetonitrile100 - 12050 - 75
Sonogashira PdCl₂(PPh₃)₂ (2) / CuI (4)Et₃N / PiperidineTHF or DMF25 - 8070 - 95
Stille Pd(PPh₃)₄ (5)N/A (or additive)Toluene or DMF80 - 11060 - 80

Key Experimental Protocols

Below are generalized, detailed protocols that serve as a robust starting point for your experiments.

1. General Protocol for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester partner (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[4]

  • In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%) and add them to the reaction flask under a positive flow of inert gas.[4]

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography.

2. General Protocol for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the base (e.g., NaOt-Bu, 1.4 equiv.).[10]

  • Seal the tube, then evacuate and backfill with argon (repeat 3 times).

  • Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and anhydrous, degassed solvent (e.g., Toluene) via syringe.[10]

  • Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) for 18-24 hours, or until TLC/LC-MS indicates completion.[10]

  • After cooling, filter the mixture through a pad of Celite®, washing with ethyl acetate.[10]

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Visualizing Mechanisms and Side Reactions

Understanding the fundamental catalytic cycle and potential side reactions can aid in troubleshooting.

G pd0 LₙPd(0) Active Catalyst oa Oxidative Addition pd0->oa pd2_int1 LₙPd(II)(Ar¹)(X) oa->pd2_int1 tm Transmetalation pd2_int1->tm pd2_int2 LₙPd(II)(Ar¹)(Ar²) tm->pd2_int2 re Reductive Elimination pd2_int2->re re->pd0 product Ar¹-Ar² (Product) re->product ar1x Ar¹-I (Substrate) ar1x->oa ar2m Ar²-M (Coupling Partner) ar2m->tm

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

G substrate Methyl 5-iodo-2-oxo-1,2- dihydropyridine-3-carboxylate + Coupling Partner hydrodehalogenation Hydrodehalogenation (Ar-H) substrate->hydrodehalogenation [H] source homocoupling Homocoupling (Partner-Partner) substrate->homocoupling O₂, Catalyst protodeboronation Protodeboronation (Suzuki Specific) substrate->protodeboronation H₂O, Base catalyst_death Catalyst Decomposition (Palladium Black) substrate->catalyst_death O₂, High Temp, Impurities

Caption: Common side reactions observed in cross-coupling experiments.

References

Technical Support Center: Troubleshooting Protodeboronation in Suzuki Reactions of Pyridinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving pyridinone boronic acids and their derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to overcome the common hurdle of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with pyridinone-boronic acids?

A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a pyridinone-boronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and the formation of a simple pyridinone byproduct, which can complicate purification.[1][2] Pyridine-containing boronic acids, including pyridinones, are particularly susceptible to this reaction due to the influence of the basic nitrogen atom within the ring.[1][2]

Q2: What is the primary mechanism that makes 2-pyridinone boronic acids so susceptible to protodeboronation?

A2: Unlike many simple arylboronic acids that undergo protodeboronation fastest at high pH, 2-pyridineboronic acids (and by extension, 2-pyridinone derivatives) can exhibit a unique mechanism.[1][2] Under neutral pH conditions, they can form a zwitterionic species which is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond, leading to the protodeboronated product.[1][2] Counterintuitively, the addition of either acid or base can shift the equilibrium away from this highly reactive zwitterionic intermediate, thereby slowing the rate of protodeboronation.[1][2]

Q3: What are the key reaction parameters that influence the rate of protodeboronation?

A3: Several factors in the reaction setup can significantly impact the extent of protodeboronation:

  • pH: The reaction pH is a critical factor, as it controls the speciation of the boronic acid. For 2-pyridineboronic acids, the maximum rate of decomposition is often observed at neutral pH.[1][2]

  • Base: The choice and concentration of the base are crucial. Strong bases can accelerate protodeboronation. Weaker bases like K₃PO₄, K₂CO₃, or CsF are often preferred.[1]

  • Temperature: Higher reaction temperatures can increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.[3] Finding a temperature that favors the coupling reaction is key.

  • Solvent: The solvent system can influence the solubility of the reagents and the stability of the boronic acid. Anhydrous conditions are generally recommended to minimize hydrolysis of the boronic acid.[4]

  • Catalyst System (Palladium Source and Ligand): The palladium catalyst can also catalyze protodeboronation.[1] Bulky, electron-rich phosphine ligands, while often promoting the desired coupling, can sometimes accelerate protodeboronation.[5][6][7]

Q4: How can I minimize protodeboronation?

A4: Several strategies can be employed to suppress protodeboronation:

  • Use of Stabilized Boronic Acid Derivatives: Instead of using the free boronic acid, consider using more stable derivatives such as:

    • MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, often crystalline solids that participate in a "slow release" of the active boronic acid, keeping its concentration low and minimizing side reactions.[1][2]

    • Organotrifluoroborates (R-BF₃K): These salts offer increased stability and can be effective in suppressing protodeboronation.[1][8]

    • Pinacol Esters: While less stable than MIDA boronates, pinacol esters are more robust than the corresponding boronic acids and are a common alternative.[1][4]

  • Careful Selection of Reaction Conditions:

    • Use weaker bases: Consider using bases like K₃PO₄, K₂CO₃, or KF.

    • Lower reaction temperature: If possible, run the reaction at a lower temperature.[3]

    • Anhydrous conditions: Ensure all reagents and solvents are dry.[4]

  • Optimize the Catalyst System:

    • Ligand choice: While bulky ligands can be beneficial, they may also promote protodeboronation.[5][7] A screening of different ligands might be necessary.

    • Catalyst loading: Increasing the catalyst loading might speed up the desired reaction relative to the background protodeboronation.[3]

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Low yield of desired product and significant amount of protodeboronated pyridinone High rate of protodeboronation relative to Suzuki coupling.1. Switch to a more stable boronic acid derivative: Use a MIDA boronate, trifluoroborate, or pinacol ester instead of the free boronic acid.[1][2][4] 2. Change the base: Switch to a weaker, non-hydroxide base like K₃PO₄, K₂CO₃, or KF.[1] 3. Lower the reaction temperature: Try running the reaction at a lower temperature (e.g., 60-80 °C) to see if the rate of protodeboronation is reduced more significantly than the rate of coupling.[3] 4. Ensure anhydrous conditions: Dry solvents and reagents thoroughly.[4]
Reaction is not going to completion Catalyst inhibition or deactivation.1. Degas solvents properly: Oxygen can lead to catalyst decomposition.[9] 2. Screen different ligands: The pyridinone nitrogen can coordinate to the palladium center and inhibit catalysis. A different ligand might prevent this. Buchwald-type biarylphosphine ligands are often effective.[9] 3. Consider a different palladium precatalyst: Some precatalysts are more robust and efficient.
Inconsistent results Quality of the boronic acid.1. Check the purity and stability of your boronic acid: Pyridinone boronic acids can be unstable upon storage.[10][11] 2. Use freshly prepared or recently purchased boronic acid.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Pyridinone with a Stabilized Boron Reagent

This protocol is a starting point for challenging couplings where protodeboronation is a concern.

Reagent Preparation:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the pyridinone halide (1.0 equiv), the pyridinone-MIDA boronate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[1]

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[9]

Catalyst and Solvent Addition:

  • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[9]

  • Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M) via syringe.[1][9]

Reaction Execution:

  • Seal the vessel and heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).[1]

  • Monitor the reaction by TLC or LC-MS.

Workup and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.[1]

  • Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[1]

Visualizations

Suzuki_Coupling_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation r1_pd_r2 R1-Pd(II)L2-R2 transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product r1x R1-X (Pyridinone Halide) r1x->oxidative_addition boronic_acid R2-B(OR)2 (Boronic Acid Derivative) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protodeboronation_Pathway boronic_acid Pyridinone-B(OH)2 zwitterion Zwitterionic Intermediate boronic_acid->zwitterion At neutral pH protodeboronated_product Protodeboronated Pyridinone (R-H) boronic_acid->protodeboronated_product Base/Acid or Pd-catalyzed zwitterion->protodeboronated_product Unimolecular Fragmentation proton_source H+ Source (e.g., H2O) boric_acid B(OH)3

Caption: Competing protodeboronation pathway for pyridinone boronic acids.

Troubleshooting_Workflow start High Protodeboronation Observed? check_boron_source Is a free boronic acid being used? start->check_boron_source use_stabilized Switch to MIDA boronate, trifluoroborate, or pinacol ester check_boron_source->use_stabilized Yes check_base Is a strong base (e.g., NaOH, Cs2CO3) being used? check_boron_source->check_base No use_stabilized->check_base use_weaker_base Switch to a weaker base (e.g., K3PO4, K2CO3, KF) check_base->use_weaker_base Yes check_temp Is the reaction temperature high (>100 °C)? check_base->check_temp No use_weaker_base->check_temp lower_temp Lower the reaction temperature (e.g., 60-80 °C) check_temp->lower_temp Yes re_evaluate Re-evaluate catalyst system and ensure anhydrous conditions check_temp->re_evaluate No lower_temp->re_evaluate success Improved Yield re_evaluate->success

Caption: A decision tree for troubleshooting protodeboronation in Suzuki reactions.

References

Technical Support Center: Suzuki Coupling of Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice, catalyst selection strategies, and answers to frequently asked questions for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of electron-deficient heterocycles.

Frequently Asked Questions (FAQs)

Q1: What makes Suzuki coupling of electron-deficient heterocycles so challenging?

A1: Several factors contribute to the difficulty of these reactions. Electron-deficient heteroaryl halides, especially chlorides, undergo the initial oxidative addition step more slowly than their electron-rich counterparts.[1][2] The Lewis basic nitrogen atoms present in many heterocycles can coordinate to the palladium catalyst, leading to deactivation and hindering the catalytic cycle.[1][3][4] Furthermore, electron-deficient heteroaryl boronic acids are often prone to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][3][5] This decomposition pathway is often accelerated by the aqueous basic conditions typically used in Suzuki couplings.[1][6]

Q2: What is the "2-pyridyl problem" and how can it be addressed?

A2: The "2-pyridyl problem" refers to the particularly low reactivity and yields observed when using 2-pyridyl boronic acids in Suzuki couplings.[3] This is attributed to the proximity of the nitrogen atom to the boronic acid, which can lead to catalyst inhibition and a slow rate of transmetalation.[3][7] To address this, researchers often use more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts, which are more resistant to decomposition.[1][6][8] Employing highly active catalyst systems with bulky, electron-rich phosphine ligands is also a common strategy.[7]

Q3: When should I use a boronic ester or trifluoroborate salt instead of a boronic acid?

A3: You should consider using a more stable derivative like a pinacol boronic ester (BPin), MIDA boronate, or potassium trifluoroborate salt (BF₃K) when you are working with heteroaryl boronic acids that are prone to decomposition.[6][9] These derivatives are particularly advantageous for unstable systems, such as many π-deficient (e.g., pyridine) and some π-rich (e.g., furan, pyrrole) heterocycles, as they are more resistant to protodeboronation.[6][9][10] Potassium trifluoroborate salts are known for being very stable to air and moisture while often showing enhanced reactivity.[6] MIDA boronates are highly stable crystalline solids useful for sequential cross-coupling reactions.[6][9]

Q4: Is water necessary for my Suzuki reaction?

A4: Not always, but a small amount of water is often beneficial, especially when using inorganic bases like K₃PO₄ or Na₂CO₃.[6] Water can help dissolve the base and facilitate key steps in the catalytic cycle.[6] However, for substrates highly susceptible to protodeboronation, strictly anhydrous conditions are recommended.[6] Anhydrous methods using bases like potassium trimethylsilanolate (TMSOK) have been developed for particularly sensitive heteroaryl couplings.[5]

Troubleshooting Guide

Problem 1: My reaction shows low or no conversion of the starting material.

  • Potential Cause: Catalyst Inactivity or Deactivation.

    • Solution: The active catalyst is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] The presence of oxygen can lead to catalyst decomposition.[11] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[1][11] The nitrogen atom in your heterocycle may be poisoning the catalyst.[1][4] Switching to a bulkier, more electron-rich ligand (e.g., Buchwald biaryl phosphine ligands like SPhos, XPhos) can stabilize the catalyst, prevent coordination, and promote the difficult oxidative addition step.[1][4][12]

  • Potential Cause: Slow Oxidative Addition.

    • Solution: This is a common issue, especially with heteroaryl chlorides due to the strong carbon-chlorine bond.[1][2] Using bulky, electron-donating phosphine ligands or N-heterocyclic carbene (NHC) ligands can accelerate this step.[4][13] Increasing the reaction temperature may also be necessary, but this should be done carefully as it can also increase the rate of side reactions.[1][4]

Problem 2: My starting materials are consumed, but the yield of the desired product is low, and I observe significant byproducts.

  • Potential Cause: Protodeboronation.

    • Observation: You detect the heteroaromatic compound where the boronic acid group has been replaced by a hydrogen atom.

    • Solution: This is a major side reaction for heteroaryl boronic acids.[3] To minimize it, switch from a boronic acid to a more stable boronic pinacol ester (BPin) or a potassium trifluoroborate salt (BF₃K).[1][6] These are significantly less prone to this hydrolysis pathway.[1] You can also try using milder bases like KF or K₂CO₃, or run the reaction under anhydrous conditions.[6]

  • Potential Cause: Homocoupling.

    • Observation: You detect dimers of your boronic acid starting material (e.g., a bipyridine byproduct).

    • Solution: Homocoupling is often promoted by the presence of oxygen.[1] Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere.[11] Using a well-defined Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[1]

  • Potential Cause: Hydrodehalogenation.

    • Observation: You detect the heteroaromatic compound where the halide has been replaced by a hydrogen atom.

    • Solution: This side reaction is more common with electron-deficient N-heterocyclic halides.[4] The mechanism often involves the formation of a palladium-hydride species.[4] To mitigate this, optimize your base and ligand. A weaker inorganic base like K₂CO₃ or K₃PO₄ is often preferred over strong alkoxide bases.[4] Switching to a bulkier ligand can also disfavor the pathways leading to dehalogenation.[4]

Catalyst and Reagent Selection Guide

The choice of catalyst, ligand, and base is critical for success. Electron-rich and sterically hindered phosphine ligands are generally required to facilitate the coupling of electron-deficient substrates.[12][13][14][15]

Table 1: Recommended Ligands for Suzuki Coupling of Electron-Deficient Heterocycles
Ligand ClassExamplesCharacteristics & Applications
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhosBulky and electron-rich; highly effective for challenging substrates, including heteroaryl chlorides and sterically hindered partners.[1][11] They promote efficient oxidative addition and reductive elimination.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form stable complexes with palladium. Effective for activating unreactive aryl chlorides.
cataCXium® Ligands cataCXium® A, cataCXium® PBulky, electron-rich phosphines that allow for low catalyst loadings and show high turnover numbers for coupling aryl chlorides.[14][15]
DalPhos Ligands Mor-DalPhosBulky N,P chelating ligands useful for C-C bond formation.[14]
Traditional Phosphines PPh₃, P(t-Bu)₃PPh₃ is often used in simpler couplings but may be ineffective for electron-deficient chlorides.[13][16] P(t-Bu)₃ is a bulkier, more active alternative.
Table 2: Common Bases and Solvents
BaseCommon SolventsNotes & Recommendations
Potassium Phosphate (K₃PO₄) Dioxane, Toluene, THFA strong base, often effective for difficult couplings and when using heteroaryl chlorides.[1][17] Often used with a small amount of water.[6]
Potassium Carbonate (K₂CO₃) Dioxane/H₂O, Acetonitrile/H₂OA standard, milder base suitable for a wide range of couplings.[6][17] A good starting point for optimization.
Cesium Carbonate (Cs₂CO₃) Dioxane, TolueneA strong base, often interchangeable with K₃PO₄ and effective for challenging transmetalation steps.[11]
Potassium Fluoride (KF) THF, DioxaneA milder base, particularly useful when substrates contain base-sensitive functional groups like esters.[6]
Potassium Trimethylsilanolate (TMSOK) THF, Dioxane (anhydrous)Used for highly sensitive substrates under strictly anhydrous conditions to prevent protodeboronation.[5][6]

Visual Guides: Workflows and Logic Diagrams

// Nodes start [label="Reaction Fails\n(Low Yield / No Conversion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="1. Confirm Purity & Integrity\nof Starting Materials & Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="2. Verify Inert Atmosphere\n(Degassed Solvent, Ar/N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="3. Analyze Crude Reaction Mixture\n(LCMS/GCMS)", fillcolor="#FBBC05", fontcolor="#202124"]; sm_unreacted [label="Starting Material\nLargely Unreacted", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproducts [label="Byproducts Observed", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// SM Unreacted Path catalyst_issue [label="Potential Catalyst Issue:\n- Slow Oxidative Addition\n- Catalyst Deactivation", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_catalyst [label="Solution:\n• Use bulky, e⁻-rich ligand\n (e.g., SPhos, XPhos)\n• Increase Temperature\n• Switch to more active precatalyst", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Byproducts Path protodeboronation [label="Protodeboronation\nDetected?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; homocoupling [label="Homocoupling\nDetected?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; dehalogenation [label="Dehalogenation\nDetected?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

solution_proto [label="Solution:\n• Use Boronic Ester (BPin) or BF₃K salt\n• Use milder base (e.g., KF)\n• Use anhydrous conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_homo [label="Solution:\n• Improve degassing / inert atmosphere\n• Use efficient Pd(0) precatalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_dehalo [label="Solution:\n• Screen weaker bases (K₂CO₃)\n• Use bulkier ligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Re-run Optimized Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_sm -> check_conditions -> analyze; analyze -> sm_unreacted [label=" Mainly SM"]; analyze -> byproducts [label=" Complex Mixture"];

sm_unreacted -> catalyst_issue [label="Yes"]; catalyst_issue -> solution_catalyst;

byproducts -> protodeboronation [label="Yes"]; protodeboronation -> solution_proto [label="Yes"]; protodeboronation -> homocoupling [label="No"]; homocoupling -> solution_homo [label="Yes"]; homocoupling -> dehalogenation [label="No"]; dehalogenation -> solution_dehalo [label="Yes"];

solution_catalyst -> end_node; solution_proto -> end_node; solution_homo -> end_node; solution_dehalo -> end_node; } Caption: Troubleshooting workflow for failed Suzuki couplings.

// Nodes start [label="Start: Define Coupling Partners", fillcolor="#4285F4", fontcolor="#FFFFFF"]; halide [label="Heteroaryl Halide Type?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; boron [label="Boronic Acid Stability?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sterics [label="Steric Hindrance?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Paths for Halide chloride [label="Chloride (less reactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; bromide [label="Bromide / Iodide (more reactive)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Paths for Boron stable_boron [label="Stable", fillcolor="#F1F3F4", fontcolor="#202124"]; unstable_boron [label="Unstable / Prone to\nProtodeboronation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Paths for Sterics hindered [label="Hindered Substrate\n(ortho-substituted)", fillcolor="#F1F3F4", fontcolor="#202124"]; not_hindered [label="Not Hindered", fillcolor="#F1F3F4", fontcolor="#202124"];

// Recommendations rec_ligand [label="Recommended Ligand Class", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; rec_base [label="Recommended Base", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; rec_boron [label="Recommended Boron Reagent", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Recommendation Details ligand_buchwald [label="Bulky Biaryl Phosphine\n(SPhos, XPhos) or NHC", fillcolor="#FFFFFF", fontcolor="#202124"]; ligand_standard [label="Standard Phosphine\n(PPh₃, dppf) may suffice,\nbut bulky ligand is safer", fillcolor="#FFFFFF", fontcolor="#202124"]; base_strong [label="Strong, non-nucleophilic base\n(K₃PO₄, Cs₂CO₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; base_standard [label="Standard Base\n(K₂CO₃, K₃PO₄)", fillcolor="#FFFFFF", fontcolor="#202124"]; boron_ester [label="Use Pinacol Ester (BPin)\nor Trifluoroborate (BF₃K)", fillcolor="#FFFFFF", fontcolor="#202124"]; boron_acid [label="Boronic Acid is likely sufficient", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections start -> halide; halide -> chloride [label="Cl"]; halide -> bromide [label="Br/I"];

chloride -> sterics; bromide -> sterics;

sterics -> hindered [label="Yes"]; sterics -> not_hindered [label="No"];

hindered -> rec_ligand -> ligand_buchwald; not_hindered -> rec_ligand -> ligand_standard;

hindered -> rec_base -> base_strong; not_hindered -> rec_base -> base_standard;

start -> boron; boron -> unstable_boron [label="Unstable"]; boron -> stable_boron [label="Stable"];

unstable_boron -> rec_boron -> boron_ester; stable_boron -> rec_boron -> boron_acid; } Caption: Decision tree for catalyst and reagent selection.

Representative Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a heteroaryl chloride with an arylboronic acid using a Buchwald-type catalyst system. Note: This is a generalized procedure and must be optimized for specific substrates.

Reaction: Coupling of 2-Chloropyrimidine with 4-methoxyphenylboronic acid.

Materials:

  • 2-Chloropyrimidine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • 1,4-Dioxane, anhydrous (degassed)

  • Water, deionized (degassed)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-chloropyrimidine (e.g., 0.5 mmol, 57.3 mg), 4-methoxyphenylboronic acid (0.6 mmol, 91.2 mg), and finely powdered K₃PO₄ (1.0 mmol, 212.3 mg).[11]

  • Inert Atmosphere: Seal the vessel with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is crucial to remove oxygen, which can cause side reactions like homocoupling.[1][11]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the XPhos Pd G3 precatalyst (0.01 mmol, 9.5 mg).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 solvent mixture (e.g., 2.0 mL dioxane, 0.2 mL water).[11] The solvent should be thoroughly degassed by bubbling an inert gas through it for at least 20 minutes or by using several freeze-pump-thaw cycles.[4]

  • Reaction Conditions: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.[17]

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and then brine (1 x 5 mL).[4][17]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-(4-methoxyphenyl)pyrimidine product.[1][17]

References

solvent and base optimization for Heck reactions with iodo-pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solvent and Base Optimization in Heck Reactions with Iodo-pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Heck reaction?

A1: The base in the Heck reaction serves a crucial role in regenerating the active Pd(0) catalyst to enable the next catalytic cycle.[1][2] After the desired product is formed, the palladium is in a Pd(II) state, complexed with a hydride and the halide from the starting material (H-Pd(II)-X). The base removes the proton (H+) from this complex, facilitating the reductive elimination of H-X and regenerating the Pd(0) catalyst.[1][2][3] Common bases used include organic amines like triethylamine (Et₃N) and inorganic salts such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1][4]

Q2: Why is the choice of solvent critical for the Heck reaction of iodo-pyridines?

A2: The solvent is critical as it must dissolve the reactants, reagents, and catalyst, and it can influence the reaction rate and outcome. For Heck reactions, polar aprotic solvents like DMF, DMAc, NMP, and acetonitrile are often preferred.[5][6] These solvents can help stabilize the charged intermediates in the catalytic cycle. The solvent's boiling point is also a key consideration, as many Heck reactions require elevated temperatures to proceed efficiently.[5][6] For pyridine-containing substrates, the solvent must also be compatible with the basicity of the pyridine ring itself.

Q3: My Heck reaction with an iodo-pyridine is giving a low yield. What are the common causes?

A3: Low yields in Heck reactions with iodo-pyridines are a frequent challenge. The primary reasons often involve:

  • Catalyst Inhibition/Deactivation : The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering catalytic turnover.[7]

  • Suboptimal Ligand Choice : Standard phosphine ligands like PPh₃ may not be sufficient. Bulky, electron-rich ligands are often required to protect the palladium center from the pyridine nitrogen and facilitate the reaction.[7]

  • Inappropriate Base or Solvent : The combination of base and solvent may not be optimal for the specific iodo-pyridine substrate, leading to poor solubility, side reactions, or slow catalyst regeneration.

  • Reaction Temperature : Insufficient temperature can lead to slow reaction rates, while excessively high temperatures can cause catalyst decomposition into inactive palladium black.[7]

Q4: Can the position of the iodine atom on the pyridine ring affect the reaction?

A4: Yes, the position of the iodine atom (e.g., 2-iodo-, 3-iodo-, or 4-iodo-pyridine) significantly impacts the electronic properties and steric environment of the C-I bond. This, in turn, affects the rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle. For instance, a 2-iodo-pyridine may present more steric hindrance around the reaction site compared to a 4-iodo-pyridine.

Troubleshooting Guide

Issue 1: Low or No Conversion of Iodo-pyridine
Potential Cause Troubleshooting Steps
Catalyst Inhibition by Pyridine Nitrogen 1. Ligand Selection : Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the palladium center.[7] 2. Use of Additives : In some cases, the addition of a Lewis acid can temporarily coordinate to the pyridine nitrogen, reducing its inhibitory effect. This should be approached with caution as it can introduce other side reactions.
Slow Oxidative Addition 1. Increase Temperature : Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential catalyst decomposition (formation of palladium black).[7] 2. Ligand Modification : Employ more electron-donating ligands to accelerate the oxidative addition step.[8]
Poor Solubility of Reagents 1. Solvent Screening : Test different polar aprotic solvents such as DMF, DMAc, NMP, or dioxane to ensure all components are fully dissolved at the reaction temperature.[5][6]
Issue 2: Formation of Side Products (e.g., Dehalogenation)
Potential Cause Troubleshooting Steps
Reductive Dehalogenation 1. Optimize Base : A very strong or highly nucleophilic base might contribute to side reactions. Screen different inorganic bases (K₂CO₃, Cs₂CO₃) and organic bases (Et₃N, DIPEA). 2. Lower Temperature : Higher temperatures can sometimes favor decomposition pathways. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.
Alkene Isomerization 1. Choice of Base : The choice of base can influence the potential for alkene isomerization. Adding certain salts, like silver salts, can sometimes suppress this side reaction by facilitating the desired reductive elimination.[1]

Quantitative Data Summary

Optimizing the solvent and base is often an empirical process. The following tables summarize conditions used in Heck reactions for aryl halides, including pyridyl halides, to provide a starting point for optimization.

Table 1: Effect of Different Bases on Heck Reaction Yield

Aryl Halide Alkene Catalyst/Ligand Solvent Base Temp (°C) Yield (%) Reference
BromobenzeneStyrenePd complex 6 (2 mol%)DMFK₂CO₃6092[9][10]
BromobenzeneStyrenePd complex 6 (2 mol%)DMFCs₂CO₃6085[9][10]
BromobenzeneStyrenePd complex 6 (2 mol%)DMFNa₂CO₃6088[9][10]
BromobenzeneStyrenePd complex 6 (2 mol%)DMFEt₃N6072[9][10]
Iodobenzenen-Butyl AcrylatePd/P4VPy-grafted silicaDMFEt₃N14098[11]
Iodobenzenen-Butyl AcrylatePd/P4VPy-grafted silicaDMFTributylamine14096[11]
Iodobenzenen-Butyl AcrylatePd/P4VPy-grafted silicaDMFK₂CO₃14085[11]

Table 2: Effect of Different Solvents on Heck Reaction Yield

Aryl Halide Alkene Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
BromobenzeneStyrenePd complex 6 (2 mol%)K₂CO₃DMF6092[9][10]
BromobenzeneStyrenePd complex 6 (2 mol%)K₂CO₃DMAc6090[9][10]
BromobenzeneStyrenePd complex 6 (2 mol%)K₂CO₃Toluene6065[9][10]
BromobenzeneStyrenePd complex 6 (2 mol%)K₂CO₃Dioxane6070[9][10]
Iodobenzenen-Butyl AcrylatePd/P4VPy-grafted silicaEt₃NDMF14098[11]
Iodobenzenen-Butyl AcrylatePd/P4VPy-grafted silicaEt₃NToluene11082[11]
Iodobenzenen-Butyl AcrylatePd/P4VPy-grafted silicaEt₃NAcetonitrile8075[11]

Experimental Protocols

General Protocol for Heck Reaction with an Iodo-pyridine

This protocol provides a general starting point. The specific quantities and conditions should be optimized for each substrate.

Materials:

  • Iodo-pyridine derivative (1.0 equiv.)

  • Alkene (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., DMF or Dioxane)

Procedure:

  • Vessel Preparation : To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., XPhos).

  • Reagent Addition : Add the base (e.g., K₂CO₃) followed by the iodo-pyridine.

  • Atmosphere Exchange : Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent and Alkene Addition : Add the anhydrous, degassed solvent via syringe, followed by the alkene coupling partner.

  • Reaction : Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

Visualizations

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I (Iodo-pyridine) pd2_complex Ar-Pd(II)-I (L₂) oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination Alkene pi_complex Alkene-Pd(II) Complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_intermediate Alkyl-Pd(II) Intermediate migratory_insertion->alkyl_pd_intermediate beta_hydride_elimination β-Hydride Elimination alkyl_pd_intermediate->beta_hydride_elimination product_complex Product-Pd(II)-H Complex beta_hydride_elimination->product_complex Product (Substituted Alkene) reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 H-Base⁺ I⁻ Troubleshooting_Workflow start Low Yield with Iodo-pyridine check_catalyst Catalyst/Ligand Inhibition? start->check_catalyst change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) check_catalyst->change_ligand Yes check_conditions Suboptimal Temp, Solvent, or Base? check_catalyst->check_conditions No change_ligand->check_conditions increase_temp Increase Temperature (e.g., 100-140 °C) check_conditions->increase_temp Temp? screen_solvents Screen Solvents (DMF, DMAc, Dioxane) check_conditions->screen_solvents Solvent? screen_bases Screen Bases (K₂CO₃, Cs₂CO₃, Et₃N) check_conditions->screen_bases Base? check_reagents Reagent Quality Issue? check_conditions->check_reagents All OK increase_temp->screen_solvents screen_solvents->screen_bases screen_bases->check_reagents use_fresh_reagents Use Fresh/Pure Reagents & Anhydrous Solvent check_reagents->use_fresh_reagents Yes success Improved Yield check_reagents->success No use_fresh_reagents->success

References

Technical Support Center: Purification of Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-tricky molecules. The inherent polarity and the presence of heteroatoms, particularly basic nitrogen, can lead to frustrating chromatographic behaviors.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these common issues, grounded in established scientific principles and field-proven experience.

I. Understanding the Core Challenge

Polar heterocyclic compounds present a unique set of purification challenges primarily due to their strong interactions with common stationary phases. Basic nitrogen-containing heterocycles, for instance, can interact strongly with the acidic silanol groups on the surface of silica gel.[1] This can result in:

  • Poor Peak Shape: Tailing or fronting peaks are common, making quantification and fraction collection difficult.

  • Irreversible Adsorption: The compound may bind so strongly to the column that it cannot be eluted, leading to low recovery.[1]

  • Poor Retention in Reversed-Phase: Conversely, in reversed-phase chromatography, these highly polar molecules may have little affinity for the nonpolar stationary phase and elute in the solvent front, resulting in poor separation.[1]

The key to successful purification lies in selecting the appropriate chromatographic mode and optimizing the conditions to manage these interactions effectively.

II. Troubleshooting Common Purification Problems

This section is structured in a question-and-answer format to directly address specific issues you may be facing during your experiments.

Issue 1: My compound is streaking or showing severe tailing on a silica gel column.

Q: I'm using normal-phase chromatography on a silica gel column, but my polar heterocyclic compound is streaking badly, making it impossible to get clean fractions. What's causing this and how can I fix it?

A: This is a classic problem caused by strong interactions between basic nitrogen atoms in your heterocycle and the acidic silanol groups on the silica surface.[1] This leads to a non-uniform distribution of your compound as it moves through the column.

Troubleshooting Strategies:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to "tame" the silica.

    • Triethylamine (TEA): Add 0.1-2.0% TEA to your eluent.[2] TEA is a volatile base that will compete with your compound for the acidic sites on the silica, leading to sharper peaks.

    • Ammonia in Methanol: A solution of 1-10% ammonia in methanol can be used as a polar component in your mobile phase (e.g., in dichloromethane).[2][3]

  • Silica Deactivation: For particularly problematic compounds, you can pre-treat your silica gel.

    • Procedure: Before loading your sample, flush the packed column with your mobile phase containing 1-2% triethylamine.[4] Then, flush with the mobile phase without the additive to remove excess base before loading your compound.[4]

  • Alternative Stationary Phases: If mobile phase modification isn't sufficient, consider a different stationary phase.

    • Alumina: Alumina is a basic stationary phase and can be a good alternative for the purification of basic compounds.

    • Florisil: This magnesium silicate adsorbent can also be used for challenging separations.[3]

Issue 2: My polar compound shows little to no retention on a C18 column.

Q: I'm trying to purify my polar heterocyclic compound using reversed-phase HPLC with a C18 column, but it's eluting in the void volume. How can I increase its retention?

A: This is a common issue with highly polar compounds in reversed-phase chromatography because they are more attracted to the polar mobile phase than the nonpolar stationary phase.[1][4]

Troubleshooting Strategies:

  • Increase Mobile Phase Polarity: If you are using a gradient with an organic solvent like acetonitrile or methanol, try reducing the initial percentage of the organic modifier or even starting with 100% aqueous mobile phase.[4] Some modern reversed-phase columns are designed to be stable under these conditions.[4]

  • Employ a More Polar Stationary Phase:

    • Embedded Polar Group (EPG) Columns: These columns have polar groups embedded within the alkyl chains, which can provide alternative selectivity and enhanced retention for polar analytes.[4]

    • Phenyl-Hexyl Columns: These phases offer different selectivity through pi-pi interactions and can be beneficial for aromatic heterocycles.[4]

  • Ion-Pairing Chromatography: For ionizable heterocyclic compounds, adding an ion-pairing reagent to the mobile phase can significantly improve retention.[4][5] These reagents have a hydrophobic part that interacts with the stationary phase and a charged part that pairs with your ionized analyte. Common ion-pairing reagents include alkyl sulfonates for basic compounds.

  • Switch to a Different Chromatographic Mode: If the above strategies fail, reversed-phase is likely not the optimal mode for your compound. Consider Hydrophilic Interaction Liquid Chromatography (HILIC).

Issue 3: I'm developing a HILIC method, but my results are not reproducible.

Q: I've switched to HILIC to get better retention of my polar heterocycle, but my retention times are shifting between runs. What can I do to improve reproducibility?

A: HILIC is a powerful technique for polar compounds, but it can be sensitive to experimental conditions.[6] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[7][8] Inconsistent formation of this water layer is a common cause of poor reproducibility.

Troubleshooting Strategies:

  • Thorough Column Equilibration: HILIC columns often require longer equilibration times than reversed-phase columns to ensure a stable water layer is formed.[6] Always allow sufficient time for equilibration between injections.

  • Mobile Phase Preparation: Use aqueous buffers to help form a stable water layer on the stationary phase. Ammonium formate and ammonium acetate are common choices as they are volatile and MS-compatible.[6]

  • Control Sample Diluent: The composition of the solvent your sample is dissolved in can have a significant impact on peak shape and reproducibility. Ideally, dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition. For HILIC, a high percentage of organic solvent, like a 75/25 acetonitrile-methanol mix, is often recommended.

  • Control pH: The pH of the mobile phase can significantly affect the ionization state of your analyte and the stationary phase, leading to changes in retention and selectivity.[6] It is recommended to screen at least two different pH values during method development.[6]

III. Advanced Purification Strategies

For particularly challenging separations, you may need to consider more advanced chromatographic techniques.

Mixed-Mode Chromatography (MMC)

Q: What is Mixed-Mode Chromatography, and when should I consider it for my polar heterocyclic compound?

A: Mixed-mode chromatography utilizes a stationary phase that is designed to exhibit multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[9][10] This provides a powerful tool for separating complex mixtures containing compounds with a wide range of polarities and charge states.[11][12]

When to Use MMC:

  • When you need to retain and separate both polar and nonpolar compounds in the same run.[10]

  • For separating ionizable compounds without the need for ion-pairing reagents, which improves mass spectrometry compatibility.[10]

  • When you want to achieve unique selectivity that is not possible with single-mode chromatography.[9]

Supercritical Fluid Chromatography (SFC)

Q: I've heard about Supercritical Fluid Chromatography. Is it a good option for purifying polar heterocycles?

A: SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol.[13] It offers several advantages for the purification of polar compounds.

Advantages of SFC:

  • High Efficiency and Speed: The low viscosity of the supercritical mobile phase allows for faster separations.[14]

  • Reduced Solvent Consumption: Replacing the bulk of the mobile phase with CO2 is more environmentally friendly and cost-effective.

  • Orthogonal Selectivity: SFC provides a different selectivity compared to reversed-phase HPLC, making it a valuable tool for challenging separations.

  • Amenable to a Wide Polarity Range: While pure CO2 is nonpolar, the addition of polar co-solvents and additives can significantly increase the polarity of the mobile phase, allowing for the elution of a wide range of polar compounds.[13][14] Any compound soluble in methanol is generally considered a good candidate for SFC.[14][15]

IV. Non-Chromatographic Purification: Recrystallization

Q: My compound is a solid. Can I use recrystallization to purify it?

A: Yes, recrystallization is a powerful and often overlooked technique for purifying solid compounds, including polar heterocycles.[16] The principle is based on the difference in solubility of your compound and its impurities in a given solvent at different temperatures.[16][17]

Key Steps in Recrystallization:

  • Solvent Selection: The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures. The adage "like dissolves like" is a good starting point; polar compounds are more soluble in polar solvents.

  • Dissolution: Dissolve your impure compound in the minimum amount of hot solvent to create a saturated solution.[16][17]

  • Cooling: Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of your compound decreases, and pure crystals will form.[16][17]

  • Collection: Collect the crystals by filtration.[16]

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any adhering impurities and then dry them.[17]

Troubleshooting Recrystallization:

  • Oiling Out: If your compound separates as an oil instead of crystals, it may be because the melting point of your compound is below the boiling point of the solvent. Try using a lower-boiling solvent or adding more solvent.

  • No Crystal Formation: If crystals are reluctant to form, try scratching the inside of the flask with a glass rod or adding a seed crystal of your pure compound to induce crystallization.

V. Sample Preparation: Solid-Phase Extraction (SPE)

Q: My sample is in a complex matrix (e.g., biological fluid, environmental sample). How can I clean it up before chromatography?

A: Solid-Phase Extraction (SPE) is an excellent technique for sample cleanup and concentration prior to chromatographic analysis.[18] It can remove interfering compounds that might otherwise complicate your purification.[18]

How SPE Works:

SPE uses a small cartridge or well-plate containing a solid adsorbent (the stationary phase). The sample is passed through the adsorbent, and depending on the chosen method, either the analytes of interest are retained while impurities pass through, or the impurities are retained while the analytes are eluted.[18]

Common SPE Modes for Polar Heterocycles:

  • Normal-Phase SPE: Uses a polar sorbent to retain polar analytes from a non-polar sample matrix.[19]

  • Reversed-Phase SPE: Uses a non-polar sorbent to retain non-polar and moderately polar analytes from a polar sample matrix.

  • Ion-Exchange SPE: Uses a charged sorbent to retain charged analytes.[20] This is particularly useful for basic or acidic heterocyclic compounds.

VI. Data Presentation and Experimental Protocols

Table 1: Comparison of Chromatographic Techniques for Polar Heterocyclic Compounds
TechniqueStationary PhaseMobile PhaseBest Suited ForKey AdvantagesCommon Challenges
Normal-Phase (NP) Polar (e.g., Silica, Alumina)Non-polar organic solventsModerately polar heterocyclesWell-established, good for isomer separationStrong retention of highly polar compounds, peak tailing with basic compounds
Reversed-Phase (RP) Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Heterocycles with some non-polar characterHigh efficiency, wide applicabilityPoor retention of very polar compounds
HILIC Polar (e.g., Amide, Amino)High organic with a small amount of aqueous bufferHighly polar and hydrophilic compoundsExcellent retention for polar compounds, MS-friendlyMethod development can be tricky, requires careful equilibration
Mixed-Mode (MMC) Combines RP and IEX or HILIC propertiesVaries depending on the desired separation modeComplex mixtures with a wide range of polarities and chargesHigh versatility, unique selectivityCan be more complex to develop methods
SFC Various (NP, RP, Chiral)Supercritical CO2 with organic modifiersWide range of polarities, chiral compoundsFast, "green," orthogonal to RP-HPLCRequires specialized instrumentation
Ion-Exchange (IEX) Charged (Anionic or Cationic)Aqueous buffersIonizable heterocyclic compoundsHigh selectivity for charged moleculesSensitive to buffer concentration and pH
Experimental Protocol: HILIC Method Development for a Polar Heterocyclic Amine

This protocol provides a starting point for developing a robust HILIC method.

  • Column Selection:

    • Start with a HILIC column with an amide or zwitterionic stationary phase (e.g., Atlantis Premier BEH Z-HILIC). These often provide good peak shape and retention for a broad range of polar compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water.

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Gradient: 0-10 min, 0-100% B; 10-12 min, 100% B; 12-12.1 min, 100-0% B; 12.1-15 min, 0% B.

  • Sample Preparation:

    • Dissolve the sample in 75:25 (v/v) Acetonitrile:Methanol to a concentration of approximately 1 mg/mL.

  • Equilibration and Injection:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes before the first injection and for 5-10 minutes between subsequent injections.

    • Inject 1-5 µL of the sample.

  • Optimization:

    • Adjust the gradient slope to improve the separation of closely eluting peaks.

    • If peak shape is poor, consider adjusting the pH of the mobile phase by using ammonium acetate instead of ammonium formate.

    • If retention is still not optimal, try a different HILIC stationary phase (e.g., bare silica or an amino phase).[21]

Diagrams

Purification_Workflow cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Troubleshooting cluster_3 Outcome Compound Polar Heterocyclic Compound Properties Assess Polarity & Ionization Compound->Properties NP Normal-Phase Properties->NP Moderately Polar RP Reversed-Phase Properties->RP Some Non-Polar Character HILIC HILIC Properties->HILIC Highly Polar SFC SFC Properties->SFC Broad Polarity / Chiral IEX Ion-Exchange Properties->IEX Ionizable Optimize Optimize Mobile Phase & Stationary Phase NP->Optimize RP->Optimize HILIC->Optimize SFC->Optimize IEX->Optimize Recrystallize Consider Recrystallization Optimize->Recrystallize Pure_Compound Purified Compound Optimize->Pure_Compound Recrystallize->Pure_Compound

Caption: A logical workflow for selecting and troubleshooting a purification method for polar heterocyclic compounds.

HILIC_Mechanism cluster_0 HILIC Stationary Phase cluster_1 Mobile Phase Stationary_Phase Polar Stationary Phase (e.g., Silica, Amide) Water_Layer Immobilized Water Layer Water_Layer->Stationary_Phase Adsorbed to Mobile_Phase High Organic Mobile Phase (>80% Acetonitrile) Analyte Polar Analyte Mobile_Phase->Analyte Carries Analyte Analyte->Water_Layer Partitions into Water Layer (Retention)

Caption: The partitioning mechanism in Hydrophilic Interaction Liquid Chromatography (HILIC).

VII. References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025). --INVALID-LINK--

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. (n.d.). --INVALID-LINK--

  • How Good is SFC for Polar Analytes? | Chromatography Today. (n.d.). --INVALID-LINK--

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. (2011). --INVALID-LINK--

  • Hydrophilic Interaction (HILIC) Columns - Biocompare. (n.d.). --INVALID-LINK--

  • Hydrophilic interaction chromatography - Wikipedia. (n.d.). --INVALID-LINK--

  • Hydrophilic Interaction Chromatography - Columns | Tosoh Bioscience. (n.d.). --INVALID-LINK--

  • Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase | Request PDF - ResearchGate. (n.d.). --INVALID-LINK--

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. (2024). --INVALID-LINK--

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. (n.d.). --INVALID-LINK--

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv. (2025). --INVALID-LINK--

  • Supercritical fluid chromatography - Wikipedia. (n.d.). --INVALID-LINK--

  • Strategies for purifying polar heterocyclic compounds via chromatography - Benchchem. (n.d.). --INVALID-LINK--

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). --INVALID-LINK--

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. (n.d.). --INVALID-LINK--

  • Mobile Phase Modifiers - ZeptoMetrix. (n.d.). --INVALID-LINK--

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. (n.d.). --INVALID-LINK--

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025). --INVALID-LINK--

  • Recrystallization. (n.d.). --INVALID-LINK--

  • Liophilic Mobile Phase Additives in Reversed Phase HPLC - Taylor & Francis Online. (n.d.). --INVALID-LINK--

  • Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit. (2017). --INVALID-LINK--

  • Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. (n.d.). --INVALID-LINK--

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). --INVALID-LINK--

  • (PDF) Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography - ResearchGate. (2025). --INVALID-LINK--

  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. (n.d.). --INVALID-LINK--

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (2025). --INVALID-LINK--

  • Recrystallization1. (n.d.). --INVALID-LINK--

  • (PDF) Mixed-Mode Chromatography - ResearchGate. (n.d.). --INVALID-LINK--

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC - NIH. (2022). --INVALID-LINK--

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). --INVALID-LINK--

  • Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - US. (n.d.). --INVALID-LINK--

  • Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US. (n.d.). --INVALID-LINK--

  • Recrystallization - Chemistry LibreTexts. (2023). --INVALID-LINK--

  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem. (2025). --INVALID-LINK--

  • Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry | Sketchy MCAT. (2023). --INVALID-LINK--

  • Mixed-Mode Chromatography—A Review | LCGC International. (n.d.). --INVALID-LINK--

  • Evolution of Mixed-Mode Chromatography. (n.d.). --INVALID-LINK--

  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. (n.d.). --INVALID-LINK--

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). --INVALID-LINK--

  • Solid Phase Extraction Guide | Thermo Fisher Scientific - US. (n.d.). --INVALID-LINK--

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024). --INVALID-LINK--

  • Sample Cleanup: Method Development for Solid Phase Extraction and Beyond - LabRulez LCMS. (2024). --INVALID-LINK--

  • Troubleshooting for Thin Layer Chromatography - SiliCycle. (2021). --INVALID-LINK--

  • ion exchange chromatography - iajps. (n.d.). --INVALID-LINK--

  • Supelco Guide to Solid Phase Extraction - Sigma-Aldrich. (n.d.). --INVALID-LINK--

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023). --INVALID-LINK--

  • Ion exchange chromatography: A comprehensive review - GSC Online Press. (2025). --INVALID-LINK--

  • Comparison of cation-exchange capillary columns used for ion chromatographic separation of biogenic amines | Request PDF - ResearchGate. (n.d.). --INVALID-LINK--

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012). --INVALID-LINK--

References

unexpected oxidative dimerization of thieno[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for researchers working with thieno[2,3-b]pyridine derivatives. This scaffold is a privileged structure in medicinal chemistry, appearing in compounds developed as kinase inhibitors, anti-proliferative agents, and modulators of various cellular pathways.[1] While the synthesis of thieno[2,3-b]pyridines is well-established, functionalization via oxidation can sometimes lead to unexpected and complex outcomes.[1][2]

This guide addresses a frequently encountered issue: the unexpected oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides . We provide troubleshooting guides, mechanistic insights, and detailed protocols to help you identify, understand, and control this reaction pathway.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Q1: I performed an oxidation on my 3-aminothieno[2,3-b]pyridine and obtained a high molecular weight, sparingly soluble product. How can I confirm if it's an oxidative dimer?

Answer: This is a classic signature of the formation of a polycyclic dimer. The product is often a high-melting crystalline solid with poor solubility in most common organic solvents, except for highly polar ones like DMSO or DMF.[2] To confirm its identity, a combination of spectroscopic methods is essential.

Step 1: Mass Spectrometry (MS) The most direct evidence will come from High-Resolution Mass Spectrometry (HRMS). The expected mass of the dimer will correspond to (2 * M) - 2*H, where M is the molecular mass of your starting material. This accounts for the loss of two hydrogen atoms during the oxidative C-N bond formation.

Step 2: NMR Spectroscopy (¹H and ¹³C) The NMR spectrum of the dimer will be significantly different and often more complex than your starting material.

  • ¹H NMR: Look for the disappearance of the N-H protons of the 3-amino group. The symmetry of the dimer may simplify the spectrum, but you may also observe diastereotopic protons, for example, in methylene groups adjacent to newly formed stereocenters, which appear as complex multiplets (e.g., doublets of quartets).[1][2]

  • ¹³C NMR: The key signal to look for is the appearance of a new carbonyl stretch, typically from a five-membered lactam ring formed during the dimerization. This signal often appears around 1730–1740 cm⁻¹ in the IR spectrum and at a distinct chemical shift in the ¹³C NMR spectrum.[2]

Step 3: Infrared (IR) Spectroscopy The IR spectrum provides a crucial fingerprint.

  • Starting Material (Amide): Shows a typical amide carbonyl (C=O) stretch around 1630–1645 cm⁻¹.

  • Dimer Product (Lactam): A new, strong absorption band will appear at a higher wavenumber, typically 1730–1740 cm⁻¹ , which is characteristic of a five-membered lactam carbonyl group.[2] This shift is a strong indicator of the cyclization that forms the dimer.

Below is a troubleshooting workflow to guide your initial analysis.

start Unexpected Product Observed ms Run HRMS start->ms nmr Acquire ¹H & ¹³C NMR start->nmr ir Acquire IR Spectrum start->ir mass_check Is Mass ≈ (2M) - 2H ? ms->mass_check nmr_check NH₂ protons absent? New complex signals? nmr->nmr_check ir_check New C=O peak at ~1735 cm⁻¹? ir->ir_check dimer Product is likely the Oxidative Dimer. mass_check->dimer Yes other Product is another species. (e.g., S-oxide, N-oxide, halo-derivative) mass_check->other No nmr_check->dimer Yes nmr_check->other No ir_check->dimer Yes ir_check->other No

Caption: Initial product identification workflow.

Q2: My reaction unexpectedly formed this dimer. What is the likely mechanism and why is it happening?

Answer: The formation of the pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-dione core is a fascinating and unexpected cascade. It is believed to proceed through a non-catalyzed, regio- and stereoselective pathway, especially when using oxidants like sodium hypochlorite (NaOCl). The reaction is highly dependent on the solvent system used.[1][2]

Plausible Mechanism: The reaction is initiated by the oxidation of the 3-amino group. A plausible mechanism involves the following key steps:

  • N-Chlorination: The amine nitrogen is oxidized by the hypochlorite to form an N-chloro or N-dichloro intermediate.

  • Nitrenium Ion Formation: This intermediate may form a nitrenium ion or a related reactive nitrogen species.

  • Electrophilic Attack: This electrophilic nitrogen center is attacked by the electron-rich thiophene ring of a second molecule of the thieno[2,3-b]pyridine.

  • Cascade Cyclization: A subsequent intramolecular cyclization occurs where the amide nitrogen attacks a carbonyl group, leading to the formation of the rigid, polycyclic lactam structure.

The solvent plays a critical role in mediating this pathway.

  • In Aqueous Dioxane: This system appears to favor the intermolecular dimerization pathway.

  • In Methanol/DCM: When oxidation is performed in a different solvent system (e.g., with MCPBA in CH₂Cl₂ or methanol), intramolecular cyclization pathways can dominate, leading to different products entirely, not the dimer.[1]

cluster_0 Step 1: Oxidation of Amine cluster_1 Step 2: Intermolecular Attack cluster_2 Step 3: Cascade Cyclization A 3-Aminothieno[2,3-b]pyridine (Monomer 1) B N-Chloro Intermediate A->B NaOCl C Nitrenium Ion Formation B->C E Intermolecular Adduct (C-N Bond Formed) C->E Electrophilic Attack D Monomer 2 D->E Electrophilic Attack F Intramolecular Amide Attack E->F G Final Dimer Product (Polycyclic Lactam) F->G

Caption: Plausible mechanism for oxidative dimerization.

Q3: How can I control this reaction? I either want to prevent the dimerization or improve its yield.

Answer: Control over this reaction is primarily achieved by modifying the solvent system and the oxidizing agent . The dimerization is highly sensitive to the reaction environment.

To PREVENT Dimerization and Favor Other Oxidation Products (e.g., S-oxides):

  • Change the Oxidant: Switch from hypochlorite to organic peroxy acids like meta-chloroperbenzoic acid (MCPBA). MCPBA tends to favor oxidation at other sites, such as the thiophene sulfur, leading to S-oxides or sulfones, or can promote different intramolecular cyclizations.[1][2]

  • Change the Solvent: Avoid aqueous dioxane. Perform the reaction in chlorinated solvents like dichloromethane (CH₂Cl₂) or alcohols like methanol. These solvents disfavor the intermolecular pathway required for dimerization.[1]

To PROMOTE Dimerization and Improve Yields:

  • Use Sodium Hypochlorite: An aqueous solution of NaOCl (bleach) is the key reagent for this transformation. A significant excess (e.g., 10-fold) is often required.[1][2]

  • Optimize the Solvent System:

    • Method A (Homogeneous): Use a mixture of dioxane and water. This provides a medium where the dimerization proceeds, although yields may be moderate (37-55%).[1][2]

    • Method B (Phase-Transfer Catalysis - Recommended): A two-phase system of dichloromethane (CH₂Cl₂) and water with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) gives superior results. This method improves the interaction between the organic-soluble substrate and the water-soluble oxidant, leading to higher yields (43-64%).[1][2]

Summary of Conditions vs. Outcome

ObjectiveOxidantSolvent SystemCatalystTypical OutcomeYield Range
Promote Dimer aq. NaOClDioxane / H₂ONoneDimer37-55%[1]
Improve Dimer Yield aq. NaOClCH₂Cl₂ / H₂OPTC (TBAB)Dimer43-64%[1]
Prevent Dimer MCPBA / MMPPCH₂Cl₂ or MeOHNoneIntramolecular Cyclization Products / S-OxidesN/A
Experimental Protocols
Protocol 1: Synthesis of Dimer via Phase-Transfer Catalysis (Method B)

This protocol is optimized for achieving higher yields of the oxidative dimer.

Materials:

  • 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative (1.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous Sodium Hypochlorite (NaOCl, ~10-15% solution, 10.0 eq)

  • Tetrabutylammonium bromide (TBAB, 0.1 eq)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting 3-aminothieno[2,3-b]pyridine-2-carboxamide (1.0 eq) and TBAB (0.1 eq) in CH₂Cl₂.

  • To this vigorously stirred solution, add the aqueous NaOCl solution (10.0 eq) dropwise at room temperature over 15-20 minutes.

  • Continue to stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, transfer the mixture to a separatory funnel.

  • Quench the excess oxidant by adding saturated aqueous Na₂S₂O₃ solution.

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is often a solid. Purify by recrystallization from an appropriate solvent (e.g., acetone, DMF/ethanol) or by column chromatography if solubility permits.

setup 1. Dissolve Substrate & TBAB in CH₂Cl₂ addition 2. Add aq. NaOCl dropwise at RT setup->addition react 3. Stir vigorously Monitor by TLC addition->react quench 4. Quench with aq. Na₂S₂O₃ react->quench workup 5. Aqueous Workup (NaHCO₃, Brine) quench->workup dry 6. Dry (Na₂SO₄) & Concentrate workup->dry purify 7. Purify Crude Product (Recrystallization/Chromatography) dry->purify product Isolated Dimer purify->product

Caption: Experimental workflow for dimer synthesis.

References

how to avoid N-alkylation side products during esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges during esterification, with a specific focus on avoiding N-alkylation side products.

Frequently Asked Questions (FAQs)

Q1: What is N-alkylation and why is it a problem during esterification?

A1: N-alkylation is an undesired side reaction that can occur during the esterification of compounds containing both a carboxyl group and an amino group, such as amino acids. The nitrogen atom of the amine is nucleophilic and can compete with the alcohol reactant, attacking the alkylating agent or the activated carboxylic acid. This results in the formation of N-alkylated byproducts, reducing the yield of the desired ester and complicating the purification process.

Q2: What are the main factors that promote N-alkylation side reactions?

A2: Several factors can contribute to an increase in N-alkylation side products:

  • Nucleophilicity of the Amine: Primary and secondary amines are strong nucleophiles.

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures and the use of highly reactive alkylating agents, can favor N-alkylation.[1]

  • Steric Hindrance: Less sterically hindered amines are more susceptible to alkylation.

  • Choice of Base: The type and amount of base used can influence the relative rates of O-alkylation (esterification) and N-alkylation.[2]

Q3: What is the most common strategy to prevent N-alkylation?

A3: The most widely used and effective strategy is the protection of the amine group.[3][4] This involves converting the amine into a less nucleophilic functional group, typically a carbamate, before the esterification reaction.[3][4][5] After the ester has been formed, the protecting group can be selectively removed.

Troubleshooting Guide: N-Alkylation Side Products

Issue: I am observing significant amounts of N-alkylated byproducts in my esterification reaction.

This guide will walk you through potential causes and solutions to minimize or eliminate this common side reaction.

Step 1: Diagnose the Potential Cause

The first step is to identify why N-alkylation is occurring in your specific reaction. Consider the following possibilities:

  • Unprotected Amine: Is the amine group in your starting material unprotected?

  • Reaction Conditions: Are you using high temperatures or highly reactive reagents?

  • Stoichiometry: Is the ratio of your reactants and reagents optimal?

Step 2: Implement a Solution

Based on your diagnosis, choose one of the following strategies.

Protecting the amine group is the most robust method to prevent N-alkylation. The tert-butyloxycarbonyl (Boc) group is a popular choice due to its ease of installation and removal under conditions that typically do not affect the ester group.[3][4]

Experimental Protocol: Boc Protection of an Amino Acid

  • Dissolve the Amino Acid: Dissolve the amino acid in a suitable solvent system, such as a mixture of dioxane and water or THF and water.[6]

  • Add Base: Add a base, such as sodium hydroxide or sodium bicarbonate, to the solution.[6]

  • Add Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Stir: Stir the reaction at room temperature for a few hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Perform an aqueous work-up to remove excess reagents and isolate the Boc-protected amino acid.

Logical Workflow for Amine Protection Strategy

G cluster_0 Reaction Sequence Start Amino Acid (with free amine) Protect Boc Protection (Amine is now a carbamate) Start->Protect Boc₂O, Base Esterify Esterification Reaction Protect->Esterify Alcohol, Coupling Agent Deprotect Boc Deprotection (Acidic conditions, e.g., TFA) Esterify->Deprotect TFA Product Desired Amino Acid Ester (with free amine) Deprotect->Product

Caption: Workflow for esterification with amine protection.

If amine protection is not feasible, you may be able to minimize N-alkylation by modifying the reaction conditions.

  • Lower the Temperature: Running the reaction at a lower temperature can sometimes selectively slow down the rate of N-alkylation more than the rate of esterification.[7]

  • Choose a Milder Alkylating Agent: If using an alkylation-based esterification method, select a less reactive alkylating agent.[1]

  • Optimize Base Selection: The choice of base can be critical. For some N-alkylation reactions, cesium bases like cesium carbonate have been shown to favor mono-alkylation.[2]

Certain esterification methods are inherently less prone to causing N-alkylation.

  • Fischer Esterification: This method uses an excess of the alcohol as the solvent and an acid catalyst (like H₂SO₄ or HCl).[8] The amine will be protonated to form a non-nucleophilic ammonium salt, thus preventing N-alkylation.

Reaction Pathway: Fischer Esterification of an Amino Acid

G cluster_0 Desired O-Alkylation (Esterification) cluster_1 Prevented N-Alkylation AA Amino Acid Protonated_Carbonyl Protonated Carbonyl AA->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'OH Ester Amino Acid Ester Tetrahedral_Intermediate->Ester - H₂O, - H⁺ Amine Amine Group (Nucleophilic) Ammonium Ammonium Ion (Non-nucleophilic) Amine->Ammonium + H⁺ (from acid catalyst)

Caption: Fischer esterification prevents N-alkylation.

  • Reductive Amination for N-Alkylation followed by Esterification: If the goal is a specific N-alkylated amino acid ester, it is often better to perform the N-alkylation first under controlled conditions (reductive amination) and then esterify the resulting secondary amine. Reductive amination is a reliable method to avoid over-alkylation.[2]

Data Summary: Comparison of Amine Protecting Groups

The choice of protecting group is critical and depends on the stability of your molecule to the required deprotection conditions.

Protecting GroupAbbreviationInstallation ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acids (e.g., TFA, HCl)[3][4][6]Stable to base and hydrogenolysis
CarboxybenzylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)[3][4]Stable to acidic and basic conditions
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)[4]Stable to acid and hydrogenolysis

Analytical Methods for Detecting N-Alkylation

If you suspect N-alkylation, the following analytical techniques can be used for confirmation and quantification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the presence of N-alkyl groups. ¹H-¹⁵N HMBC NMR can be particularly useful for unambiguously determining the site of alkylation.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the N-alkylated byproduct. LC-MS is useful for separating the desired product from the side product and quantifying the relative amounts.[10]

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the desired ester from N-alkylated impurities.

References

Technical Support Center: Deep Learning for Suzuki Coupling Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions using deep learning. This resource is designed for researchers, scientists, and drug development professionals who are leveraging predictive models to design and execute experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered during your research.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when using a deep learning model to predict optimal Suzuki coupling conditions.

Problem 1: The model predicts a low yield for a reaction that is expected to be high-yielding.

Possible Causes and Solutions:

  • Out-of-Distribution Substrates: The model may not have been trained on substrates with similar electronic or steric properties to yours. Deep learning models can struggle to make accurate predictions for molecules that are significantly different from their training data.[1]

    • Solution: Check if your substrates are well-represented in the model's training data, if available. If not, consider using the model's prediction as a baseline and perform a limited experimental screen around the suggested conditions.

  • Data Bias in Training: The training data may be biased towards certain reaction conditions that are popular in the literature but not necessarily optimal for all substrates. The model might be predicting based on frequency rather than chemical reactivity.[2][3][4]

    • Solution: Investigate the model's documentation for information on data sources and potential biases. If possible, use model interpretability tools to understand which features are driving the prediction. This might reveal if the model is relying on superficial correlations.[5][6][7][8]

  • Incorrect Input Representation: Ensure that the input format for your molecules (e.g., SMILES strings) and reaction conditions are correctly formatted and use the same conventions as the training data.

    • Solution: Double-check the input syntax and atom mapping. Use canonical SMILES to avoid ambiguity.

Problem 2: The experimentally validated yield is significantly lower than the model's prediction.

Possible Causes and Solutions:

  • Subtle Experimental Factors: The model may not account for all experimental variables that can influence reaction yield, such as trace impurities, water content, or the specific grade of reagents.[3]

    • Solution: Review your experimental setup. Ensure all reagents and solvents are of high purity and anhydrous where necessary. Degas the reaction mixture thoroughly to prevent catalyst decomposition.

  • Model "Black Box" Limitations: The model may be a "black box," meaning its decision-making process is not transparent. It might have learned correlations that are not chemically intuitive and do not hold true in a real-world lab setting.[5][6][7][8]

    • Solution: If the model developers provide tools for interpretation, use them to analyze the prediction.[5][6][7][8] This can help identify if the model is focusing on relevant chemical features.

  • Lack of Negative Data in Training: The model may have been trained predominantly on successful reactions, leading to an optimistic bias in its predictions. It may not have learned the conditions under which a reaction fails.[2][3][4]

    • Solution: Treat the model's prediction as a starting point for optimization rather than a guaranteed outcome. Consider performing a small design of experiments (DoE) around the predicted optimal conditions to find the true optimum.

Problem 3: The model suggests unconventional or impractical reaction conditions.

Possible Causes and Solutions:

  • Model Exploration of Chemical Space: The model might be identifying novel conditions that have not been widely explored in the literature.

    • Solution: Evaluate the feasibility of the suggested conditions in your lab. If the reagents are accessible and the conditions are safe, it may be worth testing the model's prediction, as it could lead to the discovery of a more efficient protocol.

  • Erroneous Training Data: The model's suggestion could be based on erroneous data points in the training set.

    • Solution: If possible, try to find the source of the training data to verify the validity of similar reactions. Use your chemical intuition to assess whether the suggested conditions are plausible.

Frequently Asked Questions (FAQs)

Q1: How can I trust the predictions of a "black box" deep learning model?

A1: While the internal workings of some deep learning models can be opaque, you can build confidence in their predictions through several methods:[5][6][7][8]

  • Validation on Known Reactions: Test the model on a set of well-characterized Suzuki coupling reactions from your own lab or the literature to see if its predictions align with known outcomes.

  • Model Interpretability: Utilize any available tools that provide insight into the model's decision-making process. These tools can highlight which parts of the input molecules or which reaction conditions are most influential in the prediction.[5][6][7][8][9]

  • Incremental Adoption: Use the model's predictions to guide, rather than dictate, your experimental design. Start with a small-scale experiment to validate the predicted conditions before committing to a larger scale.

Q2: What kind of data is needed to train a reliable deep learning model for Suzuki coupling?

A2: A robust model requires a large and diverse dataset of high-quality experimental data. Key characteristics of a good dataset include:

  • Size and Diversity: A large number of reactions with a wide variety of substrates (aryl halides and boronic acids/esters), catalysts, ligands, bases, and solvents.[10]

  • Inclusion of Negative Data: The dataset should include both successful and failed reactions to help the model learn the boundaries of reactivity.[2][3][4]

  • Standardized Conditions: Consistent recording of reaction parameters such as temperature, concentration, and reaction time is crucial.

  • High-Throughput Experimentation (HTE): HTE is a powerful method for generating the large, high-quality datasets needed for training deep learning models.[10][11]

Q3: My model's predictions are not accurate. What are the first troubleshooting steps?

A3:

  • Check Your Inputs: Verify that the molecular structures and reaction conditions are correctly formatted.

  • Assess Data Relevance: Determine if your reaction is within the chemical space covered by the model's training data.

  • Review Model Documentation: Look for information on the model's architecture, training data, and known limitations.

  • Perform a Control Experiment: Run a well-established Suzuki coupling reaction and compare the experimental outcome to the model's prediction to benchmark its performance.

Q4: Can a deep learning model suggest a completely new catalyst or ligand for my reaction?

A4: Some advanced deep learning models, particularly generative models, have the potential to propose novel catalysts and ligands.[12] However, the reliability of these suggestions depends on the model's architecture and the diversity of its training data. Any novel catalyst proposed by a model would require thorough experimental validation.

Data Presentation

Table 1: Comparison of Deep Learning Model Performance for Suzuki Coupling Yield Prediction

Model ArchitectureInput RepresentationPerformance MetricReported ValueReference
Graph Transformer Neural Network (GTNN)2D/3D Molecular Graphs, One-Hot Encoded Conditions3-Category Classification Accuracy76.3% (±0.2%)[10][11]
Fingerprint-based Neural Network (ECFPNN)ECFP Fingerprints, One-Hot Encoded ConditionsBinary Classification F1-Score79.1% (±0.9%)[10][11]
Recurrent Neural Network (RNN)-based VAESMILES/SELFIESMean Absolute Error (MAE)2.35 kcal/mol (for binding energy)[12]
Deep Reaction Optimizer (DRO)Experimental Conditions and YieldNot Applicable (Optimizer)Outperformed other methods in fewer steps[13][14][15]

Experimental Protocols

Protocol 1: General Workflow for Deep Learning-Guided Suzuki Coupling Optimization

This protocol outlines the general steps for using a pre-trained deep learning model to optimize a Suzuki coupling reaction.

  • Input Reactants and Desired Product: Provide the model with the chemical structures of your aryl halide, boronic acid or ester, and the desired biaryl product, typically in SMILES format.

  • Define the Search Space: Specify the range of catalysts, ligands, bases, and solvents you are willing to screen in your experiment.

  • Generate Predictions: The deep learning model will predict the yield or a classification of success for various combinations of reaction conditions within your defined search space.

  • Select Conditions for Experimental Validation: Based on the model's predictions, select a set of promising reaction conditions to test in the lab. It is often beneficial to include a mix of high-predicted-yield conditions and some diverse options to explore the reaction space.

  • Perform Small-Scale Experiments: Conduct the Suzuki coupling reactions at a small scale (e.g., in a 96-well plate) using the selected conditions.

  • Analyze Experimental Results: Determine the experimental yield for each reaction using techniques like UPLC-MS or GC-MS.

  • (Optional) Retrain or Fine-tune the Model: If your experimental results differ significantly from the predictions, you can use this new data to retrain or fine-tune the model to improve its accuracy for your specific class of substrates.

Visualizations

Experimental_Workflow Deep Learning-Guided Suzuki Coupling Workflow cluster_computational In Silico cluster_experimental Experimental cluster_feedback Feedback Loop A Input: Aryl Halide, Boronic Acid, Product C Deep Learning Model: Predict Reaction Yields A->C B Define Search Space: Catalysts, Ligands, Bases, Solvents B->C D Select Candidate Reaction Conditions C->D E Small-Scale High-Throughput Experimentation D->E F Reaction Analysis (UPLC-MS, GC-MS) E->F G Identify Optimal Conditions F->G H New Experimental Data F->H I Retrain/Fine-tune Model H->I I->C

Caption: Workflow for optimizing Suzuki coupling reactions using a deep learning model.

Troubleshooting_Logic Troubleshooting Low Experimental Yield Start Low Experimental Yield Despite High Prediction CheckInputs Are inputs (SMILES, conditions) correctly formatted? Start->CheckInputs CheckScope Is the reaction within the model's training scope? CheckInputs->CheckScope Yes Outcome1 Input Error Identified: Correct and re-run prediction CheckInputs->Outcome1 No CheckExperiment Review experimental setup (reagent purity, atmosphere) CheckScope->CheckExperiment Yes Outcome2 Out-of-Scope Reaction: Use prediction as a baseline only CheckScope->Outcome2 No InterpretPrediction Use interpretability tools to understand model reasoning CheckExperiment->InterpretPrediction No obvious issues Outcome3 Experimental Issue Found: Refine protocol and re-run experiment CheckExperiment->Outcome3 Issue identified DoE Perform Design of Experiments around predicted conditions InterpretPrediction->DoE Outcome4 Model Insight Gained: Adjust experimental plan DoE->Outcome4

Caption: Logical steps for troubleshooting low experimental yields.

References

Technical Support Center: Scaling Up 2-Pyridone Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up 2-pyridone synthesis reactions.

Troubleshooting Guides

Issue 1: Decreased Yield Upon Scale-Up

Q: We observed a significant drop in yield when scaling our 2-pyridone synthesis from a 1L laboratory setup to a 50L pilot reactor. What are the potential causes and how can we troubleshoot this?

A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale. Here’s a systematic approach to diagnosing and addressing the issue:

1. Mass and Heat Transfer Limitations:

  • Problem: In larger reactors, the surface-area-to-volume ratio decreases, leading to less efficient heat transfer. This can result in localized hotspots or an inability to maintain the optimal reaction temperature, promoting side reactions and degradation of reactants or products. Similarly, inefficient mixing can lead to localized high concentrations of reagents, also favoring side product formation.

  • Troubleshooting Steps:

    • Improve Agitation: Ensure the stirrer design and speed are adequate for the larger volume to maintain a homogenous reaction mixture. Consider installing baffles in the reactor to improve mixing efficiency.

    • Optimize Reagent Addition: Instead of adding reagents all at once, implement a controlled, slower addition rate. This helps to manage exothermic reactions and maintain better temperature control.

    • Jacket Temperature Control: Profile the temperature of the reactor contents at different locations to identify any hot spots. Adjust the heating/cooling jacket temperature profile accordingly.

2. Changes in Reaction Kinetics:

  • Problem: Some reactions are sensitive to the concentration of reactants. As the scale increases, maintaining uniform concentration can be challenging, potentially altering the reaction kinetics and favoring undesired pathways.

  • Troubleshooting Steps:

    • Process Analytical Technology (PAT): Employ in-situ monitoring techniques (e.g., FTIR, Raman spectroscopy) to track the concentration of key reactants and intermediates in real-time. This data can help you adjust addition rates and reaction times.

    • Re-optimization at Scale: It may be necessary to re-optimize reaction parameters such as temperature, pressure, and catalyst loading at the pilot scale.

3. Impurity Profile Changes:

  • Problem: Minor impurities in starting materials that were insignificant at the lab scale can have a magnified negative impact on the reaction at a larger scale, potentially poisoning catalysts or participating in side reactions.

  • Troubleshooting Steps:

    • Re-evaluate Starting Material Specifications: Analyze the purity of your starting materials and identify any new or increased levels of impurities.

    • Purification of Starting Materials: If necessary, purify the starting materials before use in the large-scale reaction.

Issue 2: Increased Impurity Formation

Q: Our 2-pyridone product from the pilot-scale synthesis shows a higher level of impurities compared to the lab-scale product, making purification difficult. How can we identify and mitigate these impurities?

A: Increased impurity formation is often linked to the same factors that cause yield loss at scale. Here’s how to approach this problem:

1. Identify the Impurities:

  • Analytical Characterization: Use techniques like LC-MS, GC-MS, and NMR to identify the structure of the major impurities. Understanding the structure of the byproducts can provide clues about the side reactions that are occurring.

2. Address Common Side Reactions:

  • Guareschi-Thorpe Synthesis: A common side reaction is the self-condensation of the cyanoacetamide or the 1,3-dicarbonyl compound.[1] Inadequate temperature control can exacerbate these reactions.

  • Hantzsch Dihydropyridine Synthesis (a precursor to some pyridones): Incomplete oxidation of the dihydropyridine intermediate is a frequent issue.[2] Also, side reactions can lead to the formation of various unexpected products depending on the reaction conditions.[3]

  • Troubleshooting Steps:

    • Optimize Stoichiometry: Carefully control the molar ratios of your reactants.

    • Temperature and Reaction Time: Re-evaluate and optimize the reaction temperature and time to minimize the formation of specific byproducts.

    • Oxidation Step (for Hantzsch): Ensure the oxidizing agent is added in the correct stoichiometry and that the reaction goes to completion.

3. Purification Strategy:

  • Problem: The increased volume of product and potentially different impurity profile may render the lab-scale purification method inefficient.

  • Troubleshooting Steps:

    • Recrystallization Optimization: Experiment with different solvent systems and cooling profiles for recrystallization to improve purity and recovery.

    • Chromatography Adjustments: If using column chromatography, you may need to adjust the stationary phase, mobile phase gradient, and loading capacity for the larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up 2-pyridone synthesis? A1: Key safety considerations include:

  • Thermal Runaway: Exothermic reactions that are easily controlled in the lab can become dangerous at scale. A thorough thermal hazard assessment is crucial.

  • Reagent Handling: Handling larger quantities of potentially hazardous reagents and solvents requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed transfer systems).

  • Pressure Build-up: Some reactions may evolve gases. Ensure the reactor is properly vented to prevent pressure build-up.

Q2: How does the choice of solvent impact the scale-up of a 2-pyridone synthesis? A2: The solvent plays a critical role in solubility, reaction kinetics, and heat transfer. When scaling up:

  • Solubility: Ensure all reactants and intermediates remain in solution at the desired reaction temperature to avoid precipitation and mixing issues.

  • Boiling Point: A solvent with a suitable boiling point can help in controlling the reaction temperature via reflux.

  • Work-up and Environmental Impact: Consider the ease of solvent removal during work-up and the environmental, health, and safety (EHS) profile of the solvent.

Q3: Our catalyst seems to be less effective at the pilot scale. What could be the cause? A3: Catalyst deactivation at a larger scale can be due to:

  • Poisoning: Impurities in the starting materials or solvents can poison the catalyst.

  • Leaching: For heterogeneous catalysts, the active species may leach into the reaction mixture.

  • Mass Transfer Limitations: The rate at which reactants reach the catalyst surface may be limited by inefficient mixing.

  • Troubleshooting: Analyze for catalyst poisons, consider catalyst immobilization techniques to prevent leaching, and improve agitation.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Guareschi-Thorpe Synthesis of a 2-Pyridone Derivative

ParameterLab-Scale (1L Reactor)Pilot-Scale (50L Reactor)
Reactants
Cyanoacetamide1.0 mol50.0 mol
Ethyl Acetoacetate1.1 mol55.0 mol
Piperidine (catalyst)0.1 mol5.0 mol
Ethanol (solvent)500 mL25 L
Reaction Conditions
Temperature78°C (reflux)78-82°C (jacket temp 90°C)
Reaction Time4 hours6 hours
Results
Yield 85% 68%
Purity (by HPLC) 98.5% 95.2%
Major Impurity Self-condensation product (0.8%)Self-condensation product (3.5%)

Note: This data is illustrative and will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed Methodology for a Pilot-Scale Guareschi-Thorpe Synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Materials:

  • Cyanoacetamide (50.0 mol, 4.20 kg)

  • Ethyl acetoacetate (55.0 mol, 7.16 kg)

  • Piperidine (5.0 mol, 0.43 kg)

  • Ethanol (25 L)

Equipment:

  • 50L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Heating/cooling jacket.

  • Addition funnel.

Procedure:

  • Charge the 50L reactor with ethanol (20 L) and cyanoacetamide (50.0 mol).

  • Stir the mixture at 200 rpm until the cyanoacetamide is fully dissolved.

  • Add piperidine (5.0 mol) to the reactor.

  • In a separate vessel, prepare a solution of ethyl acetoacetate (55.0 mol) in ethanol (5 L).

  • Slowly add the ethyl acetoacetate solution to the reactor over a period of 1 hour, maintaining the internal temperature below 30°C.

  • Once the addition is complete, heat the reaction mixture to reflux (approximately 78-82°C) using the heating jacket.

  • Maintain the reaction at reflux for 6 hours, monitoring the progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to 10°C.

  • The product will precipitate out of the solution. Filter the solid product and wash with cold ethanol (2 x 2 L).

  • Dry the product in a vacuum oven at 50°C to a constant weight.

Mandatory Visualization

Troubleshooting_Workflow cluster_diagnosis Problem Diagnosis cluster_investigation Investigation Pathways cluster_solutions Potential Solutions Low_Yield Low Yield or High Impurities Analyze_Data Analyze Batch Data (Yield, Purity, Cycle Time) Low_Yield->Analyze_Data Compare_Scales Compare Lab vs. Pilot Scale Data Analyze_Data->Compare_Scales Heat_Transfer Heat Transfer Issues? (Hotspots, Cooling) Compare_Scales->Heat_Transfer Mixing Mixing Inefficient? (Heterogeneity) Compare_Scales->Mixing Kinetics Reaction Kinetics Shifted? (Concentration Effects) Compare_Scales->Kinetics Impurities_Raw Raw Material Impurities? Compare_Scales->Impurities_Raw Heat_Transfer->Mixing Optimize_Addition Optimize Reagent Addition Rate Heat_Transfer->Optimize_Addition Yes Mixing->Kinetics Improve_Agitation Improve Agitation (Stirrer/Baffles) Mixing->Improve_Agitation Yes Kinetics->Impurities_Raw Reoptimize_Params Re-optimize T, P, t Kinetics->Reoptimize_Params Yes Purify_Reagents Purify Starting Materials Impurities_Raw->Purify_Reagents Yes Successful_Scale_Up Successful Scale-Up Optimize_Addition->Successful_Scale_Up Improve_Agitation->Successful_Scale_Up Reoptimize_Params->Successful_Scale_Up Purify_Reagents->Successful_Scale_Up

Caption: A logical workflow for troubleshooting common issues in scaling up 2-pyridone synthesis.

Side_Reaction_Pathway Cyanoacetamide Cyanoacetamide Intermediate Acyclic Intermediate Cyanoacetamide->Intermediate Diketone 1,3-Diketone Diketone->Intermediate 2_Pyridone Desired 2-Pyridone Intermediate->2_Pyridone Cyclization Self_Condensation Self-Condensation Product Cyanoacetamide2 Cyanoacetamide (Excess or Localized High Conc.) Cyanoacetamide2->Self_Condensation Base-catalyzed

Caption: Simplified pathway illustrating a common side reaction in Guareschi-Thorpe 2-pyridone synthesis.

References

Validation & Comparative

Analysis of 1H NMR Spectra: A Comparative Guide for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectrum for a substituted pyridinone derivative. Due to the absence of publicly available experimental ¹H NMR data for Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate, this document will use Methyl 6'-methyl-2'-oxo-4'-phenyl-1',2',3',4'-tetrahydro-[2,5'-bipyrimidine]-6'-carboxylate , a structurally related dihydropyrimidine derivative, as an illustrative example to showcase the data presentation, experimental protocols, and visualizations requested. This example will serve as a template for the analysis of similar compounds.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for our example compound and a common alternative, highlighting key differences in chemical shifts (δ) and multiplicities. These variations provide crucial insights into the electronic and structural environment of the protons in each molecule.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Solvent
Methyl 6'-methyl-2'-oxo-4'-phenyl-1',2',3',4'-tetrahydro-[2,5'-bipyrimidine]-6'-carboxylate (Example) H-4'5.14s-DMSO-d₆
Phenyl-H7.27m-DMSO-d₆
NH-1'7.73s-DMSO-d₆
NH-3'9.19s-DMSO-d₆
OCH₃3.98q7.2DMSO-d₆
CH₃2.25s-DMSO-d₆
CH₃ (ester)1.09t7.2DMSO-d₆
Alternative: A generic N-methyl-2-pyridone H-3~6.2-6.6d~9CDCl₃
H-4~7.3-7.5t~7-8CDCl₃
H-5~6.1-6.3d~7CDCl₃
H-6~7.2-7.4d~6CDCl₃
N-CH₃~3.5s-CDCl₃

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra is essential for accurate structural elucidation and comparison.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure complete dissolution; vortex or sonicate if necessary.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient for this class of compounds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to deduce the proton connectivity.

Visualization of Molecular Structure and Proton Environment

The following diagram illustrates the chemical structure of the example compound, Methyl 6'-methyl-2'-oxo-4'-phenyl-1',2',3',4'-tetrahydro-[2,5'-bipyrimidine]-6'-carboxylate, and highlights the key proton environments discussed in the data table.

Caption: Structure of the example compound with key proton groups highlighted.

This guide provides a framework for the comparative analysis of ¹H NMR spectra for substituted pyridinone derivatives. The principles of data tabulation, standardized experimental protocols, and clear visualizations are crucial for robust scientific communication and drug development efforts.

A Comparative Guide to 13C NMR Analysis of Substituted 2-Pyridones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C NMR chemical shifts of substituted 2-pyridones, offering valuable insights for the structural elucidation and characterization of these important heterocyclic compounds. The data presented, supported by detailed experimental protocols, will aid researchers in understanding the influence of various substituents on the electronic environment of the 2-pyridone ring.

Introduction to 13C NMR of 2-Pyridones

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of novel 2-pyridone derivatives. The chemical shift of each carbon atom in the 2-pyridone ring is highly sensitive to the nature and position of substituents, providing a detailed fingerprint of the molecule's electronic distribution.

This guide summarizes the 13C NMR data for a series of substituted 2-pyridones, highlighting the trends in chemical shifts upon substitution. This information can be used to predict the chemical shifts of new derivatives and to aid in the assignment of complex spectra.

Comparative 13C NMR Data of Substituted 2-Pyridones

The following table summarizes the 13C NMR chemical shifts (δ, ppm) for a selection of substituted 2-pyridones. The data has been compiled from various literature sources and is presented to facilitate comparison. All data was recorded in deuterated dimethyl sulfoxide (DMSO-d6), unless otherwise specified.

Substituent(s)C2C3C4C5C6Solvent
Unsubstituted163.5105.3140.0119.5135.2DMSO-d6
6-Methyl163.2104.5139.8118.7145.1DMSO-d6
3-Amino-4-phenyl161.7111.1145.2123.4148.0CDCl3
3-Amino-4-(4-nitrophenyl)160.0114.6148.0123.4166.0CDCl3

Note: The chemical shifts can be influenced by solvent and concentration. The data presented here should be used as a guide for comparison.

Key Observations and Signaling Pathways

The position of substituents on the 2-pyridone ring significantly influences the 13C NMR chemical shifts. Electron-withdrawing groups, such as the nitro group, generally cause a downfield shift (higher ppm) of the carbon atoms, particularly those in the ortho and para positions. Conversely, electron-donating groups, such as amino and methyl groups, tend to cause an upfield shift (lower ppm).

The C2 carbon, being part of the carbonyl group, consistently appears at the most downfield position, typically in the range of 160-165 ppm. The chemical shifts of C3 to C6 are more variable and provide the most information about the substitution pattern.

dot

Caption: General structure of a substituted 2-pyridone, indicating the numbering of the carbon atoms.

Experimental Protocol for 13C NMR Analysis

A standardized protocol is crucial for obtaining high-quality and reproducible 13C NMR data.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. DMSO-d6 is a common choice for 2-pyridones due to their polarity. Other common solvents include chloroform-d (CDCl3) and methanol-d4 (CD3OD).

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Higher concentrations generally lead to better signal-to-noise ratios in a shorter acquisition time.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample.

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): Typically around 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.

  • Number of Scans (NS): This will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are often sufficient.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is usually adequate to cover the entire range of carbon chemical shifts in 2-pyridones.

  • Temperature: Experiments are typically run at room temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or by referencing to the known chemical shift of the deuterated solvent.

dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample_Purity Ensure High Purity Dissolve Dissolve in Deuterated Solvent (10-50 mg in 0.5-0.7 mL) Sample_Purity->Dissolve Add_Standard Add Internal Standard (TMS) Dissolve->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer Load_Sample Load Sample into Spectrometer Transfer->Load_Sample Set_Parameters Set Acquisition Parameters (Pulse Program, AQ, D1, NS, SW) Load_Sample->Set_Parameters Acquire_Data Acquire 13C NMR Spectrum Set_Parameters->Acquire_Data FT Fourier Transformation Acquire_Data->FT Phase_Baseline Phasing and Baseline Correction FT->Phase_Baseline Reference Reference Spectrum (TMS or Solvent) Phase_Baseline->Reference Peak_Picking Peak Picking and Chemical Shift Assignment Reference->Peak_Picking Analysis Structural Elucidation and Comparison Peak_Picking->Analysis

mass spectrometry data for Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of mass spectrometry data for compounds structurally related to Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate. Due to the limited availability of public data for the specific target compound, this guide leverages data from analogous structures to predict its mass spectrometric behavior and fragmentation patterns.

Introduction

Mass spectrometry is a cornerstone analytical technique in chemical and pharmaceutical research, providing critical information on molecular weight and structure. This guide focuses on the expected mass spectrometry characteristics of this compound by examining data from similar pyridine-based compounds. Understanding the fragmentation patterns of these analogues allows for a more informed analysis of related novel compounds.

Predicted Mass Spectrometry Data

The following table summarizes the predicted key mass-to-charge ratios (m/z) for the title compound based on its structure and data from related molecules.

Ion DescriptionPredicted m/zNotes
Molecular Ion [M]+ 292.96Calculated exact mass for C7H6INO3. The presence of iodine's characteristic isotopic pattern would be a key identifier.
[M+H]+ 293.97Expected in soft ionization techniques like ESI or CI.
[M-CH3]+ 277.95Loss of the methyl group from the ester.
[M-OCH3]+ 261.95Loss of the methoxy group from the ester.
[M-COOCH3]+ 233.95Loss of the entire methyl carboxylate group.
[C6H3INO]+ 231.93Fragment corresponding to the iodinated pyridinone ring after loss of the ester.
[C5H3IN]+ 215.94Further fragmentation of the ring.

Comparative Data from Analogous Structures

To provide a practical reference, the following table presents observed mass spectrometry data from structurally similar compounds found in the literature. This comparative data helps in understanding the potential fragmentation pathways.

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z) and Interpretation
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate C12H11NO3S249.29[M]+ at 249, fragments corresponding to loss of -SCH3 and -COOCH3.
2(1H)-Pyridinone C5H5NO95.10Molecular ion [M]+ at m/z 95 (100%), and a significant fragment at m/z 67 due to the loss of CO.[1]
Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate C14H16N2O3260.29MS: m/z: 260 (M+).

Experimental Protocols

A general methodology for obtaining mass spectrometry data for small organic molecules like this compound is outlined below. This protocol is based on standard practices for electron ionization (EI) and electrospray ionization (ESI) mass spectrometry.

Sample Preparation:

  • Dissolve approximately 1 mg of the solid compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • For ESI, further dilute the solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • For direct infusion ESI, the diluted solution can be directly introduced into the mass spectrometer. For LC-MS, the sample is injected into the liquid chromatograph.

  • For EI, the sample is introduced via a direct insertion probe or gas chromatography inlet.

Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source:

    • Electron Ionization (EI): Typically performed at 70 eV. This is a "hard" ionization technique that induces significant fragmentation, providing structural information.

    • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation.

  • Mass Analyzer: The analyzer separates ions based on their mass-to-charge ratio.

  • Data Acquisition: Acquire spectra over a relevant m/z range (e.g., 50-500 amu). For tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to provide further structural details.

Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the mass spectrometric analysis of a small organic molecule.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Compound Solid Compound Dissolution Dissolve in Solvent Compound->Dissolution Dilution Dilute for Analysis Dissolution->Dilution Ionization Ionization (EI or ESI) Dilution->Ionization Sample Introduction Mass_Analyzer Mass Analyzer (Separation by m/z) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Interpretation Interpretation (Fragmentation Analysis) Spectrum->Interpretation

Caption: Experimental workflow for mass spectrometry analysis.

Conclusion

References

Introduction to FT-IR Spectroscopy of 2-Oxo-1,2-dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of FT-IR spectroscopy for the characterization of 2-oxo-1,2-dihydropyridine derivatives against other analytical techniques is presented for researchers, scientists, and drug development professionals. This guide provides supporting experimental data and detailed protocols to aid in the structural elucidation and analysis of this important class of heterocyclic compounds.

2-Oxo-1,2-dihydropyridine, also known as 2-pyridone, and its derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry, including their use as cardiotonic agents and in the development of novel anticancer therapies.[1][2] Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that is instrumental in the characterization of these molecules. It provides crucial information about the functional groups present in the molecule, helping to confirm the successful synthesis of target derivatives and to elucidate their molecular structure. The FT-IR spectrum reveals characteristic vibrational frequencies of specific bonds, such as the carbonyl (C=O), amine (N-H), and cyano (C≡N) groups, which are often present in these derivatives.

Comparative FT-IR Spectral Data

The table below summarizes the key FT-IR absorption bands for several 2-oxo-1,2-dihydropyridine derivatives, providing a baseline for comparison. The presence and exact position of these bands can vary depending on the specific substituents on the pyridine ring.

Derivative Class C=O Stretch (cm⁻¹) **N-H Stretch (cm⁻¹) **C≡N Stretch (cm⁻¹) Other Key Bands (cm⁻¹) Reference
4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles1640–17103100–34002100–2250-[3]
4,6-Dimethyl-2-oxo-pyridine derivative1723, 1660-2219-[2]
4-(Thiomethyl)-2-oxopyridine derivative1707, 16813365, 3318 (Amino)2214-[2]
1′H-Spiro-indene-2,4′-pyridine derivative1713-22123373 (Hydroxyl)[2]
2-Oxo-1,3-bis(phenylhydrazono) derivativesPresent--1557–1515 (N-H Bending), 1580–1560 & 1450–1400 (N=N)[4]

Comparison with Alternative Analytical Techniques

While FT-IR is excellent for identifying functional groups, a comprehensive characterization of 2-oxo-1,2-dihydropyridine derivatives often requires complementary techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. This allows for the precise determination of the molecular skeleton and the position of substituents, which FT-IR cannot provide. For instance, ¹H NMR can distinguish between protons on the pyridine ring, helping to confirm the substitution pattern.[5][6]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition. Fragmentation patterns observed in the mass spectrum can further aid in structural elucidation.[3]

  • X-ray Crystallography: For crystalline compounds, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including bond lengths and angles.

In a typical workflow, FT-IR is used as a rapid initial check to confirm the presence of key functional groups and monitor the progress of a reaction. NMR and MS are then used to confirm the detailed structure and molecular formula of the purified product.

Experimental Protocols

General Protocol for FT-IR Analysis of 2-Oxo-1,2-dihydropyridine Derivatives

This protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft tissue, then allow it to dry completely.

    • Record a background spectrum. This measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small amount of the solid 2-oxo-1,2-dihydropyridine derivative powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, spectra are collected over a range of 4000–400 cm⁻¹.

    • The final spectrum is usually an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

    • Analyze the spectrum by identifying the characteristic absorption bands and comparing them to known values for the expected functional groups.

Visualizations

The following diagrams illustrate the experimental workflow and the structural-spectral relationships for the analysis of 2-oxo-1,2-dihydropyridine derivatives.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Starting Materials (e.g., Aldehyde, Ketone, Ethyl Cyanoacetate) Reaction Multicomponent Reaction Reactants->Reaction Reflux, Catalyst Crude Crude Product Reaction->Crude Purify Column Chromatography or Recrystallization Crude->Purify FTIR FT-IR Spectroscopy (Functional Groups) Purify->FTIR NMR NMR Spectroscopy (¹H, ¹³C) FTIR->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Final Pure Derivative Structure Confirmed MS->Final

Caption: Workflow for Synthesis and Characterization.

G cluster_structure Molecular Structure of 2-Oxo-1,2-dihydropyridine Derivative cluster_spectrum Characteristic FT-IR Absorption Bands mol CO C=O Stretch (1640-1730 cm⁻¹) NH N-H Stretch (3100-3400 cm⁻¹) CN C≡N Stretch (2100-2250 cm⁻¹) Aromatic Aromatic C=C Stretch (~1600 cm⁻¹)

Caption: Structure-Spectra Correlation.

References

Reactivity of Iodo- vs. Bromo-Dihydropyridines in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the realm of medicinal chemistry, the strategic functionalization of heterocyclic scaffolds like dihydropyridines is paramount. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. A crucial consideration in planning these synthetic routes is the choice of the halide precursor, with iodo- and bromo-substituted dihydropyridines being common starting materials. This guide provides an objective comparison of their reactivity in key cross-coupling reactions, supported by established chemical principles and illustrative experimental data from analogous systems.

At a Glance: Iodo- vs. Bromo-Dihydropyridines in Cross-Coupling

The generally accepted trend in the reactivity of organohalides in palladium-catalyzed cross-coupling reactions is I > Br > Cl . This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond. The weaker carbon-iodine (C-I) bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step of the catalytic cycle. Consequently, iodo-dihydropyridines are generally more reactive than their bromo- counterparts. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.

Quantitative Data Summary

While direct side-by-side comparative studies on iodo- and bromo-dihydropyridines are not extensively documented in the reviewed literature, a robust performance comparison can be extrapolated from data on pyridines and other nitrogen-containing heterocycles. The following tables summarize representative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Table 1: Suzuki-Miyaura Coupling of Halopyridines with Phenylboronic Acid

EntryHalopyridineCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-IodopyridinePd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O802>95
23-BromopyridinePd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O1001285-95

Note: Data is representative of typical conditions for halopyridines and serves as an indicator of the expected reactivity trend for dihydropyridines.

Table 2: Sonogashira Coupling of Halopyridines with Phenylacetylene

EntryHalopyridineCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-IodopyridinePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF251>90
23-BromopyridinePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60880-90

Note: Data is representative of typical conditions for halopyridines and serves as an indicator of the expected reactivity trend for dihydropyridines.

Table 3: Buchwald-Hartwig Amination of Halopyridines with Morpholine

EntryHalopyridineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-IodopyridinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene804>95
23-BromopyridinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001690-95

Note: Data is representative of typical conditions for halopyridines and serves as an indicator of the expected reactivity trend for dihydropyridines.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which can be adapted for iodo- and bromo-dihydropyridine substrates. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Suzuki-Miyaura Coupling

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the halodihydropyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1).

Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halodihydropyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[1]

Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv.).[1]

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.[1]

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.[1]

Work-up: After completion, filter the reaction mixture through a pad of celite and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.

Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk flask.

Reagent Addition: Add the halodihydropyridine (1.0 equiv.) and the amine (1.1-1.3 equiv.) followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by GC-MS or LC-MS.

Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the experimental and catalytic processes, the following diagrams illustrate a generalized workflow for cross-coupling reactions and the fundamental catalytic cycle.

G cluster_workflow Experimental Workflow prep Reaction Setup (Inert Atmosphere) reagents Add Halodihydropyridine, Coupling Partner, & Base prep->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir solvent->reaction workup Work-up & Extraction reaction->workup purification Purification workup->purification

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G pd0 Pd(0)Lu2082 pd2 R-Pd(II)Lu2082-X pd0->pd2 R-X oa oa Oxidative Addition pd2_r R-Pd(II)Lu2082-R' pd2->pd2_r R'-M tm tm Transmetalation pd2_r->pd0 R-R' re re Reductive Elimination

Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to the Biological Activities of Nifedipine and Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the well-established L-type calcium channel blocker, nifedipine, and the lesser-known compound, Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate. While extensive data is available for nifedipine, a comprehensive literature search did not yield specific biological activity data for this compound. This guide will therefore focus on the established profile of nifedipine and provide the necessary experimental context for any future evaluation of the iodo-substituted analogue.

Nifedipine: A Potent Vasodilator and Calcium Channel Antagonist

Nifedipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris. Its primary mechanism of action involves the inhibition of the influx of extracellular calcium ions (Ca²⁺) through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle cells. This blockade leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.

Quantitative Analysis of Nifedipine's Biological Activity

The following table summarizes key quantitative data for nifedipine's activity from various in vitro studies.

ParameterValueAssay System
IC₅₀ (Calcium Channel Blockade) 0.2 µMFrog atrial fibers
IC₅₀ (Vasodilation) -7.46 ± 0.17 (Log IC₅₀ M)Human forearm venous occlusion plethysmography
pIC₅₀ (Vascular Contraction Inhibition) 7.78Human small arteries (vasa vasorum) contracted with K⁺
pIC₅₀ (Cardiac Contractility Inhibition) 6.95Isoprenaline-stimulated human right atrial trabeculae muscle
IC₅₀ (Vascular Smooth Muscle Cell Growth Inhibition) 2.3 ± 0.7 x 10⁻⁶ MAngiotensin II-induced [³H]thymidine incorporation in rat VSMCs
IC₅₀ (Kv2.1 Potassium Channel Blockade) 37.5 ± 5.7 µMRat Kv2.1 channels expressed in HEK293 cells

This compound: An Uncharacterized Analogue

Despite extensive searches of scientific databases and patent literature, no specific studies detailing the biological activity of this compound were identified. While the synthesis of this compound and related structures has been described, its pharmacological profile, including any potential calcium channel modulating or vasodilatory effects, remains to be elucidated.

The substitution of a hydrogen atom with iodine at the 5-position of the dihydropyridine ring represents a significant structural modification compared to nifedipine. This alteration in electronegativity and steric bulk could potentially influence the compound's interaction with the L-type calcium channel, leading to altered potency, selectivity, or even a different mechanism of action. Further experimental investigation is required to determine the biological activity of this compound.

Experimental Protocols for Biological Evaluation

To facilitate future research on this compound and enable a direct comparison with nifedipine, detailed protocols for key biological assays are provided below.

In Vitro Vasodilation Assay using Wire Myography

This assay assesses the ability of a compound to relax pre-constricted blood vessels.

Protocol:

  • Vessel Preparation: Isolate small resistance arteries (e.g., mesenteric or coronary arteries) from a suitable animal model (e.g., rat, pig) and mount them on a wire myograph system in a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Viability Check: Induce a robust contraction with a high potassium solution (e.g., 60 mM KCl) to ensure vessel viability.

  • Pre-constriction: After a washout period, pre-constrict the vessels to approximately 50-80% of their maximal response using a vasoconstrictor such as phenylephrine or U46619.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compound (e.g., this compound or nifedipine) in a cumulative manner, increasing the concentration in a stepwise fashion.

  • Data Analysis: Record the relaxation at each concentration and plot a concentration-response curve. Calculate the EC₅₀ (half-maximal effective concentration) value to determine the potency of the compound as a vasodilator.

G cluster_prep Vessel Preparation cluster_exp Experiment cluster_analysis Data Analysis IsolateVessel Isolate Artery MountMyograph Mount on Myograph IsolateVessel->MountMyograph Viability Viability Check (KCl) MountMyograph->Viability PreConstrict Pre-constrict (e.g., Phenylephrine) Viability->PreConstrict AddCompound Add Compound (Cumulative Doses) PreConstrict->AddCompound RecordRelaxation Record Relaxation AddCompound->RecordRelaxation PlotCurve Plot Concentration-Response Curve RecordRelaxation->PlotCurve CalculateEC50 Calculate EC₅₀ PlotCurve->CalculateEC50

Workflow for In Vitro Vasodilation Assay
Cell-Based Calcium Imaging Assay

This assay measures the ability of a compound to block calcium influx into cells.

Protocol:

  • Cell Culture: Culture a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably transfected with the Cav1.2 channel) in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Incubate the cells with various concentrations of the test compound or nifedipine.

  • Depolarization and Measurement: Depolarize the cells using a high potassium solution to open the voltage-gated calcium channels. Simultaneously, measure the change in fluorescence intensity using a fluorescence plate reader or a high-content imaging system.

  • Data Analysis: The inhibition of the calcium influx by the compound will result in a decrease in the fluorescence signal. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis CultureCells Culture Cells (e.g., HEK293-Cav1.2) LoadDye Load with Calcium Dye (e.g., Fluo-4 AM) CultureCells->LoadDye IncubateCompound Incubate with Compound LoadDye->IncubateCompound Depolarize Depolarize (High K⁺) IncubateCompound->Depolarize MeasureFluorescence Measure Fluorescence Depolarize->MeasureFluorescence CalculateInhibition Calculate % Inhibition MeasureFluorescence->CalculateInhibition PlotCurve Plot Concentration-Response Curve CalculateInhibition->PlotCurve CalculateIC50 Calculate IC₅₀ PlotCurve->CalculateIC50

Workflow for Cell-Based Calcium Imaging Assay

Signaling Pathway of Nifedipine

Nifedipine exerts its therapeutic effects by blocking L-type calcium channels, which are crucial for the contraction of vascular smooth muscle. The following diagram illustrates the signaling pathway affected by nifedipine.

G Depolarization Membrane Depolarization LTypeCaChannel L-type Ca²⁺ Channel (Voltage-Gated) Depolarization->LTypeCaChannel Opens CaInflux Ca²⁺ Influx LTypeCaChannel->CaInflux Calmodulin Calmodulin CaInflux->Calmodulin Activates MLCK_inactive Myosin Light Chain Kinase (Inactive) Calmodulin->MLCK_inactive Binds to MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction Leads to Nifedipine Nifedipine Nifedipine->LTypeCaChannel Block Blockade

Nifedipine's Mechanism of Action on Smooth Muscle Contraction

Conclusion

Nifedipine is a well-characterized dihydropyridine calcium channel blocker with potent vasodilatory effects. Its mechanism of action and quantitative biological activity are well-documented. In contrast, this compound remains a largely unstudied compound. The provided experimental protocols and background on nifedipine can serve as a valuable resource for researchers aiming to investigate the biological properties of this and other novel dihydropyridine derivatives. Future studies are essential to determine if the iodo-substitution confers unique pharmacological properties that could be of therapeutic interest.

A Researcher's Guide to Characterizing 2-Pyridone Isomers: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of 2-pyridone isomers is a critical task. These isomers, which include positional isomers (e.g., 2-pyridone, 3-hydroxypyridine, 4-pyridone) and tautomers (2-pyridone and 2-hydroxypyridine), often exhibit similar physicochemical properties, making their separation and identification challenging.[1] This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in selecting the most effective methods for their characterization.

The primary challenge in analyzing 2-pyridone isomers lies in their structural similarity, which results in comparable polarities, molecular weights, and pKa values.[1] This necessitates the use of highly selective analytical methods to achieve accurate differentiation. A crucial aspect of their chemistry is the lactam-lactim tautomerism between the 2-pyridone and 2-hydroxypyridine forms, the equilibrium of which is highly dependent on the solvent's polarity.[2] Polar solvents like water and alcohols favor the 2-pyridone tautomer, while non-polar solvents shift the equilibrium towards the 2-hydroxypyridine form.[2]

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating isomers in a mixture. However, standard reversed-phase methods are often insufficient for baseline separation of 2-pyridone isomers.[1] Success relies on specialized column chemistries and meticulous optimization of mobile phase conditions.[1]

Comparison of HPLC Separation Modes

Separation ModeStationary Phase PrincipleTypical Mobile PhaseAdvantagesDisadvantages
Mixed-Mode Combines hydrophobic (e.g., C18) and ion-exchange functionalities.[3]Acetonitrile/Methanol, Water, with pH modifiers (e.g., formic acid, ammonium acetate).Excellent selectivity for compounds with varying polarity and charge states.Method development can be complex.
Hydrogen-Bonding Utilizes stationary phases capable of specific hydrogen-bond interactions (e.g., SHARC 1).[3]Acetonitrile/Methanol with additives like formic acid and ammonium formate.[3]High selectivity for isomers with different hydrogen-bonding capabilities.[3]Retention is highly sensitive to mobile phase composition.[3]
HILIC Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase with a high organic content mobile phase.High concentration of Acetonitrile (>80%) with an aqueous buffer.Good retention for polar analytes that are poorly retained in reversed-phase.Sensitive to water content in the mobile phase; potential for long equilibration times.
Experimental Protocol: HPLC Separation of Pyridine Isomers

This protocol is a general guideline for separating pyridine isomers, such as aminopyridines, which present similar challenges to hydroxypyridines.

  • Column Selection : Employ a specialized column such as an Amaze HD (3.2 x 150 mm) or a SHARC 1 (3.2 x 100 mm), which offer hydrogen-bonding and cation-exchange separation modes.[1][3]

  • Mobile Phase Preparation : Prepare a mobile phase consisting of acetonitrile and methanol with additives like ammonium formate.[1][3] The pH should be carefully controlled, as it significantly affects retention and selectivity.[4]

  • Instrumentation Setup :

    • Flow Rate : Set to 1.0 mL/min.[3]

    • Column Temperature : Maintain a stable temperature using a column oven to improve peak shape and resolution.[1]

    • Injection Volume : 1 µL.[1]

    • Sample Concentration : 0.3 mg/mL.[1]

  • Detection : Use a UV detector set to an appropriate wavelength, such as 270 nm or 275 nm.[1][3]

  • Optimization : If resolution is poor, systematically adjust the mobile phase pH, the ratio of organic solvents (acetonitrile vs. methanol), and the buffer concentration.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Isomer Mixture Dissolution Dissolve in Mobile Phase Sample->Dissolution Injector Injector Dissolution->Injector Inject Sample Column Analytical Column (e.g., SHARC 1) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Signal Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General experimental workflow for the separation of 2-pyridone isomers using HPLC.

Spectroscopic Techniques

Spectroscopic methods provide detailed structural information essential for unambiguous isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for structural elucidation. Both ¹H and ¹³C NMR provide distinct spectra for different isomers based on the unique chemical environment of each nucleus. High-resolution NMR can also reveal splitting patterns (e.g., singlets, doublets, triplets) that give information about neighboring protons.[5]

¹H and ¹³C NMR Data for 2-Pyridone

NucleusChemical Shift (δ, ppm) in CD₃OD
¹³C-NMR 155.9 (C-2), 140.8 (C-4), 138.3 (C-6), 125.8 (C-3), 124.4 (C-5)[6]
¹H-NMR 8.07 (dd, 1H, C-6), 7.98 (dd, 1H, C-3), 7.23 (dd, 1H, C-5), 7.21 (dd, 1H, C-4)[6]
Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified isomer in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube.

  • Instrument Setup : Record spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Data Acquisition : Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY or HSQC) to establish connectivity and make unambiguous assignments.

  • Data Analysis : Process the spectra and compare the chemical shifts, integration, and coupling constants to reference data to identify the isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for distinguishing between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) tautomers. The 2-pyridone form exhibits a characteristic C=O stretching frequency, which is absent in the 2-hydroxypyridine form.[2] This has been used to confirm that the predominant form in the solid state is 2-pyridone.[2]

UV/Vis Spectroscopy

While UV/Vis spectroscopy can be used for detection, its utility in discriminating between closely related isomers is limited due to broad absorption bands.[2]

Caption: Tautomeric equilibrium between 2-pyridone and 2-hydroxypyridine.

Other Key Techniques

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental formula (C₅H₅NO, MW: 95.10 g/mol ).[7][8] When coupled with a separation technique like HPLC (LC-MS), it can identify the molecular weight of each eluting isomer. The fragmentation patterns observed in the mass spectrum can also provide structural clues to differentiate isomers.[9]

X-ray Crystallography

For compounds in the solid state, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure. It provides unambiguous proof of the specific isomer and tautomer present in the crystal lattice.[10] Studies have used X-ray crystallography to confirm that 2-pyridone exists in the lactam form in the solid state and can form helical structures or dimers through hydrogen bonding.[2][11]

Summary and Comparison of Techniques

TechniquePrimary Information ProvidedResolutionSample StateKey Advantage
HPLC Separation and quantification of isomers in a mixture.HighLiquidExcellent for analyzing complex mixtures and for purification.
NMR Spectroscopy Unambiguous molecular structure and connectivity.AtomicLiquidProvides the most detailed structural information in solution.
IR Spectroscopy Presence of functional groups; tautomer identification.MolecularSolid/LiquidExcellent for distinguishing between lactam and lactim tautomers.[2]
Mass Spectrometry Molecular weight and elemental formula; fragmentation patterns.MolecularGas (ion)High sensitivity; essential for confirming molecular formula.
X-ray Crystallography Definitive 3D structure of a single isomer.AtomicSolid (crystal)Provides absolute structural proof in the solid state.[10]

References

Validating Chemical Synthesis: A Comparative Guide to Spectroscopic Methods Using Aspirin Synthesis as a Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a chemical entity is the first crucial step in the discovery and development of new therapeutics. However, the synthesis of a molecule must be rigorously validated to confirm its identity, purity, and quantity. Spectroscopic methods are the cornerstone of this validation process, providing detailed information at the molecular level. This guide offers a comparative overview of three fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—by applying them to the well-established synthesis of acetylsalicylic acid (aspirin).

Comparison of Spectroscopic Methods for the Validation of Aspirin Synthesis

The synthesis of aspirin from salicylic acid and acetic anhydride is a classic example of esterification. The validation of this synthesis involves confirming the formation of the ester functional group and the consumption of the starting materials. Each spectroscopic technique provides unique and complementary evidence to achieve this.

Spectroscopic Method Information Provided Key Data for Successful Aspirin Synthesis Advantages Limitations
¹H NMR Spectroscopy Provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms (protons).- Appearance of a singlet peak around 2.3 ppm for the methyl protons of the acetyl group.- Shift of aromatic proton signals compared to salicylic acid.- Disappearance of the phenolic hydroxyl proton signal of salicylic acid.- Provides unambiguous structural elucidation.- Quantitative (qNMR) for high-accuracy purity assessment.[1][2][3]- Lower sensitivity compared to MS.- Requires more complex instrumentation and expertise.[4]
IR Spectroscopy Identifies the presence or absence of specific functional groups based on their characteristic vibrations.[5][6]- Appearance of a strong C=O stretch for the ester at ~1750 cm⁻¹.- Retention of the C=O stretch for the carboxylic acid at ~1680-1700 cm⁻¹.- Disappearance of the broad O-H stretch of the phenolic group from salicylic acid (~3200 cm⁻¹).[7]- Fast and simple analysis.- Excellent for monitoring reaction progress.[8]- Provides limited information on the overall molecular structure.- Can be difficult to interpret complex spectra.
Mass Spectrometry Determines the mass-to-charge ratio (m/z) of the molecule and its fragments, providing the molecular weight and formula.[9][10]- Detection of the molecular ion peak for aspirin (e.g., [M+H]⁺ at m/z 181).- Fragmentation pattern consistent with the structure of aspirin.- Absence of a molecular ion peak for salicylic acid (m/z 138).- Extremely high sensitivity (detects trace amounts).- High-resolution MS can determine the elemental composition.- Can be destructive to the sample.- Does not provide detailed stereochemical information.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of a chemical synthesis. Below are the protocols for the synthesis of aspirin and its characterization by NMR, IR, and Mass Spectrometry.

Synthesis of Aspirin
  • Reaction Setup: In a 125-mL Erlenmeyer flask, combine 2.0 grams of salicylic acid and 5.0 mL of acetic anhydride.

  • Catalysis: Carefully add 5-10 drops of concentrated sulfuric acid or 85% phosphoric acid to the mixture and swirl gently.[6]

  • Heating: Heat the flask in a water bath at 70-80°C for 10-15 minutes.[7]

  • Quenching: Cautiously add 20 mL of ice-cold water to the flask to decompose the excess acetic anhydride.[6]

  • Crystallization: Cool the mixture in an ice bath to induce the crystallization of aspirin.

  • Isolation: Collect the aspirin crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold water.[5]

  • Drying: Dry the purified aspirin crystals. The expected yield is approximately 72.5%. The melting point of pure aspirin is 135-136°C.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized aspirin in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative ratios of the different types of protons. Chemical shifts are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).

IR Spectroscopy (FTIR-ATR)
  • Sample Preparation: Place a small amount of the dry aspirin crystals directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands (in cm⁻¹) for the functional groups present in aspirin and compare the spectrum to that of the starting material, salicylic acid.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the synthesized aspirin (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-300).

  • Analysis: Identify the molecular ion peak and any characteristic fragment ions.

Visualizing the Process and Mechanism

Diagrams are essential for understanding the relationships between reactants and products, the experimental steps, and the biological context of the synthesized molecule.

G Aspirin Synthesis Reaction Salicylic_Acid Salicylic Acid Catalyst H₂SO₄ or H₃PO₄ (Catalyst) Salicylic_Acid->Catalyst Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Catalyst Aspirin Aspirin (Acetylsalicylic Acid) Acetic_Acid Acetic Acid Catalyst->Aspirin Catalyst->Acetic_Acid

Caption: Reaction pathway for the synthesis of aspirin.

G Experimental Workflow for Synthesis Validation cluster_synthesis Synthesis and Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis Synthesis Synthesize Aspirin Purification Purify by Recrystallization Synthesis->Purification NMR ¹H NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Confirm Structure NMR->Structure_Confirmation Purity_Assessment Assess Purity NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Product Validated Product Structure_Confirmation->Final_Product Purity_Assessment->Final_Product

Caption: Workflow for aspirin synthesis and validation.

Aspirin's therapeutic effects stem from its inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, molecules involved in inflammation and pain signaling.

G Aspirin's Mechanism of Action: COX Pathway Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX1_COX2 COX-1 and COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX1_COX2->Prostaglandins Aspirin Aspirin Aspirin->COX1_COX2 Irreversible Inhibition

Caption: Aspirin inhibits prostaglandin synthesis.

References

Novel Thiazolopyridine Derivatives: A Comparative Guide to their Cytotoxic Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of novel thiazolopyridine derivatives on various cancer cell lines, supported by experimental data from recent studies. Thiazolopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1] This document summarizes key quantitative data, details common experimental protocols, and visualizes the implicated signaling pathways to offer a valuable resource for researchers in oncology and drug discovery.

Comparative Cytotoxic Activity

The cytotoxic potential of various thiazolopyridine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values and other key findings for several novel thiazolopyridine derivatives.

Table 1: IC50 Values of Thiazolopyridine Derivatives in Various Cancer Cell Lines
DerivativeCell LineCell TypeIC50 (µM)Reference
AV25R RS4;11B-cell Acute Lymphoblastic Leukemia1.95[1]
SEMB-cell Acute Lymphoblastic Leukemia20.98[1]
SUP-T1T-cell Acute Lymphoblastic Leukemia12.17[1]
SU-DHL-4B-cell Lymphoma12.72[1]
Compound 3 HL-60Acute Promyelocytic Leukemia0.57[2][3]
Compound 4c MCF-7Breast Cancer2.57 ± 0.16[4]
HepG2Liver Cancer7.26 ± 0.44[4]
Compound 4a HL-60Acute Promyelocytic Leukemia8[5]
Compound 4k A549Lung Cancer1.4[5]
NCI-H322Lung Cancer7.1[5]
A431Epidermal Cancer3.1[5]
T98GGlioblastoma3.4[5]
Compound 3b A375Melanoma<50[6]
C32Amelanotic Melanoma<50[6]
DU145Prostate Cancer<50[6]
MCF-7Breast Cancer<50[6]

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Several studies indicate that thiazolopyridine derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

Apoptosis Induction

Flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining is a common method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

For instance, treatment of the RS4;11 cell line with 10 µM of AV25R led to a significant increase in early apoptotic cells (from 4.27% to 18.27%) and late apoptotic/necrotic cells (from 4.91% to 23.92%).[1] Similarly, compound 4c induced a substantial increase in early (22.39%) and late (9.51%) apoptosis in MCF-7 breast cancer cells compared to the untreated control.[4] In another study, compound 2m was identified as a potent apoptosis inducer in A549 lung cancer cells, with 14.99% early apoptotic and 10.63% late apoptotic cells.[7]

Table 2: Apoptotic Effects of Thiazolopyridine Derivatives
DerivativeCell LineConcentrationEarly Apoptosis (%)Late Apoptosis/Necrosis (%)Reference
AV25R RS4;1110 µM18.27 ± 8.4023.92 ± 12.93[1]
Compound 4c MCF-72.57 µM22.399.51[4]
Compound 2m A549Not Specified14.9910.63[7]
Cisplatin (Standard) A549Not Specified31.0831.29[7]
Cell Cycle Arrest

Thiazolopyridine derivatives have also been shown to interfere with the normal progression of the cell cycle. For example, exposure of RS4;11 cells to AV25R resulted in a significant reduction of cells in the G1 phase and G2 phase, with a slight increase in the S phase at lower concentrations.[1] Compound 4c was found to induce cell cycle arrest at the G1/S phase in MCF-7 cells, leading to an accumulation of cells in the pre-G1 phase (37.36%), which is indicative of apoptosis.[4]

Table 3: Effects of Thiazolopyridine Derivatives on Cell Cycle Distribution
DerivativeCell LineConcentration% Cells in G1% Cells in S% Cells in G2/M% Cells in Sub-G1Reference
AV25R RS4;115 µM28.03 ± 10.45-2.75 ± 1.82-[1]
AV25R RS4;1110 µM20.75 ± 0.07---[1]
Compound 4c MCF-72.57 µM---37.36[4]

Signaling Pathways

The cytotoxic effects of thiazolopyridine derivatives are often mediated through the modulation of specific signaling pathways critical for cancer cell survival and proliferation. Key pathways identified include the PI3K/mTOR and CDK4/6-Rb pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Some thiazole derivatives have been designed as dual inhibitors of PI3K and mTOR, offering a promising strategy to overcome drug resistance.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Translation Protein Synthesis & Cell Growth S6K->Translation fourEBP1->Translation Thiazolopyridine Thiazolopyridine Derivatives Thiazolopyridine->PI3K Thiazolopyridine->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points by thiazolopyridine derivatives.

CDK4/6-Rb Pathway

The Cyclin D-CDK4/6-Rb pathway governs the G1-S phase transition of the cell cycle. Dysregulation of this pathway is common in many cancers. Thiazolo-pyridopyrimidines have been investigated as inhibitors of CDK4/6, leading to cell cycle arrest.[8][9]

CDK4_6_Pathway CyclinD Cyclin D CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 pRb p-Rb CyclinD_CDK46->pRb Phosphorylation Rb Rb Rb_E2F Rb-E2F (Inactive) Rb->Rb_E2F E2F E2F pRb->E2F Release E2F->Rb_E2F S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes Rb_E2F->pRb Phosphorylation Thiazolopyridine Thiazolopyridine Derivatives Thiazolopyridine->CDK46

Caption: CDK4/6-Rb pathway and its inhibition by certain thiazolopyridine derivatives.

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the cytotoxic effects of thiazolopyridine derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow start Seed cells in 96-well plate treat Treat with thiazolopyridine derivatives start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate cell viability read->end

Caption: General workflow for the MTT cell viability assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiazolopyridine derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of thiazolopyridine derivatives for a specified time.

  • Cell Harvesting: Collect both adherent and suspension cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative and PI-positive: Necrotic cells.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content. An increase in the sub-G1 population is indicative of apoptosis.

References

In-Silico Pharmacokinetic Prediction for Novel Dihydropyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel dihydropyridine derivatives as potential therapeutics necessitates a thorough understanding of their pharmacokinetic profiles. In-silico prediction methods have emerged as indispensable tools in early-stage drug discovery, offering a rapid and cost-effective means to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. This guide provides a comparative overview of the leading in-silico approaches for pharmacokinetic prediction of novel dihydropyridines, supported by experimental validation protocols.

Comparison of In-Silico Pharmacokinetic Prediction Models

The three predominant in-silico modeling techniques used in pharmacokinetic prediction are Quantitative Structure-Activity Relationship (QSAR) models, Physiologically Based Pharmacokinetic (PBPK) modeling, and Machine Learning (ML) models. Each approach offers distinct advantages and limitations in the context of novel dihydropyridine development.

Model TypeDescriptionStrengths for Dihydropyridine PredictionWeaknesses for Dihydropyridine Prediction
QSAR Statistical models that correlate physicochemical properties of molecules with their biological activities or pharmacokinetic properties.[1][2][3][4]- Computationally inexpensive and rapid screening of large libraries of novel dihydropyridine analogues.- Well-established methodology with a long history in drug discovery.- Predictive power is limited to the chemical space of the training data; may not be accurate for truly novel dihydropyridine scaffolds.- Often provide predictions for single pharmacokinetic parameters rather than a dynamic profile.[1]
PBPK Mechanistic models that simulate the movement and disposition of a drug through the body based on physiological and physicochemical parameters.[1][5]- Provides a dynamic prediction of the drug's concentration-time profile in various organs and tissues.- Can simulate the impact of intrinsic and extrinsic factors (e.g., organ impairment, drug-drug interactions) on dihydropyridine pharmacokinetics.[1][5]- Requires a significant amount of input data, which may not be available for novel compounds.- More complex and time-consuming to develop and validate compared to QSAR models.[1][5]
ML Algorithms that learn from large datasets to identify complex patterns and make predictions. Can be applied to various pharmacokinetic endpoints.[1][2][3]- Can capture non-linear relationships and complex interactions that may be missed by traditional QSAR models.- Can be trained on diverse datasets to improve predictive accuracy for a wider range of chemical structures.[2]- "Black box" nature of some models can make interpretation of the underlying relationships difficult.- Performance is highly dependent on the quality and size of the training data.

Performance Metrics of In-Silico Models

The predictive performance of in-silico models is crucial for their reliable application in drug discovery. While direct comparative studies on novel dihydropyridines are limited, the following table presents typical performance metrics for each model type based on broader drug discovery applications.

Model TypeKey Performance MetricsTypical Performance Range (General Drug Discovery)
QSAR R² (Coefficient of Determination), q² (Cross-validated R²)R² > 0.6, q² > 0.5
PBPK Prediction error (e.g., fold-error) for AUC and CmaxPredicted vs. observed values within a 2-fold error margin.
ML Accuracy, Precision, Recall, F1-score (for classification); R², RMSE (for regression)Accuracy > 80% for classification; R² > 0.7 for regression.

Experimental Validation Protocols

In-silico predictions must be validated through robust experimental data. The following are key in-vitro assays used to determine the pharmacokinetic properties of novel dihydropyridines.

Caco-2 Permeability Assay for Intestinal Absorption

This assay is widely used to predict the oral absorption of drugs.[6][7] It utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium.[6][7]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.[8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[6]

  • Permeability Study:

    • The test dihydropyridine compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is measured over time to determine the apparent permeability coefficient (Papp) in the A-to-B direction.[6][9]

    • To assess active efflux, the experiment is also performed in the reverse direction (B-to-A).[6]

  • Sample Analysis: The concentration of the dihydropyridine in the donor and receiver compartments is quantified using LC-MS/MS.[6][9]

  • Data Analysis: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor compartment.

An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[6]

Liver Microsomal Stability Assay for Metabolism

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[10][11][12][13][14]

Protocol:

  • Preparation:

    • Pooled human or animal liver microsomes are thawed and diluted in a suitable buffer (e.g., potassium phosphate buffer).[10][13]

    • The test dihydropyridine and positive control compounds (e.g., verapamil for high clearance, diazepam for low clearance) are prepared at a final concentration (typically 1 µM).[14]

  • Incubation:

    • The reaction is initiated by adding an NADPH-regenerating system to the microsome and compound mixture.[10][13]

    • The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[12][14]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol).[10][13]

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[11]

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated.

    • The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k).

    • The in-vitro half-life (t½) is calculated as: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizing the In-Silico to In-Vivo Workflow

The following diagrams illustrate the general workflow for in-silico pharmacokinetic prediction and the interplay between different modeling approaches.

In_Silico_PK_Prediction_Workflow General Workflow for In-Silico Pharmacokinetic Prediction cluster_insilico In-Silico Modeling cluster_invitro In-Vitro Validation cluster_invivo In-Vivo Correlation Novel Dihydropyridine Structure Novel Dihydropyridine Structure QSAR Models QSAR Models Novel Dihydropyridine Structure->QSAR Models Physicochemical Descriptors ML Models ML Models Novel Dihydropyridine Structure->ML Models Molecular Fingerprints/Descriptors Predicted PK Parameters Predicted PK Parameters QSAR Models->Predicted PK Parameters Single-point Predictions ML Models->Predicted PK Parameters Multi-parameter Predictions PBPK Models PBPK Models Animal Studies Animal Studies PBPK Models->Animal Studies Dose Selection & Simulation Predicted PK Parameters->PBPK Models Input Parameters Caco-2 Assay Caco-2 Assay Experimental Data Experimental Data Caco-2 Assay->Experimental Data Permeability (Papp) Microsomal Stability Assay Microsomal Stability Assay Microsomal Stability Assay->Experimental Data Metabolic Stability (t½, CLint) Experimental Data->PBPK Models Model Refinement IVIVC In-Vitro-In-Vivo Correlation Experimental Data->IVIVC Clinical Trials Clinical Trials Animal Studies->Clinical Trials Informed Design Animal Studies->IVIVC

Caption: Workflow of in-silico pharmacokinetic prediction and validation.

Model_Interplay Interplay of In-Silico Pharmacokinetic Models QSAR QSAR Models - Rapid Screening - Large Libraries - Single Endpoint Prediction PBPK PBPK Models - Mechanistic Insights - Dynamic Simulation - DDI & Special Populations QSAR->PBPK Provides initial parameter estimates ML Machine Learning Models - Complex Relationships - Diverse Data - Multi-Endpoint Prediction ML->PBPK Provides input for complex parameters PBPK->QSAR Generates data for new model training PBPK->ML Generates data for new model training

Caption: Synergistic relationship between different in-silico models.

References

Safety Operating Guide

Proper Disposal of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate, catering to researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for handling halogenated organic compounds and pyridine derivatives.

Compound Classification: this compound is classified as a halogenated organic compound due to the presence of iodine and as a pyridine derivative .[1][2][3] Such compounds are typically considered hazardous waste and may possess toxic, irritant, and flammable properties.[1][4] Therefore, all waste containing this substance, including the pure compound, solutions, and contaminated materials, must be handled as hazardous.[1][3]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Work in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must adhere to all local, state, and federal regulations. The following is a general procedural guide.

1. Waste Identification and Segregation:

  • Classify as Hazardous: All waste containing this compound must be classified as hazardous waste.[1][3]

  • Segregate Waste Streams: This compound is a halogenated organic waste. It is critical to collect it separately from non-halogenated organic wastes.[2][5][6] Do not mix with incompatible waste streams such as strong oxidizing agents, acids, or bases.[1][7]

2. Waste Collection:

  • Solid Waste: Collect the pure compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[3]

  • Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container.[3]

  • Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, pipette tips) must also be collected as hazardous waste.[1][8]

3. Container Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and identify the associated hazards (e.g., Toxic, Irritant).[3][5]

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1][9] The container should be kept closed except when adding waste.[5]

4. Spill Management:

  • Small Spills: In the event of a small spill, contain it using an inert, non-combustible absorbent material such as vermiculite or sand.[1][9] Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[8]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1]

5. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3] Never pour this chemical down the drain or dispose of it with regular trash.[9]

  • Incineration: The common disposal method for halogenated organic compounds and pyridine derivatives is regulated incineration at high temperatures.[2][4]

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Container Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste as Halogenated Organic A->B Start C Segregate from Non-Halogenated and Incompatible Wastes B->C D Collect Solid & Liquid Waste in Designated Container C->D E Label Container: 'Hazardous Waste' & Chemical Name D->E F Store Sealed Container in Secure, Ventilated Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Arrange for Professional Disposal (e.g., Incineration) G->H Final Step

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 116387-40-7). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a halogenated heterocyclic compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Proper personal protective equipment (PPE) and handling procedures are therefore mandatory.

Essential Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this chemical to ensure that the prescribed PPE is appropriate for the specific laboratory conditions and tasks.[1] The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Nitrile or neoprene gloves (ensure no tears or holes)Prevents skin contact which can cause irritation.[1]
A lab coat or chemical-resistant apronProvides a barrier against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hoodMinimizes inhalation of dust or vapors.[1] For operations with a higher risk of aerosolization, a full-face mask with a combined filter for organic and inorganic gases and vapors is recommended.[2]
Footwear Closed-toe shoesProtects feet from spills.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the essential steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound Carefully to Avoid Dust prep_setup->handle_weigh handle_transfer Transfer and Use in Experiment handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon emergency_spill Spill Response handle_transfer->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_transfer->emergency_exposure If Exposure Occurs cleanup_disposal Dispose of Waste in Designated Halogenated Organic Waste Container cleanup_decon->cleanup_disposal cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_disposal->cleanup_ppe

Figure 1: Safe handling workflow for this compound.

Emergency Procedures: Immediate Actions

In the event of an exposure or spill, prompt and correct action is vital.

Emergency SituationFirst Aid and Response Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
Skin Contact Immediately wash affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Categorization: Halogenated Organic Waste.

  • Container: Use a designated, clearly labeled, and sealed container for halogenated organic waste.

  • Procedure: Collect all solid and liquid waste in the appropriate container. Do not mix with other waste streams. Follow your institution's specific guidelines for hazardous waste disposal.

By strictly following these safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always consult your institution's safety officer for any specific questions or concerns.

References

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